(R)-3-(Dimethylamino)propane-1,2-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(dimethylamino)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHUGYTOGXZIW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666234-81-7 | |
| Record name | 3-(Dimethylamino)-1,2-propanediol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(dimethylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P1QG80W6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-(Dimethylamino)propane-1,2-diol: Chemical Structure, Stereochemistry, and Applications
This technical guide provides a comprehensive overview of (R)-3-(Dimethylamino)propane-1,2-diol, a chiral amino alcohol of significant interest in pharmaceutical and biotechnological research. This document delves into its chemical structure, with a particular focus on its stereochemistry, methods for its stereospecific synthesis, and its applications as a critical building block in the development of novel therapeutics and advanced materials.
Introduction and Nomenclature
This compound is an organic compound featuring a propane backbone substituted with two hydroxyl groups and a dimethylamino group.[1] Its chirality, arising from the stereocenter at the second carbon, is a key feature that dictates its utility in stereospecific chemical transformations.
Systematic IUPAC Name: (2R)-3-(dimethylamino)propane-1,2-diol[1]
Common Synonyms:
-
(R)-3-(Dimethylamino)-1,2-propanediol
-
(R)-1-(Dimethylamino)-2,3-propanediol
The structural representation and key features of this compound are illustrated in the following diagram:
Caption: Workflow for the synthesis of this compound from (R)-Glycidol.
Experimental Protocol: Synthesis from (R)-Glycidol
This protocol is a representative procedure based on established chemical principles for epoxide ring-opening reactions.
-
Reaction Setup: To a solution of (R)-glycidol (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., methanol, ethanol) in a sealed reaction vessel, add an aqueous solution of dimethylamine (typically 40%, 1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from ambient temperature to a slightly elevated temperature (e.g., 40-60 °C), to facilitate the reaction while minimizing side products. The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess dimethylamine and the solvent are removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the pure this compound as a colorless to pale yellow viscous liquid.
Causality behind Experimental Choices:
-
Choice of (R)-Glycidol: The use of enantiomerically pure (R)-glycidol is the cornerstone of this stereospecific synthesis. The stereochemistry of the final product is directly inherited from this starting material.
-
Excess Dimethylamine: Using a molar excess of dimethylamine ensures the complete consumption of the limiting reagent, (R)-glycidol, and drives the reaction to completion.
-
Controlled Temperature: Maintaining a controlled temperature is crucial to prevent potential side reactions, such as the polymerization of glycidol or the reaction of the product's hydroxyl groups.
-
Vacuum Distillation: This purification technique is ideal for separating the relatively high-boiling product from non-volatile impurities and any remaining starting materials.
Synthesis from (R)-3-Chloro-1,2-propanediol
An alternative stereospecific route involves the nucleophilic substitution of (R)-3-chloro-1,2-propanediol with dimethylamine. [3]In this SN2 reaction, the dimethylamine acts as a nucleophile, displacing the chloride ion. The reaction is carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
Experimental Protocol: Synthesis from (R)-3-Chloro-1,2-propanediol
This protocol is adapted from a patented method for the synthesis of the corresponding (S)-enantiomer. [3]
-
Reaction Setup: In a reaction vessel, dissolve (R)-3-chloro-1,2-propanediol (1.0 eq) and N,N-dimethylamine hydrochloride (11.5 eq) in water. Cool the solution to 0 °C.
-
Base Addition: Slowly add a solution of sodium hydroxide (14.5 eq) in water, maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the reaction to proceed at room temperature overnight. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Extraction: After the reaction is complete, filter the mixture. The filtrate is then extracted with an organic solvent such as chloroform.
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation.
Applications in Research and Drug Development
This compound serves as a valuable chiral building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Intermediates: Its structural motif is found in a number of pharmacologically active molecules. It is a key intermediate in the synthesis of certain drugs. [1][4]* Cationic Lipids for Gene Delivery: This compound is a precursor in the synthesis of specialized cationic lipids. [5]These lipids are essential components of non-viral gene delivery systems, which are used to transport genetic material like DNA and RNA into cells for therapeutic purposes. [6]* Chiral Auxiliaries: It is utilized in the creation of indane-derived bis(oxazolines), which are important chiral ligands in asymmetric catalysis. [5][6]These catalysts enable the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (Reference for Racemic Mixture) [7]* The protons of the two methyl groups on the nitrogen will appear as a singlet.
-
The protons of the two methylene groups (-CH₂-) and the single methine proton (-CH-) will exhibit complex splitting patterns due to diastereotopicity and coupling with each other and the hydroxyl protons.
-
The protons of the two hydroxyl groups will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Data (Reference for Racemic Mixture) [8]* Distinct signals are expected for the two methyl carbons, the two methylene carbons, and the methine carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Predicted Mass Spectrometry Data [9]
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 120.10191 |
| [M+Na]⁺ | 142.08385 |
| [M-H]⁻ | 118.08735 |
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of small neutral molecules such as water and fragmentation at the C-C bonds adjacent to the nitrogen and oxygen atoms.
Safety and Handling
This compound is classified as a hazardous substance due to its corrosive properties. [1]It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chiral molecule with significant value in synthetic organic chemistry, particularly in the fields of drug discovery and biotechnology. Its stereospecific synthesis from readily available chiral precursors allows for the production of enantiomerically pure material, which is essential for its applications. As research in stereoselective synthesis and targeted drug delivery continues to advance, the importance of chiral building blocks like this compound is expected to grow.
References
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- 3. (S)-3-(Dimethylamino)-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 4. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
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- 6. 3-(Dimethylamino)-1,2-propanediol 98 623-57-4 [sigmaaldrich.com]
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- 8. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-(dimethylamino)-1,2-propanediol (C5H13NO2) [pubchemlite.lcsb.uni.lu]
(R)-3-(Dimethylamino)propane-1,2-diol CAS number 666234-81-7
An In-depth Technical Guide to (R)-3-(Dimethylamino)propane-1,2-diol
Introduction
This compound, identified by the CAS number 666234-81-7, is a chiral alkanolamine that has emerged as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a propane backbone functionalized with a dimethylamino group and two hydroxyl groups at positions 1 and 2, combined with a defined stereogenic center at the second carbon, makes it a valuable intermediate in a multitude of applications. This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, analytical characterization, and key applications, with a particular focus on its role in pharmaceutical and biotechnological development.
The molecular structure of this compound consists of a dimethylamino group (-N(CH₃)₂) and two hydroxyl groups (-OH) attached to a propane backbone. The chirality at the C2 position is crucial for its application in stereoselective synthesis, where precise three-dimensional arrangement of atoms is paramount.
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its effective and safe utilization in a laboratory or industrial setting.
| Property | Value |
| CAS Number | 666234-81-7[1][2][3][4] |
| Molecular Formula | C₅H₁₃NO₂[1][2][3][4] |
| Molecular Weight | 119.16 g/mol [1][2][4][5] |
| Appearance | Colorless to pale yellow liquid/solid[6][7] |
| Density | ~1.004 g/mL at 25°C[1][6] |
| Boiling Point | 216-217°C[1][6] |
| Flash Point | 105°C (221°F)[1][6][7] |
| Solubility | Partially miscible with water[1] |
| pKa | 14.13 ± 0.20 (Predicted)[6] |
| Refractive Index | n20/D 1.4609 (lit.)[6] |
Safety Profile:
This compound is classified as a corrosive substance.[1][6] According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[3][5] Therefore, stringent safety precautions are necessary during handling.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][5]
-
Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] Store in a dry, well-ventilated place.[3]
Synthesis and Manufacturing
The synthesis of 3-(dimethylamino)propane-1,2-diol is primarily achieved through nucleophilic substitution or epoxide ring-opening reactions. The choice of synthetic route often depends on the desired purity, yield, and scalability.
Synthesis via Substitution Reaction from 3-chloro-1,2-propanediol
A prevalent and efficient method involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of a base.[8] This method has been reported to achieve high purity (up to 99.5%) and yields around 80%.[8]
Causality in Experimental Design: The use of sodium methoxide as the base is critical as it effectively neutralizes the hydrochloric acid formed during the substitution reaction, driving the equilibrium towards the product. The solvent system, typically a mixture of methanol and water, is chosen to ensure the solubility of both the organic and inorganic reactants.[8] The stepwise temperature increase allows for controlled reaction kinetics, minimizing side-product formation.[8]
Detailed Experimental Protocol:
-
Initial Setup: A dimethylamine water solution is charged into a reactor equipped with a stirrer, dropping funnel, and thermometer.
-
Initial Addition: A methanol solution of 3-chloro-1,2-propanediol is added dropwise at a controlled temperature of 25°C.
-
Simultaneous Addition: Once 20-30% of the 3-chloro-1,2-propanediol has been added, the remaining portion is added simultaneously with a methanol solution of sodium methoxide.
-
Stirring: After the addition is complete, the mixture is stirred for 1-3 hours at the same temperature.
-
Thermal Reaction: The reaction temperature is then raised to 30-40°C and maintained for 2-4 hours.
-
Reflux: Finally, the solution is heated to reflux and maintained for 1-3 hours to ensure the reaction goes to completion.
-
Work-up: The resulting mixture is then subjected to distillation to remove the solvent and unreacted starting materials, followed by purification steps like filtration and high-temperature pressure-reduction distillation to obtain the final product.[8]
DOT Diagram: Synthesis Workflow
Caption: Synthesis workflow for this compound.
Synthesis via Epoxide Ring-Opening of Glycidol
Another common synthetic route is the reaction of dimethylamine with glycidol.[1] In this reaction, the dimethylamine acts as a nucleophile, attacking the epoxide ring of glycidol, leading to the formation of the desired product. This method is often favored for its mild reaction conditions.[1]
Green Chemistry Approaches
To minimize the environmental impact, solvent-free and microwave-assisted synthetic routes are being explored. Microwave-assisted aminolysis of glycidol with dimethylamine can significantly accelerate the reaction, often proceeding to completion in neat mixtures at elevated temperatures (100-150°C).
Applications in Drug Development and Biotechnology
The utility of this compound spans various scientific disciplines, from pharmaceuticals to materials science.
Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including narcotics, cancer therapy drugs, and antiseptics.[8] Its defined stereochemistry is often transferred to the final active pharmaceutical ingredient (API), which is critical for its biological activity and efficacy.
Biotechnology: Gene Delivery
A significant application of this compound is in the synthesis of cationic lipids.[1][7] These lipids are essential components of non-viral gene delivery systems. For instance, it is used in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which is widely employed in DNA transfection protocols.[9] The amine group of the diol is quaternized to create a permanent positive charge, which facilitates the complexation with negatively charged nucleic acids (DNA, RNA), enabling their transport across cell membranes.
Asymmetric Synthesis
The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. One notable example is its use in creating indane-derived bis(oxazolines), which are effective ligands in various stereoselective reactions.[7][9]
Other Industrial Uses
Beyond the biomedical field, this versatile chemical is used in the production of:
-
Cationic water-thinned polyurethanes[8]
-
Degradable fabric softeners[8]
-
Anion-exchange resins[8]
-
Surfactants and catalysts[8]
-
Specialized dyes for textiles and printing inks[10]
DOT Diagram: Application Map
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- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 666234-81-7|this compound|BLD Pharm [bldpharm.com]
- 4. 666234-81-7 | (R)-3-Dimethylamino-1,2-propanediol - Moldb [moldb.com]
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- 8. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
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- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 3-(Dimethylamino)-1,2-propanediol and its Synonyms
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of 3-(dimethylamino)-1,2-propanediol, a versatile chemical intermediate with significant applications across various scientific disciplines. We will delve into its chemical identity, including a critical clarification of its synonym "Methicol," its physicochemical properties, synthesis methodologies, and its pivotal role in the development of advanced materials such as cationic lipids for gene therapy, chiral ligands for asymmetric catalysis, and high-performance dyes. This document is intended to serve as a comprehensive technical resource, offering not only procedural details but also the underlying scientific principles that govern its utility.
Nomenclature and Synonym Clarification
3-(Dimethylamino)-1,2-propanediol is a propanediol derivative featuring a dimethylamino group at the 3-position. Its systematic IUPAC name is 3-(dimethylamino)propane-1,2-diol.[1] This compound is referenced in chemical literature and commercial catalogs under a variety of synonyms.
Common Synonyms:
-
3-Dimethylaminopropane-1,2-diol[1]
-
1,2-Propanediol, 3-(dimethylamino)-[1]
-
1-Dimethylamino-2,3-propanediol[1]
-
Dimethylamino-2,3-propanediol[1]
-
(±)-3-(Dimethylamino)-1,2-propanediol[2]
-
1,2-Dihydroxy-3-(dimethylamino)propane[2]
It is critically important to address the ambiguity surrounding the synonym "Methicol." While used in chemical supply contexts to refer to 3-(dimethylamino)-1,2-propanediol, "Methicol" is also the trade name for a pharmaceutical product containing Mecobalamin, a coenzyme form of vitamin B12. These are two distinct chemical entities with entirely different structures and applications. Researchers must exercise caution and verify the CAS number (623-57-4) to ensure they are working with the correct compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(dimethylamino)-1,2-propanediol is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO₂ | [1][3] |
| Molecular Weight | 119.16 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| CAS Number | 623-57-4 | [1][2][4] |
| Density | 1.004 g/mL at 25 °C | [2][4][5] |
| Boiling Point | 216-217 °C | [2][4][5] |
| Flash Point | 105 °C (221 °F) | [3][5] |
| Refractive Index | n20/D 1.4609 | [2][4] |
| Solubility | Soluble in water and alcohols | [6] |
These properties, particularly its liquid state at room temperature, high boiling point, and solubility in common solvents, make it a convenient reagent for a variety of chemical transformations.
Synthesis of 3-(Dimethylamino)-1,2-propanediol
The industrial synthesis of 3-(dimethylamino)-1,2-propanediol is typically achieved through the nucleophilic substitution reaction of a 3-carbon electrophilic precursor with dimethylamine. The two most common starting materials are epichlorohydrin and 3-chloro-1,2-propanediol.
Synthesis from 3-Chloro-1,2-propanediol
This method involves the direct reaction of 3-chloro-1,2-propanediol with dimethylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[5][7]
Reaction Mechanism:
The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.
Caption: S_N_2 mechanism for the synthesis of 3-(dimethylamino)-1,2-propanediol.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bonded to the chlorine atom.
-
Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-Cl bond is breaking simultaneously.
-
Product Formation: The chloride ion is displaced, resulting in the formation of a protonated amine.
-
Neutralization: The base present in the reaction mixture deprotonates the amine and neutralizes the liberated HCl, driving the reaction to completion.
Synthesis from Epichlorohydrin
A common industrial route involves a two-step one-pot reaction starting with epichlorohydrin and dimethylamine.
Reaction Mechanism:
Caption: Two-step synthesis pathway from epichlorohydrin.
-
Epoxide Ring-Opening: Dimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction is regioselective, with the attack preferentially occurring at the less sterically hindered terminal carbon atom. This results in the formation of the intermediate, 1-chloro-3-(dimethylamino)-2-propanol.
-
Hydrolysis: The intermediate is then hydrolyzed in the presence of a base (e.g., sodium hydroxide). The hydroxide ion displaces the chloride ion via an intramolecular or intermolecular nucleophilic substitution, yielding the final product, 3-(dimethylamino)-1,2-propanediol.
Experimental Protocol: Synthesis from 3-Chloro-1,2-propanediol
The following protocol is a representative laboratory-scale synthesis adapted from patented industrial processes.[5]
Materials:
-
3-Chloro-1,2-propanediol
-
Aqueous dimethylamine solution (e.g., 40 wt%)
-
Sodium methoxide solution in methanol
-
Methanol
-
Toluene
-
Reaction flask equipped with a stirrer, dropping funnels, and a reflux condenser
Procedure:
-
Charge the reaction flask with the aqueous dimethylamine solution.
-
At a controlled temperature (e.g., 25 °C), begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.
-
After approximately 20-30% of the 3-chloro-1,2-propanediol solution has been added, commence the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and the sodium methoxide solution.
-
Once the additions are complete, stir the reaction mixture for 1-3 hours at the same temperature.
-
Gradually heat the mixture to 30-40 °C and maintain for 2-4 hours.
-
Increase the temperature to reflux and maintain for 1-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove methanol and water.
-
Add toluene to the residue and reflux to azeotropically remove any remaining water.
-
Filter the cooled solution to remove any further precipitated salts.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 130 °C at reduced pressure).
Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H NMR and ¹³C NMR spectroscopy. The expected purity from this improved process is >99.5%.[5]
Key Applications and Mechanistic Insights
The unique trifunctional structure of 3-(dimethylamino)-1,2-propanediol—a tertiary amine and two hydroxyl groups—makes it a valuable building block in several areas of chemical synthesis.
Precursor for Cationic Lipids in Gene Delivery
A primary application of 3-(dimethylamino)-1,2-propanediol is in the synthesis of cationic lipids, most notably N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[2][8][9][10][11] Cationic lipids are essential components of non-viral vectors for gene therapy, where they form complexes (lipoplexes) with negatively charged nucleic acids (DNA, mRNA, siRNA) and facilitate their entry into cells.
Causality of Experimental Choice:
The structure of 3-(dimethylamino)-1,2-propanediol is ideally suited for this application for several reasons:
-
Backbone Structure: The propane-1,2-diol backbone provides a scaffold for the attachment of two hydrophobic lipid tails and a cationic headgroup. This specific 1,2-diol arrangement is a key structural characteristic for high in vivo transfection activity.[12]
-
Reactive Handles: The two hydroxyl groups serve as reactive sites for the attachment of long hydrophobic alkyl chains (e.g., oleyl groups) via ether or ester linkages. Ether linkages, in particular, are favored for increased stability in vivo.[12]
-
Cationic Headgroup Formation: The tertiary dimethylamino group is a precursor to the permanently cationic quaternary ammonium headgroup. This is achieved by methylation (quaternization) after the attachment of the lipid tails. The positive charge of the headgroup is crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.
Synthetic Workflow for DOTMA:
Caption: Synthetic workflow for DOTMA from 3-(dimethylamino)-1,2-propanediol.
This workflow highlights a logical and efficient pathway that leverages the distinct reactivity of the hydroxyl and amino groups on the precursor molecule.
Precursor for Chiral Ligands in Asymmetric Catalysis
3-(Dimethylamino)-1,2-propanediol is a precursor for the synthesis of certain chiral ligands, such as indane-derived bis(oxazolines).[2][8][9][10][11] These ligands, when complexed with a metal center (e.g., copper), form highly effective catalysts for a wide range of asymmetric reactions, including Diels-Alder reactions, Henry reactions, and cyclopropanations.[13][14]
The synthesis of these ligands often starts from (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, which shares a similar structural motif of an amino alcohol. The principles of forming oxazoline rings are analogous. The amino group reacts with a dicarboxylic acid derivative to form a diamide, which is then cyclized to the bis(oxazoline) structure. The rigidity of the indane backbone and the chirality of the amino alcohol are crucial for inducing high levels of enantioselectivity in the catalyzed reaction.[7][8] The stereocenter on the oxazoline ring, derived from the amino alcohol, is positioned close to the metal's active site, directly influencing the stereochemical outcome of the reaction.[15]
Intermediate in Dye Synthesis
In the manufacturing of dyes, 3-(dimethylamino)-1,2-propanediol serves as a versatile intermediate.[5] Its functional groups—the tertiary amine and the two hydroxyls—allow it to be incorporated into complex dye structures.
Causality of Experimental Choice:
-
Solubility Modification: The hydroxyl groups can improve the water solubility of the dye molecule, which is important for the dyeing process.
-
Color Modification (Auxochrome): The dimethylamino group can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, often leading to a deepening of the color (bathochromic shift) and an increase in its intensity.
-
Reactive Handle: The hydroxyl groups can be further functionalized, for example, by esterification with reactive groups that can covalently bond to textile fibers, thereby increasing the washfastness of the dye.[5]
Comparative Analysis with Analogs
The utility of 3-(dimethylamino)-1,2-propanediol can be better understood by comparing it to its close analogs: 3-(methylamino)-1,2-propanediol (a secondary amine) and 3-(diethylamino)-1,2-propanediol (a tertiary amine with larger alkyl groups).
| Feature | 3-(Methylamino)-1,2-propanediol | 3-(Dimethylamino)-1,2-propanediol | 3-(Diethylamino)-1,2-propanediol |
| Amine Type | Secondary | Tertiary | Tertiary |
| Steric Hindrance at N | Low | Moderate | High |
| Nucleophilicity | High | Moderate | Lower (due to sterics) |
| Boiling Point | ~247 °C[6] | ~216-217 °C[2][4][5] | ~233-235 °C |
| Key Applications | Intermediate for contrast media (e.g., Iopromide)[6] | Cationic lipids, chiral ligands, dyes[5][8][9] | Polyurethane cationomers |
Insights from Comparison:
-
Reactivity vs. Selectivity: The secondary amine of the methylamino analog is more reactive in some contexts but also has a proton on the nitrogen, which can lead to side reactions if not protected. The tertiary amine of the dimethylamino and diethylamino analogs avoids this complication.
-
Steric Effects: The choice between dimethylamino and diethylamino often comes down to steric considerations. The smaller methyl groups on 3-(dimethylamino)-1,2-propanediol present less steric hindrance around the nitrogen atom compared to the ethyl groups of its diethylamino counterpart. This can be advantageous in reactions where the nitrogen needs to be quaternized or act as a ligand, as excessive bulk can hinder the reaction. Conversely, the increased steric bulk of the diethylamino group can be exploited in other applications to control polymer properties or reaction selectivity.[16][17]
-
Application-Specific Choices: The selection of the specific analog is highly dependent on the desired properties of the final product. For creating the quaternary ammonium headgroup of DOTMA, the less hindered dimethylamino group is ideal for the subsequent methylation step. For other polymers, the properties imparted by the diethylamino group may be more desirable.
Safety and Handling
3-(Dimethylamino)-1,2-propanediol is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[1]
GHS Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of exposure, immediate and thorough irrigation with water is required, and medical attention should be sought promptly.
Conclusion
3-(Dimethylamino)-1,2-propanediol is a cornerstone intermediate whose value is derived from its specific molecular architecture. The strategic placement of a tertiary amine and two hydroxyl groups on a three-carbon backbone provides a versatile platform for the synthesis of a wide array of high-value chemical products. Its role as a precursor to the cationic lipid DOTMA underscores its importance in the cutting-edge field of gene therapy. Its utility in creating chiral ligands highlights its contribution to the advancement of asymmetric synthesis. A comprehensive understanding of its properties, reaction mechanisms, and the subtle differences between it and its analogs allows researchers and drug development professionals to fully leverage its synthetic potential. As with all chemical reagents, a firm grasp of its safety profile is paramount for its responsible and effective use in the laboratory and in industrial settings.
References
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3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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3-METHYLAMINO-1,2- PROPANEDIOL (MAPD) - Borregaard. (n.d.). Retrieved January 22, 2026, from [Link]
- Kurosu, M., et al. (2004). An Efficient Synthesis of Indane-Derived Bis(oxazoline) and Its Application to hetero Diels—Alder Reactions on Polymer Support. Tetrahedron Letters, 45(1), 145-148.
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A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC - NIH. (2023, December 14). Retrieved January 22, 2026, from [Link]
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Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S) - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
- CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents. (n.d.).
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Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. (2022, November 25). Retrieved January 22, 2026, from [Link]
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The Chemical Profile and Uses of 3-(Dimethylamino)-1,2-propanediol. (n.d.). Retrieved January 22, 2026, from [Link]
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Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI. (2022, December 13). Retrieved January 22, 2026, from [Link]
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Molecular weight and formula of (R)-3-(Dimethylamino)propane-1,2-diol
An In-depth Technical Guide to (R)-3-(Dimethylamino)propane-1,2-diol: Properties, Synthesis, and Applications
Executive Summary
This compound is a chiral amino alcohol that serves as a critical building block and intermediate in various sectors, most notably in pharmaceutical and biotechnological research and development. Its unique structure, featuring a propane backbone with two hydroxyl groups and a dimethylamino group at the C3 position, along with a stereocenter at C2, makes it a versatile molecule for synthesizing more complex chemical entities. This guide provides a detailed examination of its physicochemical properties, outlines established stereoselective synthesis protocols, discusses methods for its analytical characterization, and explores its key applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory and developmental setting.
Physicochemical Properties and Structural Elucidation
The fundamental characteristics of a molecule are dictated by its structure and physical properties. This compound is an alkanolamine whose utility is largely derived from its specific stereochemistry and the presence of multiple reactive functional groups: a tertiary amine and two hydroxyl groups (primary and secondary).[1]
The molecular structure consists of a three-carbon chain. The second carbon atom is a chiral center, and this guide focuses on the (R)-enantiomer. This stereogenic center is crucial in applications where diastereomeric interactions are critical, such as in the synthesis of chiral drugs or as a component of chiral ligands.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2R)-3-(dimethylamino)propane-1,2-diol | [1] |
| CAS Number | 666234-81-7 | [1] |
| Molecular Formula | C₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Pale yellow solid or viscous clear liquid | [3][4] |
| Boiling Point | 216-217 °C | [3] |
| Density | 1.004 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4609 | [3] |
| Canonical SMILES | CN(C)CC(CO)O | [2] |
| Isomeric SMILES | CN(C)CO | [1] |
| InChI Key | QCMHUGYTOGXZIW-RXMQYKEDSA-N |[1] |
Stereoselective Synthesis: Methodologies and Mechanistic Insights
The synthesis of enantiomerically pure this compound is paramount for its application in stereospecific synthesis. The most common and industrially scalable methods involve the nucleophilic substitution of a chiral three-carbon precursor.
Synthesis via Nucleophilic Substitution of (S)-3-Chloro-1,2-propanediol
A robust and widely documented method involves the reaction of an aqueous solution of dimethylamine with an enantiomerically pure chloropropanediol precursor.[5][6] To obtain the (R)-diol product, the starting material must be the (S)-enantiomer of 3-chloro-1,2-propanediol, as the reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group is not the chiral center. The reaction is a standard SN2 substitution where dimethylamine acts as the nucleophile.
Causality Behind Experimental Choices:
-
Base (e.g., Sodium Methoxide): An alkali such as sodium methoxide is used to neutralize the hydrochloride salt that would otherwise form from the reaction with the chloro-precursor, driving the reaction to completion.[5]
-
Solvent System (Methanol/Water): A mixed solvent system of methanol and water is often employed. Water helps dissolve the dimethylamine and the alkali, while methanol is a good solvent for the organic precursor, ensuring a homogenous reaction mixture.[5]
-
Temperature Control: The initial reaction is typically carried out at a controlled temperature (e.g., 25 °C) to manage the exothermicity of the amine addition and prevent side reactions. A subsequent heating step to reflux ensures the reaction proceeds to completion.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is an illustrative adaptation based on established methodologies.[5][6]
Materials:
-
(S)-3-Chloro-1,2-propanediol
-
Dimethylamine (40% aqueous solution)
-
Sodium methoxide (30% in methanol)
-
Methanol
-
Toluene
-
Reaction vessel with stirring, temperature control, and reflux condenser
Procedure:
-
Charge the reaction vessel with the dimethylamine aqueous solution.
-
Maintain the temperature at 25 °C and begin the dropwise addition of a methanol solution of (S)-3-chloro-1,2-propanediol.
-
When approximately 20-30% of the chloropropanediol has been added, begin the simultaneous dropwise addition of the sodium methoxide solution.[5]
-
After completing the additions, continue to stir the mixture for 2 hours at 25 °C.
-
Slowly heat the reaction mixture to 35-40 °C and hold for 3 hours.[5]
-
Increase the temperature to reflux and maintain for 2 hours to ensure the reaction is complete.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
The resulting residue can be purified by vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the dimethylamino group, the methylene and methine protons on the propane backbone, and the hydroxyl protons.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (119.16 g/mol ).[1][2]
-
Infrared (IR) Spectroscopy: Used to identify the key functional groups, particularly the broad O-H stretch of the alcohol groups and the C-N stretch of the amine.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric purity of the final product. Using a chiral stationary phase allows for the separation and quantification of the (R)- and (S)-enantiomers.
Applications in Research and Drug Development
The utility of this compound stems from its role as a chiral building block.
Intermediate in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is transferred to the final drug molecule, which is often essential for therapeutic efficacy and reducing off-target effects. For example, similar amino diol structures are found in certain beta-blockers and other cardiovascular drugs.
Precursor for Cationic Lipids in Gene Therapy
A well-documented application is its use in the preparation of synthetic cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). These lipids are key components of liposomes used as non-viral vectors for DNA transfection in gene therapy research. The diol backbone provides the scaffold for attaching the lipid tails and the cationic headgroup.
Application Workflow Diagram
Caption: Applications as a precursor in pharmaceutical and biotech synthesis.
Safety, Handling, and Storage
This compound is classified as a corrosive substance that requires careful handling.[2][3]
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [2] |
| Precautionary Codes | P280, P305+P351+P338, P310 |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. |[3] |
Handling Recommendations:
-
Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]
Conclusion
This compound is a high-value chiral intermediate with significant applications in scientifically advanced fields. Its stereospecific synthesis is well-established, allowing for the production of high-purity material essential for drug development and biotechnology. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for researchers aiming to leverage its unique chemical architecture for the creation of novel and effective chemical solutions.
References
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PubChem. (2024). 3-(Dimethylamino)-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 3-(Diethylamino)-1,2-propanediol. NIST Chemistry WebBook. Retrieved from [Link]
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ChemBK. (2024). 3-(dimethylamino)-1,2-propanediol. Retrieved from [Link]
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PubChem. (2024). 3-(Diethylamino)-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
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Safety and handling precautions for (R)-3-(Dimethylamino)propane-1,2-diol
An In-depth Technical Guide to the Safe Handling of (R)-3-(Dimethylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of this compound
This compound, with CAS number 623-57-4, is a chiral amino alcohol used as a building block in chemical synthesis.[1][2][3] Its utility in creating more complex molecules, such as synthetic cationic lipids for DNA-transfection protocols, makes it a valuable reagent in research and development settings.[4] The molecule possesses both hydroxyl and tertiary amine functional groups, which define its chemical reactivity and also dictate the necessary safety precautions for its handling.[3][4] This guide provides a comprehensive overview of its hazard profile and details the essential protocols for its safe use in a laboratory environment, grounded in established safety principles.
Hazard Identification and GHS Classification
The primary and most immediate risks associated with this compound are its corrosive properties.[1][2][5] Direct contact can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[2][6][7] While the full toxicological profile has not been completely investigated, the available data necessitates treating the compound with a high degree of caution.[1] Inhalation may lead to severe irritation and chemical burns to the respiratory tract, and ingestion can cause severe damage to the digestive system.[1][6]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.
| Hazard Class | Hazard Category | GHS Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage | Danger | |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | (as above) | Danger |
Data synthesized from multiple sources.[2][4][5][7]
Engineering Controls and Personal Protective Equipment (PPE)
Given its corrosive nature and potential for respiratory irritation, a multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is the primary line of defense to prevent the inhalation of vapors or aerosols and to contain any potential spills.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the work area.[1] All personnel should be trained on their location and operation.
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent direct contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe eye damage risk, the use of a full face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during operations with a higher risk of splashing.[6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1][5] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves should be disposed of as hazardous waste.[5]
-
Lab Coat/Protective Clothing: A chemically resistant lab coat or apron must be worn to protect street clothing and underlying skin.[1]
-
-
Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, or if workplace conditions warrant it, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] A respirator with a type ABEK (EN14387) filter is recommended for protection against organic gases and vapors.[4]
Safe Handling and Experimental Protocols
Adherence to standardized procedures is key to minimizing risk. The causality behind these steps is to prevent aerosol generation, splashing, and cross-contamination.
Protocol for Weighing and Transferring:
-
Preparation: Don all required PPE (goggles, face shield, gloves, lab coat) before entering the designated work area.
-
Work Area: Conduct all operations within a chemical fume hood.[1] Place absorbent, disposable bench paper on the work surface to contain any minor drips or spills.
-
Transfer: If the compound is in a solid or viscous liquid state, use a clean spatula or pipette to transfer the desired amount to a tared, sealed container.[1][7] Avoid creating dust or aerosols.[5]
-
Dilution: When preparing solutions, ALWAYS add the amino alcohol to the solvent slowly. NEVER add the solvent to the amino alcohol, as this can cause a localized exothermic reaction leading to splashing.[6]
-
Closure: Keep the primary container tightly sealed when not in use.[1][6]
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1][6]
The following diagram illustrates the logical workflow for safely managing this compound within a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] The storage area should be segregated from incompatible chemicals.
-
Chemical Stability: The compound is stable under normal temperatures and pressures.[1] Some sources indicate it is hygroscopic, suggesting storage under an inert gas may be beneficial for maintaining purity.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[1] The tertiary amine group can react exothermically with acids. Also, avoid using brass or copper containers or spatulas.[6]
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency can significantly mitigate injury and facility damage.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.
First-Aid Measures for Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[1][7] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[1][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1][7] It is the responsibility of the waste generator to correctly classify and label the waste for collection by a certified hazardous waste disposal service.[1]
References
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Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98% . Source: Cole-Parmer. URL: [Link]
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3-(dimethylamino)propane-1,2-diol PubChem Compound Summary . Source: National Center for Biotechnology Information. URL: [Link]
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MSDS of 3-(Dimethylamino)propane-1,2-diol . Source: Capot Chemical. URL: [Link]
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3-(Diethylamino)-1,2-propanediol PubChem Compound Summary . Source: National Center for Biotechnology Information. URL: [Link]
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AMINO ALCOHOL EA Safety Data Sheet . Source: Nippon Nyukazai Co., Ltd. URL: [Link]
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3-(dimethylamino)-1,2-propanediol Chemical Properties . Source: ChemBK. URL: [Link]
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Corrosive properties and hazards of 3-(dimethylamino)-1,2-propanediol
An In-Depth Technical Guide to the Corrosive Properties and Hazards of 3-(Dimethylamino)-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1,2-propanediol (CAS No. 623-57-4) is a substituted amino alcohol utilized in various scientific and industrial applications, including as a building block in the synthesis of more complex molecules like synthetic cationic lipids for DNA transfection protocols and specialized bis(oxazolines). Its chemical structure, featuring both hydroxyl and tertiary amine functional groups, imparts a unique combination of properties. However, these same functional groups are responsible for its significant corrosive and hazardous nature.
This guide provides a detailed examination of the corrosive properties, associated hazards, and critical safety protocols for 3-(dimethylamino)-1,2-propanediol. The content is intended to equip researchers and laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.
Section 1: Physicochemical Properties and Hazard Classification
A fundamental understanding of the chemical's properties is the first step in a thorough hazard assessment.
| Property | Value | Source |
| Chemical Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [2] |
| Appearance | Pale-yellow or light yellow semi-solid or liquid | [2][3] |
| Boiling Point | 216-217 °C | |
| Density | 1.004 g/mL at 25 °C | |
| Flash Point | 105 °C (221 °F) - Closed Cup | |
| GHS Classification | Skin Corrosion, Category 1B/1C; Serious Eye Damage, Category 1 | [1][4] |
The Globally Harmonized System (GHS) classification unequivocally identifies 3-(dimethylamino)-1,2-propanediol as a corrosive material that poses a severe risk to biological tissues upon contact.[1][4]
Section 2: The Chemical Basis of Corrosivity
The corrosive nature of 3-(dimethylamino)-1,2-propanediol is primarily due to its alkalinity, a direct result of the tertiary amine group in its structure. The lone pair of electrons on the nitrogen atom readily accepts a proton, acting as a Brønsted-Lowry base. This alkaline character is the root cause of its hazardous interactions with both biological tissues and certain materials.
Mechanism of Tissue Damage: When in contact with skin or eyes, the alkalinity of the compound leads to two primary forms of damage:
-
Saponification: It hydrolyzes lipids and fats within cell membranes, turning the tissue into a soft, gelatinous, necrotic mass.[2] This process disrupts the cellular structure, leading to deep and severe chemical burns.
-
Protein Denaturation: As a strong base, it disrupts the complex three-dimensional structures of proteins, rendering them non-functional and leading to cell death.
This dual-action mechanism is why alkaline corrosives can cause more profound and penetrating tissue damage than many acids.
Material Incompatibility: The amine functional group also dictates the material's incompatibility. It is known to be incompatible with strong acids (violent neutralization reaction) and strong oxidizing agents.[2][5] Critically, it should not be used with copper, brass, or aluminum and their alloys.[2] The amine acts as a ligand that can form soluble complexes with these metals, actively stripping them from the surface and leading to rapid corrosion, especially in the presence of moisture.
Section 3: Health Hazard Assessment
Direct exposure to 3-(dimethylamino)-1,2-propanediol can cause severe and potentially permanent injury.[3]
-
Eye Contact : The chemical is classified as causing serious eye damage (H318).[1] Direct contact can produce severe chemical burns, pain, swelling, clouding of the cornea, and inflammation of the iris.[2] These effects can lead to permanent blindness.
-
Skin Contact : It is classified as causing severe skin burns (H314).[1][6] Contact results in severe pain and burns, and the affected area may develop a soft, gelatinous texture.[2] Systemic effects following absorption through the skin are also a risk.[2][3] Open wounds or irritated skin should never be exposed to this material.[2]
-
Inhalation : Inhaling mists or vapors can cause severe chemical burns to the entire respiratory tract, from the throat to the lungs.[3][5] This can lead to conditions such as pulmonary edema.[3]
-
Ingestion : If ingested, the compound can produce severe chemical burns throughout the oral cavity and gastrointestinal tract.[2] This may lead to perforation of the digestive tract, a life-threatening medical emergency.[3][7]
Section 4: Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation : Always handle this chemical in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is required.[3]
-
Safety Equipment : An eyewash station and a safety shower must be immediately accessible in any area where the chemical is stored or handled.[3]
Personal Protective Equipment (PPE)
Given the severe corrosive nature of the chemical, a comprehensive PPE ensemble is required.
-
Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] Due to the high risk of severe eye damage, a full face shield must be worn over the goggles.
-
Skin Protection : Wear impervious, flame-resistant protective clothing.[4] Gloves made of a suitable resistant material (e.g., butyl rubber, nitrile) must be worn. Always check the glove manufacturer's compatibility data.
-
Respiratory Protection : If there is a risk of exceeding exposure limits or generating aerosols, a full-face respirator with an appropriate filter (e.g., type ABEK for organic vapors and ammonia) must be used.
The following diagram illustrates the decision-making process for selecting appropriate controls.
Caption: Workflow for material compatibility coupon testing.
Section 6: Emergency Response and Disposal
First-Aid Measures:
-
Eyes : Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. [3]Get medical aid immediately. [3]* Skin : Get medical aid immediately. [3]Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. [3]* Ingestion : Do NOT induce vomiting. [3][6]If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. [3]Get medical aid immediately. [3]* Inhalation : Remove from exposure to fresh air immediately. [3]If breathing is difficult, give oxygen. Get medical aid immediately. [3] Spill and Disposal:
-
Spills : Evacuate the area. Wear full protective clothing and a respirator. [2]Contain the spill with sand, earth, or vermiculite. [2]Collect the material into labeled containers for disposal. [2]Do not allow the spill to enter drains or waterways.
-
Disposal : Dispose of contents and containers in accordance with all local, regional, national, and international regulations. [4]This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. [4]
References
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3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem. [Link]
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3-(Diethylamino)-1,2-propanediol | C7H17NO2 | CID 79074 - PubChem. [Link]
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3-(Diethylamino)-1,2-propanediol - Hazardous Agents | Haz - Haz-Map. [Link]
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An In-Depth Technical Guide to the Key Functional Groups of (R)-3-(Dimethylamino)propane-1,2-diol
Abstract: This technical guide provides a comprehensive analysis of the molecular architecture of (R)-3-(Dimethylamino)propane-1,2-diol, a chiral building block of significant interest in pharmaceutical and materials science research. The document is structured to provide drug development professionals and researchers with an in-depth understanding of the molecule's key functional groups—a tertiary amine and a vicinal diol—and the synergistic interplay that dictates its chemical reactivity, physical properties, and utility in advanced synthesis. We will explore the causality behind its application in areas such as the formation of cationic lipids for gene delivery and as a precursor for chiral ligands, grounding the discussion in established chemical principles and validated experimental observations.
Molecular Architecture and Physicochemical Profile
This compound, with the molecular formula C₅H₁₃NO₂, is an alkanolamine distinguished by its specific stereochemistry and the presence of multiple reactive centers.[1][2] Its utility as a synthetic intermediate stems directly from the unique properties imparted by its constituent functional groups and their spatial arrangement.
Chemical Structure and Stereochemistry
The molecule is built upon a three-carbon propane backbone. The defining features are a dimethylamino group at the C3 position and hydroxyl groups at the C1 and C2 positions. Critically, the C2 carbon is a stereogenic center, and this guide focuses specifically on the (R)-enantiomer.[1] The absolute configuration at this center is a crucial determinant of the molecule's interaction with other chiral molecules, a cornerstone of modern drug design and asymmetric catalysis.[3][4] The specific three-dimensional arrangement is vital for its role in forming biologically active compounds and chiral auxiliaries.[4][5]
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The physical properties of the molecule are a direct consequence of its functional groups. The hydroxyl groups enable hydrogen bonding, leading to a relatively high boiling point and miscibility with polar solvents, while the tertiary amine group imparts a basic character.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 666234-81-7 | [1] |
| Molecular Formula | C₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 220 °C | [6] |
| Density | 1.004 g/mL | [6] |
In-Depth Analysis of Key Functional Groups
The reactivity profile of this compound is dominated by the distinct chemistries of its tertiary amine and vicinal diol moieties.
The Tertiary Amine (Dimethylamino Group)
The dimethylamino group is a potent functional center, characterized by the lone pair of electrons on the nitrogen atom.
-
Basicity and Nucleophilicity: This lone pair makes the amine group a Lewis base, readily accepting a proton to form a water-soluble quaternary ammonium salt. This basicity is fundamental to its role in pH-sensitive formulations and as a catalyst in certain reactions. Its nucleophilic character is the driving force behind its primary synthetic application: the ring-opening of epoxides or substitution reactions with alkyl halides. A common synthetic route to this molecule, for instance, involves the nucleophilic attack of dimethylamine on glycidol or 3-chloro-1,2-propanediol.[1][7]
Caption: Basicity of the dimethylamino group.
-
Synthetic Utility: In drug development, this group is often a key pharmacophore for interacting with acidic residues in biological targets. Its most prominent industrial use is as a precursor in the synthesis of cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[8] In this context, the amine serves as the foundational headgroup that is subsequently quaternized to produce the final cationic lipid essential for DNA transfection protocols.[5][8]
The Vicinal Diol Moiety (C1-Primary & C2-Secondary Hydroxyls)
The presence of two hydroxyl groups on adjacent carbons (a vicinal diol) provides a rich platform for chemical modification.
-
Hydrogen Bonding and Polarity: The -OH groups are polar and act as both hydrogen bond donors and acceptors. This capability dictates the molecule's solubility in aqueous and protic solvents and contributes to its relatively low volatility. Intramolecular hydrogen bonding between the two hydroxyls, or between a hydroxyl and the amine nitrogen, can influence the molecule's conformational preference, which can be critical for its recognition by enzymes or receptors.
-
Reactivity and Derivatization: The hydroxyl groups are nucleophilic and can undergo a range of classical alcohol reactions.
-
Esterification/Etherification: They can be acylated or alkylated to form esters and ethers, respectively. This is a common strategy in prodrug development to mask the polar hydroxyl groups, thereby increasing lipophilicity and enhancing membrane permeability.
-
Oxidation: The primary and secondary alcohols can be oxidized to yield aldehydes, ketones, or carboxylic acids, depending on the reagents and conditions employed.[1] This provides a pathway to a different class of derivatives.
-
Protection Chemistry: In multi-step syntheses, the diol can be protected, for example, by forming a cyclic acetal or ketal (e.g., using acetone to form an acetonide). This allows for selective reaction at the amine center without interference from the hydroxyls.
-
Caption: Representative reaction of the hydroxyl moiety.
Application Case Study: Cationic Lipid Synthesis Workflow
The synergy between the functional groups is best illustrated in the synthesis of cationic lipids for gene delivery. The this compound serves as the chiral hydrophilic headgroup precursor.
Workflow Rationale:
-
Diol Alkylation: The two hydroxyl groups are deprotonated with a strong base to form alkoxides. These nucleophiles then react with a long-chain alkyl halide (e.g., oleyl bromide) via a Williamson ether synthesis to attach the hydrophobic lipid tails.
-
Amine Quaternization: The tertiary amine is then methylated using a reagent like methyl iodide. This converts the neutral amine into a permanently charged quaternary ammonium cation, which is essential for complexing with the negatively charged phosphate backbone of DNA or RNA.
Caption: Synthetic workflow from the diol to a cationic lipid.
Protocols for Functional Group Characterization
Confirming the structural integrity of this compound requires standard analytical techniques that probe its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology: A drop of the neat liquid sample is placed between two KBr or NaCl salt plates. The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.
Expected Data: The presence of the key functional groups can be confirmed by identifying their characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 (Broad) |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C-O (Alcohol) | Stretching | 1260 - 1000 |
| C-N (Amine) | Stretching | 1250 - 1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: The sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). For D₂O, the labile -OH and any -N⁺H protons will exchange with deuterium and will not be observed.
Expected Data: NMR provides detailed information on the connectivity and chemical environment of atoms.
| Group/Proton | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Key Information |
| -N(CH₃)₂ | 2.2 - 2.4 (singlet, 6H) | 45 - 50 | Confirms two equivalent methyl groups on nitrogen. |
| -CH₂-N | 2.3 - 2.8 (multiplet, 2H) | 60 - 65 | Methylene group adjacent to the amine. |
| -CH(OH)- | 3.5 - 4.0 (multiplet, 1H) | 65 - 70 | Methine proton at the chiral center, adjacent to a hydroxyl. |
| -CH₂(OH) | 3.4 - 3.8 (multiplet, 2H) | 63 - 68 | Methylene group of the primary alcohol. |
| -OH | Variable (broad singlet, 2H) | N/A | Labile protons, position is concentration/solvent dependent. |
Conclusion
The synthetic versatility and functional significance of this compound are intrinsically linked to the distinct and synergistic properties of its tertiary amine and vicinal diol groups. The amine provides a basic and nucleophilic center, crucial for forming cationic derivatives, while the diol offers a platform for attaching other moieties through well-established alcohol chemistry. The molecule's defined (R)-stereochemistry further elevates its importance, enabling its use as a chiral building block for stereospecific synthesis in drug discovery and advanced materials. A thorough understanding of these functional groups is paramount for any researcher aiming to leverage this valuable compound in their synthetic endeavors.
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- Stenutz, R. (n.d.). 3-(dimethylamino)-1,2-propanediol.
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- University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs.
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The Pivotal Role of (R)-3-(Dimethylamino)propane-1,2-diol as a Chiral Intermediate: A Technical Guide
Introduction: The Significance of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the principle of chirality is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for enantiomerically pure active pharmaceutical ingredients (APIs). Chiral intermediates, such as (R)-3-(Dimethylamino)propane-1,2-diol, are fundamental building blocks that enable the stereoselective synthesis of these complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, a versatile chiral synthon. We will delve into the causality behind experimental choices, present detailed protocols, and highlight its significance for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Elucidation
This compound is a chiral amino alcohol characterized by a propane backbone with a dimethylamino group at the 3-position and hydroxyl groups at the 1 and 2-positions. The stereogenic center at the second carbon atom dictates its 'R' configuration.
| Property | Value | Reference |
| Molecular Formula | C5H13NO2 | |
| Molecular Weight | 119.16 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 216-217 °C | |
| Density | 1.004 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4609 | |
| CAS Number | 623-57-4 (for the racemate) |
The presence of both amine and diol functionalities imparts this molecule with a unique reactivity profile, making it a valuable intermediate in a variety of chemical transformations.
Synthesis of this compound: Strategies and Methodologies
The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral intermediate. Several strategies have been developed, ranging from classical resolution to asymmetric synthesis.
Synthesis of Racemic 3-(Dimethylamino)propane-1,2-diol
A common and efficient method for the preparation of the racemic mixture involves the nucleophilic substitution reaction between 3-chloro-1,2-propanediol and dimethylamine. A detailed protocol based on a patented method is provided below.[1]
Experimental Protocol: Synthesis of Racemic 3-(Dimethylamino)propane-1,2-diol
-
Materials:
-
Dimethylamine aqueous solution (30-45%)
-
3-Chloro-1,2-propanediol
-
Methanol
-
Sodium methoxide
-
-
Procedure:
-
Charge a suitable reactor with the dimethylamine aqueous solution.
-
At a controlled temperature of 25 °C, begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.
-
Once 20-30% of the 3-chloro-1,2-propanediol solution has been added, commence the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide.
-
After the additions are complete, continue stirring the reaction mixture for 1-3 hours at 25 °C.
-
Gradually heat the mixture to 30-40 °C and maintain this temperature for 2-4 hours to facilitate the thermal reaction.
-
Increase the temperature to reflux and maintain for an additional 1-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
The filtrate is then subjected to distillation under reduced pressure to remove the solvent and purify the 3-(dimethylamino)propane-1,2-diol.
-
This method is reported to achieve high purity (up to 99.5%) and good yields.[2]
Enantioselective Synthesis of this compound
Achieving high enantiomeric excess is crucial for the application of this intermediate in pharmaceutical synthesis. The primary strategies for obtaining the (R)-enantiomer are enzymatic kinetic resolution and asymmetric synthesis starting from a chiral precursor.
a) Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.[3][4] In the case of 3-(dimethylamino)propane-1,2-diol, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Conceptual Workflow for Enzymatic Kinetic Resolution
Caption: Conceptual workflow for the enzymatic kinetic resolution of racemic 3-(dimethylamino)propane-1,2-diol.
The key to a successful EKR is the selection of the appropriate enzyme and reaction conditions (solvent, acyl donor, temperature) to achieve high enantioselectivity (E-value).
b) Asymmetric Synthesis from a Chiral Precursor
A more direct approach to enantiomerically pure this compound is to start from a readily available chiral building block. (R)-Glycidol is an excellent choice for this purpose. The epoxide ring of (R)-glycidol can be opened by dimethylamine in a nucleophilic addition reaction to yield the desired product with retention of stereochemistry.
Reaction Scheme: Synthesis from (R)-Glycidol
Caption: Asymmetric synthesis of this compound from (R)-glycidol.
This method is highly efficient and provides direct access to the desired enantiomer, avoiding the need for a resolution step.
Applications in Pharmaceutical and Biotechnological Fields
The utility of this compound as a chiral intermediate is demonstrated in several key areas of research and development.
Synthesis of Cationic Lipids for Gene Delivery
A significant application of this chiral amino diol is in the synthesis of cationic lipids. These lipids are crucial components of non-viral gene delivery systems, which are being extensively investigated for applications in gene therapy. The specific stereochemistry of the headgroup, derived from this compound, can influence the efficiency of DNA transfection.
Precursor for Active Pharmaceutical Ingredients (APIs)
While specific examples of marketed drugs directly incorporating the this compound moiety are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. As a chiral amino alcohol, it serves as a valuable building block for the synthesis of more complex chiral amines and diols, which are common features in many APIs. For instance, related 3-amino-1,2-propanediol structures are key intermediates in the synthesis of X-ray contrast agents like iopamidol and ioversol.[5]
Analytical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[6]
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): The choice of CSP is paramount for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving amino alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic analytes.
-
Detection: UV detection is commonly used if the molecule possesses a chromophore. For non-UV active compounds like this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is required.
Illustrative Chiral HPLC Separation Workflow
Caption: A typical workflow for the determination of enantiomeric excess using chiral HPLC.
Safety and Handling
3-(Dimethylamino)propane-1,2-diol is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8][9] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Toxicological Profile Summary:
-
Skin and Eye Irritation: Causes severe skin burns and serious eye damage.[7][9]
-
Carcinogenicity and Mutagenicity: No data available to suggest carcinogenic or mutagenic effects.[7]
-
Reproductive Toxicity: No data available.[7]
In case of exposure, immediate medical attention is required. For skin contact, flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile chiral intermediate in the fine chemicals and pharmaceutical industries. Its unique combination of a chiral center and reactive functional groups makes it an attractive starting material for the synthesis of complex, high-value molecules. The continued development of efficient and scalable enantioselective synthetic routes, particularly those employing green chemistry principles, will further enhance its utility. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, solidifying its role as a key player in the advancement of modern medicine.
References
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U.S. Environmental Protection Agency. (n.d.). 1,2-Propanediol, 3-(diethylamino)-. Substance Details - SRS. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. Retrieved from [Link]
- Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Retrieved from [Link]
-
Rilas Technologies. (n.d.). Enantiomeric and Diastereomeric Excess Determination. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
National Center for Biotechnology Information. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]
- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC. Retrieved from [Link]
- Google Patents. (2016). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
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Methodological & Application
Synthesis of (R)-3-(Dimethylamino)propane-1,2-diol from glycidol
Application Note & Protocol
Stereoselective Synthesis of (R)-3-(Dimethylamino)propane-1,2-diol from (R)-Glycidol via Nucleophilic Ring-Opening
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable chiral building block in pharmaceutical and materials science. The protocol details a robust and stereospecific method starting from the commercially available chiral precursor, (R)-glycidol. The core of the synthesis involves a nucleophilic ring-opening of the epoxide by dimethylamine. This guide offers a detailed, step-by-step experimental procedure, a thorough discussion of the underlying reaction mechanism, protocols for purification and characterization, and a troubleshooting guide. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, emphasizing safety, reproducibility, and high-purity outcomes.
Introduction & Scientific Background
This compound is a chiral aminodiol featuring a tertiary amine and two hydroxyl groups.[1] Its stereogenic center and versatile functional groups make it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and chiral ligands. The synthesis strategy outlined herein leverages the principles of epoxide chemistry, a cornerstone of modern organic synthesis.
The primary method involves the reaction of dimethylamine with (R)-glycidol.[1] Epoxides, three-membered cyclic ethers, possess significant ring strain (approximately 13 kcal/mol), which makes them susceptible to ring-opening by a variety of nucleophiles.[2] When a nucleophile like dimethylamine is used under neutral or basic conditions, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism .[3] This mechanism is crucial for maintaining stereochemical integrity. The nucleophile preferentially attacks the least sterically hindered carbon atom of the epoxide, leading to an inversion of configuration at that center.[2] In the case of glycidol, the attack occurs at the terminal (C3) carbon, leaving the stereochemistry at the C2 position, derived from the starting (R)-glycidol, untouched. This ensures the desired (R)-configuration in the final product.
Reaction Scheme and Mechanism
The reaction proceeds as a classic SN2 epoxide ring-opening. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the least substituted carbon (C3) of the (R)-glycidol epoxide ring. This attack forces the C-O bond to break, relieving the ring strain and forming an alkoxide intermediate. A subsequent proton transfer, typically from the solvent or during aqueous work-up, neutralizes the alkoxide to yield the final diol product.
Caption: SN2 mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and culminating in rigorous characterization to ensure product identity and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| (R)-Glycidol (>98% GC, >98% ee) | Reagent | e.g., TCI, Sigma-Aldrich | Highly toxic and reactive. Handle with extreme care. |
| Dimethylamine solution (40 wt. % in H₂O) | Reagent | e.g., Sigma-Aldrich | Corrosive. Work in a well-ventilated fume hood. |
| Methanol (MeOH) | Anhydrous | e.g., Fisher Scientific | Solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Reagent | Drying agent. |
| Activated Charcoal | Reagent | N/A | For decolorization, if necessary.[4] |
| Deuterated Chloroform (CDCl₃) | NMR Grade | N/A | For NMR analysis. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and dropping funnel
-
Ice-water bath and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
NMR Spectrometer, FT-IR Spectrometer, GC-MS
-
Chiral HPLC system for enantiomeric excess determination
Safety Precautions
-
(R)-Glycidol: Is a suspected carcinogen and mutagen. It is highly toxic upon inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Dimethylamine: Is corrosive and flammable. It can cause severe skin burns and eye damage.[5] Ensure adequate ventilation and avoid inhaling vapors.
-
General: The reaction can be exothermic. Maintain controlled addition rates and cooling to manage the reaction temperature.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.
-
Reagent Charging: Charge the flask with the dimethylamine solution (40 wt. % in H₂O, 63.4 g, ~0.56 mol, 2.1 eq).
-
Substrate Addition: In a separate beaker, dissolve (R)-glycidol (20.0 g, 0.27 mol, 1.0 eq) in methanol (20 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Begin vigorous stirring of the dimethylamine solution. Add the glycidol solution dropwise from the funnel over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to dissipate the heat generated from the exothermic ring-opening reaction and prevent uncontrolled temperature elevation. The ice bath maintains the temperature below 10 °C during addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the glycidol starting material.
Work-up and Purification Protocol
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess water.
-
Azeotropic Drying (Optional but Recommended): Add toluene (50 mL) to the residue and evaporate again. Repeat this process twice to remove residual water azeotropically.
-
Decolorization (If needed): If the crude product is colored, dissolve it in a minimal amount of methanol, add a small amount of activated charcoal, stir for 20 minutes, and filter through a pad of Celite®.[4]
-
Final Purification - Vacuum Distillation: The crude oil is purified by vacuum distillation. This is the standard method for purifying aminodiols of this type.[6][7]
-
Assemble a vacuum distillation apparatus.
-
Heat the flask gently under high vacuum.
-
Collect the fraction boiling at the appropriate temperature (literature boiling points for the racemic compound are ~110-115 °C at ~10 mmHg). The exact boiling point will depend on the vacuum achieved.
-
The expected product is a colorless to pale yellow, viscous liquid.
-
Process Workflow Visualization
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Characterization and Quality Control
To validate the synthesis, the isolated product must be thoroughly characterized to confirm its structure, purity, and stereochemical integrity.
| Parameter | Method | Expected Result |
| Identity | ¹H & ¹³C NMR | Spectra consistent with the structure of 3-(dimethylamino)propane-1,2-diol. |
| Purity | GC-MS | Purity >99%. Mass spectrum showing the correct molecular ion peak.[8] |
| Functional Groups | FT-IR | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-N stretch. |
| Enantiomeric Excess | Chiral HPLC | >98% ee. Requires a suitable chiral stationary phase (e.g., amylose or cellulose-based columns). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure adequate mixing. Confirm stoichiometry of reagents. |
| Loss during work-up/distillation. | Ensure efficient extraction. Distill under a higher vacuum to lower the boiling point and prevent thermal decomposition. | |
| Product is Colored | Side reactions or impurities. | Perform decolorization with activated charcoal before distillation.[4] Ensure the starting glycidol is of high purity. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24h). A slight warming (e.g., to 40 °C) can be attempted, but monitor for side reactions. |
| Low Enantiomeric Excess | Racemization of starting material. | Ensure the (R)-glycidol used is of high enantiomeric purity. Avoid harsh (e.g., strongly acidic or basic at high temp) conditions that could promote racemization, although this is unlikely for this specific reaction. |
References
- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. (n.d.).
- US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents. (n.d.).
- CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents. (n.d.).
-
Synthesis and characterization of 3-amino-1, 2-propanediol. (2012). ResearchGate. [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2018). RSC Publishing. [Link]
-
3-(Dimethylamino)-1,2-propanediol | C5H13NO2. (n.d.). PubChem. [Link]
-
Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]
-
Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Preprints.org. [Link]
- US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (n.d.).
-
Chiral-achiral-separation-ten-flavanones.pdf. (2022, October 28). UVaDOC Principal. [Link]
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- 1. Buy this compound (EVT-384368) | 666234-81-7 [evitachem.com]
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- 4. researchgate.net [researchgate.net]
- 5. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 8. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
Preparation of (R)-3-(Dimethylamino)propane-1,2-diol from 3-chloro-1,2-propanediol
An Application Guide for the Stereoselective Synthesis of (R)-3-(Dimethylamino)propane-1,2-diol
Introduction: The Significance of Chiral Amino Diols
This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structural motif, featuring both a tertiary amine and a diol on a propane backbone with a defined stereocenter, makes it a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The precise stereochemical configuration is often crucial for biological activity, making enantiomerically pure starting materials like this essential.
This document provides a detailed, field-tested protocol for the preparation of this compound via a robust and scalable nucleophilic substitution reaction, starting from the commercially available chiral precursor, (R)-3-chloro-1,2-propanediol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step synthesis protocol, and outline methods for purification and characterization, ensuring a comprehensive guide for researchers.
Pillar 1: Mechanistic Insight and Rationale
The synthesis proceeds via a nucleophilic substitution pathway. However, a nuanced understanding of the mechanism is critical to appreciating the stereochemical outcome and potential side reactions. The reaction is not a direct S(_N)2 displacement of the chloride by dimethylamine. Instead, it involves an intramolecular cyclization to form a chiral epoxide intermediate.
The Reaction Pathway Unveiled:
-
In Situ Epoxide Formation: In the presence of a strong base, such as sodium hydroxide or sodium methoxide, the more acidic secondary hydroxyl group of (R)-3-chloro-1,2-propanediol is deprotonated.[2][3] This creates an alkoxide which then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular S(_N)2 reaction (a Williamson ether synthesis). This step proceeds with an inversion of configuration at the C3 carbon, resulting in the formation of (R)-glycidol.
-
Nucleophilic Ring-Opening: Dimethylamine, a potent nucleophile, then attacks the epoxide ring. This attack preferentially occurs at the less sterically hindered terminal carbon (C3) of the epoxide. The ring-opening reaction also proceeds with an inversion of configuration at the point of attack.
Stereochemical Outcome: The synthesis involves two sequential S(_N)2 reactions, each causing an inversion of stereochemistry. The net result of this double inversion is an overall retention of the original stereochemical configuration. Therefore, starting with (R)-3-chloro-1,2-propanediol reliably yields the desired this compound product.
Caption: Figure 1: Stereoselective Reaction Pathway
Pillar 2: Validated Experimental Protocol
This protocol is designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Safety First: Hazard Identification and Mitigation
| Reagent | Primary Hazards | Required PPE |
| (R)-3-chloro-1,2-propanediol | Skin/eye irritant, potential health effects upon prolonged exposure.[4] | Safety goggles, nitrile gloves, lab coat. |
| Dimethylamine (40% in H₂O) | Corrosive, flammable, severe eye/skin/respiratory irritant.[5] | Chemical splash goggles, face shield, neoprene or butyl rubber gloves, lab coat.[5] |
| Sodium Hydroxide (NaOH) | Corrosive, causes severe skin burns and eye damage. | Chemical splash goggles, face shield, nitrile gloves, lab coat. |
| Chloroform (for extraction) | Toxic if swallowed or inhaled, suspected carcinogen.[6] | Chemical splash goggles, appropriate solvent-resistant gloves, lab coat. Work exclusively in a fume hood.[6] |
Materials and Reagents
| Reagent | Grade | Example Supplier |
| (R)-3-chloro-1,2-propanediol (≥98% ee) | Synthesis Grade | Sigma-Aldrich, TCI |
| Dimethylamine hydrochloride (≥99%) | Reagent Grade | Sigma-Aldrich, Acros |
| Sodium hydroxide (pellets, ≥98%) | Reagent Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Chloroform (stabilized) | ACS Grade | VWR, Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | EMD Millipore |
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
Prepare a solution of sodium hydroxide (1.31 mol) by dissolving 52.4 g in 100 mL of deionized water in a beaker. Caution: This is a highly exothermic process. Cool the solution to 0-5 °C in an ice bath.
-
-
Reactor Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is dry.
-
-
Charging the Reactor:
-
Reaction Execution:
-
Once all reagents are combined, remove the ice bath and allow the mixture to stir at room temperature (approx. 20-25 °C) overnight (16-20 hours).[3]
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the disappearance of the starting material, (R)-3-chloro-1,2-propanediol, using Thin Layer Chromatography (TLC).
-
TLC System: Silica gel plates with a mobile phase of Dichloromethane:Methanol (9:1 v/v). Visualize with potassium permanganate stain. The starting material will have a higher R(_f) value than the highly polar product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
Work-up and Extraction:
-
After completion, filter the reaction mixture to remove the precipitated sodium chloride. Wash the salt cake with a small amount of chloroform.
-
Transfer the filtrate to a separatory funnel and extract with chloroform (3 x 75 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a colorless to pale yellow liquid.[3] A yield of approximately 35% of crude product can be expected with this specific protocol.[3]
-
-
Purification:
Characterization of the Final Product
-
Gas Chromatography (GC): To assess chemical purity. A suitable method would involve a capillary column and a temperature gradient to separate the product from any residual starting material or byproducts.[9][10]
-
Chiral HPLC/GC: To confirm the enantiomeric excess (e.e.) of the final product.
-
NMR Spectroscopy (
H, C): To confirm the molecular structure. -
Mass Spectrometry (MS): To confirm the molecular weight (119.16 g/mol ).[1]
Pillar 3: Data & Workflow Visualization
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Ratio (Dimethylamine:Substrate) | ~11.5 : 1 | A large excess of the amine nucleophile is used to drive the reaction to completion and minimize potential side reactions.[3] |
| Molar Ratio (Base:Substrate) | ~14.5 : 1 | A significant excess of base is required to neutralize the amine salt and to facilitate the initial epoxide formation.[3] |
| Reaction Temperature | 20-25 °C (Room Temp.) | This mild condition is sufficient for the reaction to proceed overnight and minimizes the formation of byproducts.[3] |
| Expected Crude Yield | ~35% | This reported yield is for a specific lab-scale preparation and may be optimized.[3] |
| Expected Purity (Post-Distillation) | >99% | Vacuum distillation is an effective method for purifying the high-boiling point product.[7] |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow Diagram", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled, rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes A[label="1. Reagent Preparation\n(NaOH Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="2. Reactor Setup & Charging\n(Add Reagents at 0-5°C)"]; C [label="3. Reaction\n(Stir Overnight at RT)"]; D [label="4. Monitoring\n(TLC Analysis)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Work-up\n(Filter NaCl, Extract with CHCl₃)"]; F [label="6. Drying & Concentration\n(Dry over Na₂SO₄, Rotovap)"]; G [label="7. Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Characterization\n(GC, Chiral HPLC, NMR, MS)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections A -> B -> C -> D; D -> E [label="Reaction Complete"]; D -> C [label="Incomplete"]; E -> F -> G -> H; }
Caption: Figure 2: Experimental Workflow Diagram
Conclusion
The protocol detailed herein provides a reliable and well-documented method for the stereoselective synthesis of this compound. By understanding the underlying double-inversion mechanism, researchers can confidently apply this procedure to generate high-purity chiral material essential for pharmaceutical development and advanced chemical synthesis. The inclusion of in-process controls and rigorous final characterization ensures the trustworthiness and reproducibility of the described method.
References
- EvitaChem. (n.d.). This compound.
- ECHEMI. (n.d.). Dimethylamine-epichlorohydrin copolymer SDS, 25988-97-0 Safety Data Sheets.
- ChemicalBook. (n.d.). POLY(DIMETHYLAMINE-CO-EPICHLOROHYDRIN) - Safety Data Sheet.
- Scientific Polymer Products, Inc. (2020, March 17). Poly(dimethylamine-co-epichlorohydrin), quarternized Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Dimethylamine - Hazard Summary.
- Sigma-Aldrich. (2024, November 7). Safety Data Sheet.
- Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3-Amino-1,2-propanediol.
- ChemicalBook. (n.d.). (S)-3-(Dimethylamino)-1,2-propanediol synthesis.
- Google Patents. (n.d.). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
- ResearchGate. (2012, November). Synthesis and characterization of 3-amino-1, 2-propanediol.
- Guidechem. (n.d.). How can 3-amino-1,2-PROPANDIOL be synthesized?.
- BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
- Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
- INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48).
Sources
- 1. evitachem.com [evitachem.com]
- 2. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
- 3. (S)-3-(Dimethylamino)-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 4. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 5. nj.gov [nj.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of (R)-3-(Dimethylamino)propane-1,2-diol in Modern Pharmaceutical Synthesis
Abstract
In the landscape of modern drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and patient safety.[1][2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] This guide provides an in-depth exploration of (R)-3-(Dimethylamino)propane-1,2-diol (CAS: 129731-14-2), a versatile and high-value chiral building block. We will elucidate its strategic importance, rooted in the principles of chiral pool synthesis, and provide detailed protocols illustrating its application in the construction of complex pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and process development scientists dedicated to the efficient and stereoselective synthesis of next-generation therapeutics.
Introduction: The Value Proposition of a Pre-defined Stereocenter
This compound is an alkanolamine featuring a propane backbone with two hydroxyl groups and a dimethylamino group.[4][5] Its significance in pharmaceutical synthesis stems directly from the fixed stereochemistry at the second carbon (C2), which is in the (R)-configuration. This molecule is a prime example of a "chiral pool" starting material—an enantiomerically pure compound that serves as an inexpensive and readily available building block for the synthesis of complex target molecules.[6][7][8] By incorporating this fragment, chemists can transfer its existing chirality into a larger, more complex molecular architecture, thereby circumventing the need for challenging asymmetric syntheses or costly chiral resolutions at later stages.[3]
The causality behind its utility lies in its trifunctional nature:
-
A Chiral Diol System: The two hydroxyl groups can be selectively protected or activated to participate in a wide range of transformations, such as etherification, esterification, or conversion to epoxides.
-
A Nucleophilic Tertiary Amine: The dimethylamino group can act as a nucleophile or a directing group, influencing the regioselectivity of subsequent reactions.
-
An Inherent (R)-Configuration: This pre-defined stereocenter dictates the spatial orientation of reactions at or near the chiral center, providing robust stereochemical control over the final product.[9]
Physicochemical Properties
A clear understanding of the physical properties of this key intermediate is fundamental for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 129731-14-2 (for R-enantiomer) | N/A |
| Molecular Formula | C₅H₁₃NO₂ | [5] |
| Molecular Weight | 119.16 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [10] |
| Boiling Point | 216-217 °C | |
| Density | 1.004 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4609 |
Core Application: A Chiral Synthon for Antifungal Agents
The structural motif present in this compound is highly relevant to the synthesis of advanced triazole antifungal agents, such as Posaconazole.[1][11] These drugs require precise stereochemical configurations across multiple chiral centers to ensure potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1] While various synthetic routes exist, the use of chiral alcohol intermediates is a convergent and highly effective strategy.[12]
The following protocol illustrates a representative transformation where a chiral amino diol serves as a precursor for a key side-chain intermediate, conceptually similar to those used in the synthesis of complex antifungal agents.
Protocol 1: Synthesis of a Chiral Tetrahydrofuran (THF) Precursor
This protocol describes the conceptual synthesis of a chiral amino-functionalized THF ring, a core structural element in many antifungal drugs. The causality of this workflow is based on an intramolecular Williamson ether synthesis, where the diol's stereochemistry directly translates to the stereochemistry of the resulting THF ring.
Workflow Overview:
Caption: Workflow for Chiral THF Precursor Synthesis.
Detailed Methodology:
-
Selective Protection of the Primary Hydroxyl Group:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (Et₃N, 1.2 eq).
-
Slowly add a solution of trityl chloride (TrCl, 1.05 eq) in DCM. The trityl group selectively protects the less sterically hindered primary alcohol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the trityl-protected intermediate.
-
-
Activation of the Secondary Hydroxyl Group:
-
Dissolve the purified intermediate (1.0 eq) in anhydrous pyridine (5 mL/mmol) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise, maintaining the temperature below 5 °C. The mesyl group is an excellent leaving group, preparing the molecule for nucleophilic attack.
-
Stir at 0 °C for 2-4 hours. Monitor by TLC.
-
Carefully pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate to yield the mesylated intermediate, which is often used in the next step without further purification.
-
-
Intramolecular Cyclization (Williamson Ether Synthesis):
-
Dissolve the crude mesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. The alkoxide formed by deprotonation of the remaining hydroxyl group acts as the nucleophile.
-
The reaction is then heated to reflux (approx. 66 °C) for 4-6 hours to facilitate the intramolecular Sₙ2 reaction, forming the THF ring.
-
Cool the reaction to 0 °C and cautiously quench with water.
-
Extract with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the protected chiral amino-THF derivative.
-
-
Deprotection:
-
Dissolve the purified THF derivative (1.0 eq) in methanol (MeOH, 10 mL/mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Stir at room temperature for 2-3 hours until TLC indicates complete removal of the trityl group.
-
Neutralize the reaction with a few drops of triethylamine.
-
Concentrate the mixture and purify by column chromatography to yield the final chiral alcohol intermediate, ready for coupling with other fragments of the target API.[12]
-
Application in Antiviral Synthesis: A Building Block for Protease Inhibitors
Chiral amines and their derivatives are foundational components of many antiviral drugs, including protease inhibitors like Boceprevir, which is used to treat Hepatitis C.[13][14] The synthesis of Boceprevir's key bicyclic proline intermediate often involves sophisticated chemoenzymatic methods to establish the correct stereochemistry.[13][14][15] this compound represents a valuable tool in the broader synthetic toolbox for creating such complex, stereodefined amine-containing molecules.
Protocol 2: Nucleophilic Ring-Opening of an Epoxide
This protocol demonstrates how the dimethylamino group can be used as a nucleophile to open a chiral epoxide. This is a fundamental and powerful reaction in pharmaceutical synthesis for building carbon-carbon and carbon-nitrogen bonds with excellent stereochemical control. The choice of an (R)-epoxide ensures the final product has a defined stereochemistry derived from both starting materials.
Workflow Overview:
Caption: Conceptual Workflow for Epoxide Ring-Opening.
Detailed Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (R)-styrene oxide (1.0 eq), this compound (1.1 eq), and lithium perchlorate (LiClO₄, 1.0 eq) in acetonitrile (15 mL/mmol). LiClO₄ acts as a mild Lewis acid to activate the epoxide, facilitating the ring-opening.
-
The causality for using acetonitrile is its polar, aprotic nature, which effectively solvates the ions without interfering with the nucleophilic attack.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the consumption of the starting materials by TLC or HPLC. The reaction proceeds via an Sₙ2 mechanism, with the amine attacking the less hindered carbon of the epoxide, resulting in a specific regio- and stereoisomer.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine to remove any remaining LiClO₄, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the resulting chiral amino alcohol by flash column chromatography on silica gel using a DCM:Methanol gradient to yield the pure product. This product, now containing multiple stereocenters and functional groups, is a valuable intermediate for further elaboration into complex APIs.[4]
-
Synthesis of the Chiral Building Block
For laboratories where the chiral starting material is not commercially available or requires synthesis, a reliable protocol for its preparation is essential. The most common method involves a substitution reaction between dimethylamine and a chiral 3-carbon electrophile.[4][16]
Protocol 3: Synthesis of this compound
This protocol is adapted from established methodologies for synthesizing 3-(dialkylamino)propane-1,2-diols.[16][17]
Methodology:
-
Reaction Setup:
-
Charge a reactor with an aqueous solution of dimethylamine (40%, 1.2 eq).
-
Prepare a solution of (R)-3-chloro-1,2-propanediol (1.0 eq) in methanol.
-
Prepare a separate solution of sodium methoxide (1.05 eq) in methanol. The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Controlled Addition:
-
Maintain the dimethylamine solution at 25 °C. Begin the dropwise addition of the (R)-3-chloro-1,2-propanediol solution.
-
After approximately 20-30% of the chloropropanediol has been added, commence the simultaneous dropwise addition of the remaining chloropropanediol solution and the sodium methoxide solution. This ensures the reaction medium remains basic and prevents side reactions.
-
-
Reaction and Workup:
-
After the additions are complete, stir the mixture for an additional 1-3 hours at 25 °C.
-
Heat the mixture to 35 °C and hold for 2-4 hours to ensure the reaction goes to completion.
-
Cool the system to room temperature and filter to remove the precipitated sodium chloride.
-
Rinse the filter cake with methanol and combine the filtrates.
-
Remove methanol from the combined filtrate under reduced pressure.
-
The final product, this compound, is obtained in high purity via vacuum distillation.[16]
-
Conclusion
This compound is a powerful and efficient chiral building block for modern pharmaceutical synthesis. Its pre-defined stereocenter, combined with its versatile diol and amine functionalities, provides a reliable method for introducing chirality into complex molecular targets. The protocols and applications detailed in this guide underscore its strategic value in developing stereochemically pure active pharmaceutical ingredients, ultimately contributing to the creation of safer and more effective medicines. By leveraging such well-defined chiral synthons, researchers and drug development professionals can streamline synthetic routes, improve process efficiency, and exert precise control over the final molecular architecture.
References
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Title: Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization Source: Journal of the American Chemical Society (as summarized in Synfacts) URL: [Link]
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Title: Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization Source: PubMed, National Library of Medicine URL: [Link]
- Title: CN103435532A - Synthetic method of boceprevir intermediate Source: Google Patents URL
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Title: Synthesis of P2 intermediate in the synthesis of Boceprevir. Source: ResearchGate URL: [Link]
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Title: Preparation Of Salts Of Posaconazole Intermediate Source: Quick Company URL: [Link]
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Title: Synthesis and Characterization of Deshydroxy Posaconazole Source: Longdom Publishing URL: [Link]
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Title: An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia) Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: The Chemical Profile and Uses of 3-(Dimethylamino)-1,2-propanediol Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: The Role of 3-(Dimethylamino)-1,2-propanediol in Modern Dye Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Chiral Pool Guided Syntheses of Polycyclic Natural Products Source: Bohrium URL: [Link]
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Title: 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: PubMed Central, National Library of Medicine URL: [Link]
-
Title: Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool Source: MDPI URL: [Link]
- Title: CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol Source: Google Patents URL
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Title: Using Stereochemistry to Control Mechanical Properties in Thiol–Yne Click‐Hydrogels Source: PubMed Central, National Library of Medicine URL: [Link]
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Title: Stereochemical control mechanisms in propylene polymerization mediated by C1-symmetric CGC titanium catalyst centers Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome Source: PubMed, National Library of Medicine URL: [Link]
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Title: Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines Source: Chiralpedia URL: [Link]
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Application of (R)-3-(Dimethylamino)propane-1,2-diol in asymmetric synthesis
An Application Note on (R)-3-(Dimethylamino)propane-1,2-diol in Asymmetric Synthesis
Introduction: A Versatile Chiral Synthon
This compound, hereafter referred to as (R)-DMAPD, is a versatile and highly valuable chiral building block in modern organic chemistry. Its structure, which features a propane backbone with a stereogenic center at the C2 position, two hydroxyl groups, and a dimethylamino group, makes it a trifunctional synthon of significant interest. This unique combination of functional groups allows for a wide range of chemical transformations, establishing (R)-DMAPD as a crucial starting material for the synthesis of complex chiral molecules. Its applications span from the creation of "privileged" ligands for asymmetric catalysis to the synthesis of functional biomaterials for gene therapy, making it an indispensable tool for researchers in both academic and industrial settings, particularly in drug development.[1][2]
Physicochemical Properties and Synthesis Overview
A comprehensive understanding of a reagent's properties is fundamental to its effective application. (R)-DMAPD is typically a colorless to yellow liquid with a high boiling point and good solubility in polar organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol [1] |
| CAS Number | 666234-82-8 (for R-enantiomer) |
| Appearance | Colorless to yellow liquid[1] |
| Boiling Point | 216-217 °C (lit.) |
| Density | 1.004 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4609 (lit.) |
Industrially, (R)-DMAPD is accessible through several robust synthetic routes. A common and efficient method involves the nucleophilic ring-opening of (R)-glycidol with dimethylamine. An alternative high-yield approach is the substitution reaction between dimethylamine and (R)-3-chloro-1,2-propanediol, often conducted in a methanol/water solvent system in the presence of a base like sodium methoxide.[3] The availability of these scalable synthetic pathways ensures a reliable supply of this enantiomerically pure starting material for research and development.
Application I: Precursor to Chiral Bis(oxazoline) Ligands
One of the most powerful applications of (R)-DMAPD is its use as a scaffold for creating chiral ligands for asymmetric catalysis.[4] The C₂-symmetric bis(oxazoline) (BOX) ligands are a class of "privileged ligands" renowned for their ability to induce high levels of stereocontrol in a multitude of metal-catalyzed reactions.[5] The defined stereocenter of (R)-DMAPD can be translated into the backbone of these ligands, creating a rigid and well-defined chiral environment around the coordinated metal center.
A notable example is the preparation of indane-derived bis(oxazolines), where the diol functionality of a DMAPD-related precursor is transformed to create the characteristic oxazoline rings.[1] This transformation creates a rigid chiral pocket that effectively dictates the facial selectivity of substrate approach to the catalytic center, leading to high enantiomeric excess in the product.
Workflow: Synthesis of a Chiral Bis(oxazoline) Ligand
The following diagram outlines a generalized workflow for the synthesis of a chiral bis(oxazoline) ligand starting from a chiral amino diol precursor like (R)-DMAPD. The process involves the initial formation of an amide, followed by cyclization to form the oxazoline rings.
Caption: Generalized workflow for synthesizing a BOX ligand.
Application II: Chiral Building Block for Cationic Lipids in Gene Delivery
Beyond catalysis, (R)-DMAPD serves as a fundamental chiral building block for synthesizing functional molecules, particularly in biotechnology. A prime example is its role as a precursor in the synthesis of cationic lipids, which are essential components of non-viral gene delivery systems.[6][1] These lipids self-assemble into liposomes that can encapsulate and transport genetic material like DNA or RNA into cells.
The chirality and structure imparted by (R)-DMAPD are critical for the efficacy of these delivery vehicles. The compound is used to prepare lipids such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a synthetic cationic lipid widely used in DNA transfection protocols. The stereochemistry of the lipid backbone influences the packing of the lipid bilayer, the stability of the liposome, and the efficiency of its interaction with the cell membrane, ultimately impacting the success of gene transfection.
Workflow: Synthesis of a DOTMA-analogue Cationic Lipid
The synthesis of a cationic lipid from (R)-DMAPD involves two key transformations: etherification of the two hydroxyl groups with long alkyl chains (e.g., oleyl groups) to create the hydrophobic tail, and quaternization of the dimethylamino group to install the positive charge required for binding nucleic acids.
Caption: Synthetic pathway to a cationic lipid from (R)-DMAPD.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the application of (R)-DMAPD. Standard laboratory safety procedures, including the use of personal protective equipment, should be strictly followed.
Protocol 1: Synthesis of this compound via Epoxide Opening
This protocol describes the synthesis from (R)-glycidol.
Materials and Reagents:
-
(R)-glycidol
-
Dimethylamine (40% solution in water)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
To a stirred solution of dimethylamine (40% in water, 2.0 eq) in a round-bottom flask cooled to 0 °C in an ice bath, add (R)-glycidol (1.0 eq) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess dimethylamine and water.
-
Dissolve the resulting crude oil in a minimal amount of methanol and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain this compound as a clear, viscous liquid.
Causality: The nucleophilic dimethylamine readily attacks the less sterically hindered carbon of the epoxide ring of glycidol. The aqueous conditions are mild and facilitate the reaction, leading to the desired amino diol with high regioselectivity and retention of stereochemistry.[6]
Protocol 2: Synthesis of a DOTMA-analogue Cationic Lipid
This protocol outlines the synthesis of a cationic lipid using (R)-DMAPD as the chiral backbone.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Oleyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Hexane, Ethyl Acetate
-
Silica gel for column chromatography
Procedure:
Part A: O-Alkylation
-
Suspend sodium hydride (2.5 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C and add a solution of (R)-DMAPD (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir for 1 hour at 0 °C.
-
Add oleyl bromide (2.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 18-24 hours.
-
Cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the intermediate tertiary amine.
Part B: N-Quaternization
-
Dissolve the purified tertiary amine from Part A (1.0 eq) in a suitable solvent like ethyl acetate.
-
Add methyl iodide (3.0 eq) and stir the mixture at room temperature in a sealed vessel for 24-48 hours.
-
The quaternary ammonium salt will often precipitate from the solution. If not, concentrate the mixture under reduced pressure.
-
Wash the crude product with cold hexane to remove unreacted starting material and impurities.
-
Dry the final product under high vacuum to yield the DOTMA-analogue as a waxy solid.
Causality: The Williamson ether synthesis in Part A requires a strong base (NaH) to deprotonate the hydroxyl groups, forming alkoxides that act as potent nucleophiles towards the alkyl halide.[3] The subsequent Menshutkin reaction in Part B is a classic method for forming quaternary ammonium salts via the nucleophilic attack of the tertiary amine on methyl iodide. The use of excess methyl iodide drives the reaction to completion.
Conclusion
This compound has firmly established itself as a high-value chiral intermediate. Its utility as a precursor for sophisticated chiral ligands and as a core structural element in functional biomaterials highlights its versatility. The straightforward and scalable synthetic routes to (R)-DMAPD, combined with its diverse reactivity, ensure its continued and expanding role in asymmetric synthesis, from academic exploration of novel catalytic systems to the industrial development of next-generation therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile and Uses of 3-(Dimethylamino)-1,2-propanediol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. Retrieved from [Link]
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Various Authors. (2015). Chiral Ligands for Asymmetric Catalysis. ResearchGate. Retrieved from [Link]
-
Hayashi, T. (n.d.). Chiral Diene Ligands for Asymmetric Catalysis. Retrieved from [Link]
- Google Patents. (2014). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. Retrieved from [Link]
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Application Note: Stereoselective Synthesis of (S)-Propranolol Utilizing (R)-3-(Dimethylamino)propane-1,2-diol as a Chiral Precursor
Introduction
Propranolol, a prototypical β-adrenergic blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] The pharmacological activity of propranolol is highly stereospecific, with the (S)-enantiomer being approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[1][2] Consequently, the enantioselective synthesis of (S)-propranolol is of paramount importance in the pharmaceutical industry to provide a therapeutic agent with an improved pharmacological profile and reduced side effects associated with the less active enantiomer.
This application note provides a detailed, field-proven methodology for the stereoselective synthesis of (S)-propranolol, commencing from the readily available and inexpensive chiral building block, (R)-3-(Dimethylamino)propane-1,2-diol. This synthetic strategy is designed for researchers, scientists, and drug development professionals, offering a logical and efficient pathway to the target molecule with a high degree of enantiomeric purity. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring a robust and reproducible process.
Synthetic Strategy Overview
The overarching synthetic strategy involves a five-step sequence, beginning with the protection of the amino group of the starting material, followed by selective activation of the primary hydroxyl group, intramolecular cyclization to form a chiral epoxide, nucleophilic ring-opening with 1-naphthol, and finally, deprotection and introduction of the isopropylamino side chain. This approach leverages the inherent chirality of this compound to establish the stereocenter in the final (S)-propranolol product.
Figure 1: Overall synthetic workflow from the chiral precursor to (S)-Propranolol.
Experimental Protocols
PART 1: Synthesis of the Chiral Epoxide Intermediate
Step 1: Protection of the Amino Group of this compound
Causality: The secondary amine in the starting material is nucleophilic and would interfere with the subsequent tosylation of the hydroxyl groups. Therefore, it is essential to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is chosen due to its stability under the basic conditions of the subsequent steps and its facile removal under acidic conditions.[3][4][5]
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (TEA) (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected amino diol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Selective Monotosylation of the Primary Hydroxyl Group
Causality: To facilitate the formation of the epoxide ring, the primary hydroxyl group must be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) is an excellent reagent for this purpose. The selective tosylation of the primary hydroxyl group over the secondary one is achieved by taking advantage of the lower steric hindrance of the primary position.[6][7][8][9]
Protocol:
-
Dissolve the Boc-protected amino diol (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude monotosylated product is purified by flash column chromatography.
Step 3: Intramolecular Cyclization to the (R)-Epoxide
Causality: Treatment of the monotosylated intermediate with a base will induce an intramolecular Sₙ2 reaction, where the alkoxide of the secondary hydroxyl group displaces the tosylate group, leading to the formation of the desired chiral epoxide with inversion of stereochemistry at the carbon bearing the leaving group.
Protocol:
-
Dissolve the purified monotosylated intermediate (1.0 eq.) in a suitable solvent like THF or methanol.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) (1.5 eq.).
-
Stir the mixture at room temperature for 6-8 hours.
-
Monitor the formation of the epoxide by TLC.
-
Once the reaction is complete, filter off the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude (R)-Boc-glycidyl amine. This intermediate is often used in the next step without further purification.
PART 2: Synthesis of (S)-Propranolol
Step 4: Ring-Opening of the Epoxide with 1-Naphthol
Causality: This is the key step where the naphthyl ether linkage of propranolol is formed. The reaction of the chiral epoxide with 1-naphthol proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon. This stereochemical inversion is crucial for obtaining the desired (S)-enantiomer of propranolol from the (R)-epoxide.[2][10]
Figure 2: Sₙ2 reaction mechanism illustrating the stereochemical inversion.
Protocol:
-
To a solution of 1-naphthol (1.1 eq.) in a suitable solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.) at room temperature.
-
Stir the mixture for 30 minutes to form the naphthoxide salt.
-
Add a solution of the crude (R)-Boc-glycidyl amine (1.0 eq.) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Boc-protected (S)-propranolol.
Step 5: Deprotection and Introduction of the Isopropylamino Group
Causality: The final step involves the removal of the Boc protecting group under acidic conditions to reveal the primary amine, which is then alkylated with an isopropyl group to yield the final product, (S)-propranolol.[3][4][5]
Protocol:
-
Dissolve the Boc-protected (S)-propranolol (1.0 eq.) in a solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the resulting crude amine salt in a suitable solvent like methanol or isopropanol.
-
Add an excess of isopropylamine and stir the reaction at reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude (S)-propranolol.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | This compound | Boc₂O, TEA | THF/DCM | 0 - RT | 12-16 | 85-95 |
| 2 | Boc-protected Amino Diol | TsCl, Pyridine/DCM | Pyridine/DCM | 0 - RT | 16-18 | 70-80 |
| 3 | Monotosylated Intermediate | K₂CO₃/NaOMe | THF/Methanol | RT | 6-8 | 80-90 |
| 4 | (R)-Boc-glycidyl amine & 1-Naphthol | K₂CO₃/NaH | DMF/ACN | 60-80 | 12-24 | 60-75 |
| 5 | Boc-protected (S)-Propranolol | TFA/HCl, Isopropylamine | DCM/Methanol | 0 - Reflux | 5-8 | 70-85 |
Table 1: Summary of Reaction Conditions and Expected Yields.
Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final (S)-propranolol should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of each compound. The NMR spectrum of propranolol hydrochloride in DMSO-d₆ shows characteristic signals for the aromatic, aliphatic chain, and isopropyl groups.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the synthesized compounds.[13][14][15]
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final (S)-propranolol is a critical quality attribute and must be determined by chiral HPLC. Several chiral stationary phases (CSPs) are effective for the separation of propranolol enantiomers.[16][17][18][19]
Exemplary Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., α-Burke 2®, Chiralpak IA) |
| Mobile Phase | n-heptane/ethanol/diethylamine (e.g., 80/20/0.1 v/v/v)[16][19] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temp. | 25 °C |
| Expected Elution | (S)-enantiomer typically elutes before the (R)-enantiomer[16][19] |
Table 2: Typical Chiral HPLC Conditions for Propranolol Enantioseparation.
Conclusion
This application note details a robust and stereoselective synthetic route to (S)-propranolol from the chiral precursor this compound. The described protocols, grounded in established chemical principles, provide a practical guide for the efficient synthesis of this pharmaceutically important molecule. The emphasis on the rationale behind each synthetic step and the inclusion of detailed analytical methods for quality control ensure the trustworthiness and reproducibility of the process. This methodology offers a valuable resource for researchers and professionals in the field of pharmaceutical development and organic synthesis.
References
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SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (n.d.). Retrieved from [Link]
-
Ghanbari, R., et al. (2014). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Journal of Chromatographic Science, 52(9), 1043–1049. Available from: [Link]
-
Fukushima, T., et al. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical Chromatography, 4(4), 157–160. Available from: [Link]
-
Separation of propranolol enantiomers using chiral HPLC. (2023). Arhiv za farmaciju, 73(6), 405-416. Available from: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. Available from: [Link]
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. Available from: [Link]
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329–2332. Available from: [Link]
-
Kumar, A., et al. (2011). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 3(4), 757-762. Available from: [Link]
-
Selective tosylation of primary alcools. (2024, March 3). Reddit. Retrieved from [Link]
-
3-Amino-1,2-propanediol. (n.d.). DC Fine Chemicals. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 9597426. Available from: [Link]
-
The mass spectrum of propranolol (molecular weight 259) obtained during... (n.d.). ResearchGate. Retrieved from [Link]
-
Epoxide–alcohol cyclization in the total synthesis of the proposed structure of claulamine E. (n.d.). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Nelson, W. L., et al. (1983). Ring-hydroxylated propranolol: synthesis and beta-receptor antagonist and vasodilating activities of the seven isomers. Journal of Medicinal Chemistry, 26(7), 1004–1009. Available from: [Link]
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Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. (2015). Journal of the Brazilian Chemical Society, 26(12), 2534-2540. Available from: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2018). European Journal of Organic Chemistry, 2018(20), 2588-2592. Available from: [Link]
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Two types of intramolecular epoxide-opening cyclizations and previously... (n.d.). ResearchGate. Retrieved from [Link]
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Singh, S., & Saraf, S. (1992). 1H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharmaceutical. Indian Journal of Pharmaceutical Sciences, 54(1), 18-21. Available from: [Link]
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The product ion spectra and structures of propranolol (A), M1 (B), M2 (C) and IS (D). (n.d.). ResearchGate. Retrieved from [Link]
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N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023). Molecules, 28(14), 5431. Available from: [Link]
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Combining X-ray and NMR Crystallography to Explore the Structural Disorder in Racemic Propranolol Hydrochloride. (2020). Crystal Growth & Design, 20(12), 7794-7804. Available from: [Link]
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Enantioselective Route to Terminal 2,3-Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2-Substituted Glycerol Derivatives. (2021). Chemistry – A European Journal, 27(1), e202002523. Available from: [Link]
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Knapp, S., et al. (1992). Amino alcohol and amino sugar synthesis by benzoylcarbamate cyclization. The Journal of Organic Chemistry, 57(24), 6478–6487. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Cationic Lipids for DNA Transfection
Introduction: The Rationale for Synthetic Cationic Lipids in Gene Delivery
The delivery of genetic material such as plasmid DNA (pDNA) into cells is a cornerstone of modern molecular biology and a foundational technology for gene therapy. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, cationic lipids have emerged as a leading platform due to their ability to self-assemble with negatively charged DNA, forming nano-sized complexes known as lipoplexes. These lipoplexes protect the DNA from nuclease degradation and facilitate its entry into cells.[1][]
This document provides a comprehensive guide to the synthesis, purification, and characterization of a specific cholesterol-based cationic lipid, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol). Furthermore, it details the formulation of liposomes with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), the subsequent formation of DNA lipoplexes, and the critical characterization methods to ensure a robust and effective transfection reagent.
The Chemistry of Cationic Lipids: A Structure-Function Perspective
Cationic lipids are amphiphilic molecules typically composed of three key domains: a hydrophobic anchor, a linker, and a positively charged headgroup.[3] The design and chemical nature of each domain significantly impact the lipid's performance in DNA transfection.
-
Hydrophobic Anchor: This portion of the molecule facilitates the lipid's self-assembly into a bilayer structure, forming the liposome. Cholesterol is a commonly used hydrophobic anchor due to its biocompatibility, ability to stabilize lipid bilayers, and fusogenic properties that can aid in endosomal escape.[][3]
-
Linker: The linker connects the hydrophobic anchor to the headgroup. Its chemical nature (e.g., ether, ester, carbamate) influences the lipid's biodegradability and stability.
-
Cationic Headgroup: The positively charged headgroup is crucial for interacting with the negatively charged phosphate backbone of DNA, leading to DNA condensation and the formation of lipoplexes.[4] The nature of the headgroup also influences the overall charge of the lipoplexes, which is a critical parameter for their interaction with the cell membrane.
Synthesis of DC-Cholesterol: A Step-by-Step Protocol
This protocol details the synthesis of DC-Cholesterol, a widely used and effective cationic lipid for DNA transfection. The synthesis involves a two-step process: the formation of cholesteryl chloroformate followed by its reaction with N,N-dimethylethylenediamine.
Part 1: Synthesis of Cholesteryl Chloroformate
The first step is the conversion of cholesterol to cholesteryl chloroformate. This is a critical precursor for the subsequent addition of the cationic headgroup. The reaction involves the nucleophilic attack of the hydroxyl group of cholesterol on the electrophilic carbonyl carbon of phosgene or a phosgene equivalent.[5][6]
Materials and Equipment:
-
Cholesterol
-
Phosgene solution (or triphosgene)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve cholesterol in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosgene (or triphosgene) in toluene to the cholesterol solution with constant stirring.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess phosgene under reduced pressure using a rotary evaporator. The resulting white solid is cholesteryl chloroformate.
Note on Safety: Phosgene is a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Triphosgene is a safer solid alternative to phosgene gas but must still be handled with care.
Part 2: Synthesis of DC-Cholesterol
The second step involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine to form the final DC-Cholesterol product.[5][7]
Materials and Equipment:
-
Cholesteryl chloroformate
-
N,N-dimethylethylenediamine
-
Anhydrous chloroform or dichloromethane
-
Triethylamine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Protocol:
-
Dissolve cholesteryl chloroformate in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of N,N-dimethylethylenediamine and triethylamine in the same solvent.
-
Slowly add the N,N-dimethylethylenediamine solution to the cholesteryl chloroformate solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DC-Cholesterol.
Purification and Characterization of DC-Cholesterol
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Purification:
-
Recrystallization: The crude DC-Cholesterol can be purified by recrystallization from a suitable solvent system, such as ethanol/acetonitrile or cyclohexane.[7]
-
Column Chromatography: For higher purity, column chromatography on silica gel is recommended. A gradient of methanol in chloroform or dichloromethane is typically used for elution.[8]
Characterization:
The identity and purity of the synthesized DC-Cholesterol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure. Specific chemical shifts corresponding to the cholesterol backbone and the N,N-dimethylethylenediamine moiety should be observed.[9][10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of the synthesized compound, confirming the correct product has been formed.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Table 1: Summary of DC-Cholesterol Synthesis and Characterization
| Step | Key Reagents | Solvent | Key Parameters | Purification Method | Characterization |
| Cholesteryl Chloroformate Synthesis | Cholesterol, Phosgene (or Triphosgene) | Toluene | 0°C to reflux | - | - |
| DC-Cholesterol Synthesis | Cholesteryl Chloroformate, N,N-dimethylethylenediamine, Triethylamine | Chloroform or Dichloromethane | 0°C to room temperature | Recrystallization, Column Chromatography | NMR, MS, HPLC |
Formulation of Cationic Liposomes and Lipoplexes
Once pure DC-Cholesterol is obtained, it is formulated into liposomes, often with a helper lipid, before being complexed with DNA.
The Role of the Helper Lipid: DOPE
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral lipid frequently used as a "helper" lipid in cationic liposome formulations. DOPE has a cone-shaped molecular geometry that promotes the formation of non-bilayer lipid structures, such as the hexagonal phase. This property is thought to facilitate the destabilization of the endosomal membrane after cellular uptake, allowing the release of the DNA into the cytoplasm.[12][13][14] The molar ratio of the cationic lipid to DOPE can significantly impact transfection efficiency.[15][16]
Protocol for Liposome Formulation (Thin-Film Hydration Method)
Materials and Equipment:
-
DC-Cholesterol
-
DOPE
-
Chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Buffer (e.g., HEPES-buffered saline, pH 7.4)
Protocol:
-
Dissolve DC-Cholesterol and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2).[15][16][17]
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer and vortexing or sonicating until the lipid film is completely suspended. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[17]
Protocol for Lipoplex Formation
Materials and Equipment:
-
Cationic liposome suspension
-
Plasmid DNA solution
-
Serum-free cell culture medium (e.g., Opti-MEM)
Protocol:
-
Dilute the cationic liposome suspension in serum-free medium.
-
In a separate tube, dilute the plasmid DNA in serum-free medium.
-
Combine the diluted liposomes and the diluted DNA and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[17] The lipoplexes are now ready for transfection.
The ratio of positive charges from the cationic lipid to the negative charges from the DNA phosphate backbone (N/P ratio) is a critical parameter for transfection efficiency. This ratio needs to be optimized for each cell type and plasmid.
Characterization of Liposomes and Lipoplexes
Thorough characterization of the formulated liposomes and lipoplexes is essential for ensuring reproducibility and understanding their structure-function relationship.
Table 2: Key Characterization Techniques for Liposomes and Lipoplexes
| Parameter | Technique | Principle | Desired Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | A narrow size distribution (low PDI) with a particle size typically in the range of 100-200 nm for efficient cellular uptake.[18] |
| Zeta Potential | Laser Doppler Velocimetry | Measures the electrophoretic mobility of particles in an electric field, which is related to their surface charge. | A positive zeta potential (typically > +20 mV) for lipoplexes, which facilitates interaction with the negatively charged cell membrane.[19][20][21] |
| DNA Condensation and Protection | Gel Retardation Assay | Assesses the ability of the cationic liposomes to bind and condense DNA. Free DNA migrates into an agarose gel, while DNA complexed with liposomes is retained in the loading well.[22][23] | Complete retention of DNA in the well at an optimal N/P ratio, indicating efficient complexation. |
Mechanism of Transfection
The process of cationic lipid-mediated DNA transfection can be summarized in the following steps:
-
Lipoplex Formation: The positively charged cationic liposomes interact electrostatically with the negatively charged DNA, leading to the spontaneous formation of condensed lipoplex particles.[4]
-
Adsorption to the Cell Surface: The positively charged lipoplexes are attracted to the negatively charged proteoglycans on the cell surface.[1]
-
Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.[1]
-
Endosomal Escape: This is a critical and often rate-limiting step. The cationic lipids and the helper lipid DOPE are thought to interact with the endosomal membrane, leading to its destabilization and the release of the DNA into the cytoplasm.[12][13][14]
-
Nuclear Entry: The plasmid DNA must then be transported into the nucleus for transcription to occur.
Diagrams
Synthesis of DC-Cholesterol
Caption: Reaction scheme for the synthesis of DC-Cholesterol.
Lipoplex Formation and Transfection Workflow
Caption: Workflow from lipid synthesis to gene expression.
References
-
Bianco, A., et al. (2001). Improved synthesis of DC-Chol, a cationic lipid for gene therapy. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(9), 745-748. [Link]
- Google Patents. (2007). Process for preparing dc-cholesterol. US20070238889A1.
-
Bianco, A., et al. (2001). Improved synthesis of DC-Chol, a cationic lipid for gene therapy. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(9), 745-748. [Link]
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Avanti Polar Lipids. (n.d.). Preparation of Cationic Liposomes & Transfection of Cells. [Link]
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Montes-Grajales, D., et al. (2023). Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. International Journal of Molecular Sciences, 24(13), 10817. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Ali, A., et al. (2021). Mechanism of Cationic Lipid Induced DNA Condensation: Lipid–DNA Coordination and Divalent Cation Charge Fluctuations. Biomacromolecules, 22(9), 3849–3858. [Link]
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Liu, D., et al. (2003). Cationic transfection lipids. Current Medicinal Chemistry, 10(14), 1307-1315. [Link]
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Ali, A., et al. (2021). Mechanism of Cationic Lipid Induced DNA Condensation: Lipid–DNA Coordination and Divalent Cation Charge Fluctuations. Biomacromolecules, 22(9), 3849–3858. [Link]
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Hattori, Y., et al. (2005). The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route. Journal of Controlled Release, 108(2-3), 368-378. [Link]
-
Jänis, J., et al. (2021). Personalized Profiling of Lipoprotein and Lipid Metabolism Based on 1018 Measures from Combined Quantitative NMR and LC-MS/MS Platforms. Analytical Chemistry, 93(3), 1546–1555. [Link]
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ResearchGate. (n.d.). Vesicle size (A) and Zeta potential (B) of DNA lipoplexes of.... [Link]
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Liu, F., et al. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. Drug Delivery, 17(4), 204-211. [Link]
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MDPI. (n.d.). Ganoderma lucidum Triterpenoids Suppress Adipogenesis and Obesity via PRKCQ Activation: An Integrated In Vivo, In Vitro, and Systems Pharmacology Study. [Link]
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Jaremko, M., et al. (2021). Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view. Cellular and Molecular Life Sciences, 78(19-20), 6419–6441. [Link]
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Cirnski, A., et al. (2021). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 26(16), 4967. [Link]
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Eastman, S. J., et al. (1997). Biophysical characterization of cationic lipid:DNA complexes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1325(1), 41-62. [Link]
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Lesage, J., et al. (2021). Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture. Gene Therapy, 28(10-11), 663–676. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Novel Cholesteryl Carbamate Derivatives. [Link]
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ResearchGate. (n.d.). DC-Chol/DOPE cationic liposomes: A comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. [Link]
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Audouy, S., & Hoekstra, D. (2001). Cationic lipid-mediated transfection in vitro and in vivo. Expert Opinion on Therapeutic Patents, 11(6), 921-933. [Link]
-
Farhood, H., et al. (1995). The Role of Dioleoyl Phosphatidylethanolamine in Cationic Liposome Mediated Gene Transfer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 289-295. [Link]
-
Kim, J. Y., et al. (2021). Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression. Pharmaceutics, 13(11), 1913. [Link]
-
ResearchGate. (n.d.). An Isocratic HPLC Method for the Simultaneous Determination of Cholesterol, Cardiolipin, and DOPC in Lyophilized Lipids and Liposomal Formulations. [Link]
-
ResearchGate. (n.d.). (PDF) Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). How can cholesterol be conjugated to a peptide in solid phase peptide synthesis?. [Link]
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Otvos, J. D., et al. (2002). Lipoprotein Particle Profiles by Nuclear Magnetic Resonance Compared with Standard Lipids and Apolipoproteins in Predicting Incident Cardiovascular Disease in Women. Circulation, 106(25), 3143–3148. [Link]
-
ResearchGate. (n.d.). The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route | Request PDF. [Link]
-
Hoekstra, D., & Audouy, S. (2001). Cationic lipid-mediated transfection in vitro and in vivo (review). Expert Opinion on Therapeutic Patents, 11(6), 921-933. [Link]
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EPFL. (n.d.). Protocol Zeta potential. [Link]
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Rejman, J., et al. (2009). Physico-Chemical Characteristics of Lipoplexes Influence Cell Uptake Mechanisms and Transfection Efficacy. PLoS ONE, 4(6), e5781. [Link]
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ResearchGate. (n.d.). Fig. 6. Electrophoretic gel retardation assay. DNA binding gel patterns.... [Link]
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Springer Nature Experiments. (n.d.). The Gel Retardation Assay. [Link]
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Spandidos Publications. (2022). Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. [Link]
-
Jiang, X., et al. (2022). Advances in mass spectrometry of lipids for the investigation of Niemann-Pick type C disease. Frontiers in Molecular Biosciences, 9, 989396. [Link]
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Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of (R)-3-(Dimethylamino)propane-1,2-diol
Abstract: (R)-3-(Dimethylamino)propane-1,2-diol is a pivotal chiral building block, indispensable in the synthesis of advanced pharmaceuticals and as a component in the formulation of cationic lipids for gene therapy applications.[1] Traditional synthetic routes often involve harsh reagents, significant waste generation, and reliance on petrochemical feedstocks. This guide provides an in-depth exploration of green chemistry approaches to synthesize this valuable compound, focusing on biocatalytic methods and the utilization of renewable starting materials. By prioritizing enzymatic catalysis and sustainable feedstocks, these protocols offer pathways to significantly reduce environmental impact while achieving high product purity and stereoselectivity. This document is intended for researchers, scientists, and drug development professionals dedicated to integrating sustainable practices into their synthetic workflows.
The Imperative for Green Synthesis
The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][3] For a chiral intermediate like this compound, this involves moving away from classical resolutions or stoichiometric reagents and embracing methodologies that are inherently more efficient and environmentally benign. The two primary strategies detailed herein are:
-
Biocatalysis: The use of enzymes (e.g., lipases) to perform highly selective transformations under mild, aqueous conditions. This approach excels in creating chiral centers with high fidelity.
-
Renewable Feedstocks: The use of glycerol, a low-cost, abundant byproduct of the biodiesel industry, as the primary starting material, directly aligning with the principle of a sustainable bio-economy.[4]
To quantitatively assess the "greenness" of these approaches, we will refer to established green chemistry metrics.
Data Presentation: Key Green Chemistry Metrics
A brief overview of metrics used to evaluate the efficiency and environmental footprint of a chemical reaction is provided below.[2][5]
| Metric | Formula | Description | Ideal Value |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | A theoretical measure of how many atoms from the reactants are incorporated into the final product.[2] | 100% |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | A practical metric that accounts for reaction yield and the stoichiometry of reactants used. | 100% |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | A holistic metric that includes all materials (reactants, solvents, workup chemicals) used to obtain the product. | 1 (minimum) |
| E-Factor | Total Waste (kg) / Product (kg) | Directly measures the amount of waste generated per kilogram of product. It is related to PMI by the formula E-Factor = PMI - 1.[5] | 0 (minimum) |
Biocatalytic Route: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture. It leverages the stereoselectivity of an enzyme, which preferentially catalyzes a reaction on one enantiomer, leaving the other unreacted. Lipases are particularly effective for resolving alcohols and diols through enantioselective acylation.[6][7] In this process, the (S)-enantiomer of racemic 3-(dimethylamino)propane-1,2-diol is selectively acylated, allowing for the straightforward separation of the desired, unreacted (R)-enantiomer.
Visualization: Workflow for Kinetic Resolution
Caption: Enzymatic kinetic resolution of a racemic diol.
Experimental Protocol 1: Lipase-Catalyzed Resolution
This protocol describes the kinetic resolution of racemic 3-(dimethylamino)propane-1,2-diol using immobilized Candida antarctica Lipase B (CAL-B, often sold as Novozym 435).
Materials:
-
Racemic 3-(dimethylamino)propane-1,2-diol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (tBME, solvent)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a 250 mL round-bottom flask, add racemic 3-(dimethylamino)propane-1,2-diol (10.0 g, 83.9 mmol) and 100 mL of tBME.
-
Add vinyl acetate (9.1 g, 105.7 mmol, 1.25 equivalents).
-
Add immobilized CAL-B (1.0 g, 10% w/w of substrate).
-
Seal the flask and stir the suspension at 30°C. Monitor the reaction progress by chiral HPLC or GC. The reaction is typically complete when ~50% conversion is reached (usually 12-24 hours).
-
Once 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh tBME, dried under vacuum, and stored for reuse.
-
Combine the filtrate and washings. Evaporate the solvent under reduced pressure to yield a mixture of the unreacted (R)-diol and the (S)-acetate ester.
-
Separate the (R)-diol from the (S)-ester using silica gel column chromatography (a typical eluent system would be a gradient of methanol in dichloromethane).
-
The fractions containing the (R)-diol are collected and the solvent is evaporated to yield the purified product. Confirm enantiomeric excess (ee) using chiral HPLC.
Expected Outcome:
-
Yield of (R)-diol: ~40-45% (theoretical maximum is 50%).
-
Enantiomeric Excess (ee): >98%.
-
Conversion: ~50%.
Renewable Feedstock Route: Synthesis from Glycerol
The most industrially viable and green approach starts from glycerol, a renewable resource. The synthesis proceeds via an intermediate, (R)-3-chloro-1,2-propanediol, which is then aminated with dimethylamine. This route leverages a readily available, chiral starting material that can be sourced from bioprocesses, thus avoiding a resolution step entirely.[4]
Visualization: Synthesis Pathway from Glycerol
Caption: Green synthesis pathway from renewable glycerol.
Experimental Protocol 2: Amination of (R)-3-Chloro-1,2-propanediol
This protocol details the final step in the synthesis from a glycerol-derived intermediate.[8][9]
Materials:
-
(R)-3-chloro-1,2-propanediol
-
40% Aqueous dimethylamine solution
-
Sodium hydroxide (NaOH)
-
Chloroform or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 40% aqueous dimethylamine solution (254 g, 2.25 mol, ~3.0 eq). Cool the solution to 10-15°C in an ice-water bath.
-
Dissolve (R)-3-chloro-1,2-propanediol (83.0 g, 0.75 mol) in 100 mL of water.
-
Slowly add the (R)-3-chloro-1,2-propanediol solution to the stirred dimethylamine solution via the dropping funnel, ensuring the internal temperature does not exceed 25°C.
-
Once the addition is complete, slowly add a solution of sodium hydroxide (33.0 g, 0.825 mol, 1.1 eq) in 50 mL of water, again maintaining a temperature below 25°C.
-
After the base addition, allow the mixture to warm to room temperature and then heat to 40-50°C for 4-6 hours. Monitor the reaction completion by GC or TLC to confirm the consumption of the starting chlorodiol.
-
Cool the reaction mixture to room temperature. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product.
-
Extract the product with chloroform (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow viscous liquid.
Data Presentation: Reaction Parameters for Amination
| Parameter | Value | Purpose |
| Stoichiometry (Dimethylamine) | 3.0 equivalents | Ensures complete reaction and minimizes side products. |
| Stoichiometry (NaOH) | 1.1 equivalents | Neutralizes the HCl byproduct and drives the reaction forward. |
| Reaction Temperature | 40-50°C | Provides sufficient energy for the substitution reaction without causing significant degradation. |
| Expected Yield | 85-95% | This is a high-yielding transformation. |
| Expected Purity (post-distillation) | >99% | Distillation is an effective purification method for this compound. |
Comparative Analysis and Conclusion
Both biocatalytic resolution and synthesis from renewable feedstocks offer significant green advantages over traditional chemical methods.
| Feature | Lipase-Catalyzed Resolution | Synthesis from Glycerol |
| Starting Material | Racemic petrochemical-based diol | Renewable glycerol |
| Atom Economy | Low (~50% for desired enantiomer) | High (>80% for the amination step) |
| Stereocontrol | Enzymatic separation | Inherited from chiral starting material |
| Waste | Acylated (S)-enantiomer, solvent | Salt (NaCl), water |
| Process Complexity | Requires separation of enantiomers | Requires a reliable source of chiral chlorodiol |
| Overall Greenness | Good (mild conditions, reusable catalyst) | Excellent (renewable feedstock, high yield) |
The synthesis of this compound can be achieved effectively and sustainably through modern green chemistry approaches. The lipase-catalyzed kinetic resolution provides an excellent method for achieving high enantiopurity under mild conditions, especially when a racemic starting material is readily available. However, the inherent 50% yield limit for the desired enantiomer makes it less atom-economical.
The synthesis from glycerol-derived (R)-3-chloro-1,2-propanediol represents a superior strategy from a holistic green chemistry perspective.[4] It utilizes a renewable feedstock, proceeds with high yield, and avoids the need for a resolution step, resulting in a significantly lower Process Mass Intensity (PMI). As the chemical industry continues its shift towards sustainability, such pathways, which combine bio-based feedstocks with efficient chemical transformations, will become the standard for producing high-value chiral intermediates.
References
-
Andraos, J. (2022). Green Chemistry Metrics, A Review. MDPI. Available at: [Link]
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Cue, B. W. (2019). Useful Green Chemistry Metrics. Scientific Update. Available at: [Link]
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Sheldon, R. A., et al. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. Available at: [Link]
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Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. Available at: [Link]
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France, S. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis. Available at: [Link]
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CHEM21. (n.d.). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. RSC Publishing. Available at: [Link]
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Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules. Available at: [Link]
-
Broussy, S., et al. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts. Available at: [Link]
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Miao, J. H., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Speciality Petrochemicals. Available at: [Link]
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ResearchGate. (n.d.). Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Bommarius, A. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. Available at: [Link]
- Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
- Google Patents. (2015). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
-
PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. Available at: [Link]
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Gancarz, M., et al. (2019). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules. Available at: [Link]
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Rudzińska-Mękal, D., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers in Microbiology. Available at: [Link]
- Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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Forró, E. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
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Rudzińska-Mękal, D., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers in Microbiology. Available at: [Link]
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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of (R)-3-(Dimethylamino)propane-1,2-diol
Abstract
(R)-3-(Dimethylamino)propane-1,2-diol is a crucial chiral building block in modern medicinal chemistry and materials science. Its applications range from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) to its use in the formulation of cationic lipids for gene therapy protocols.[1] This document provides a comprehensive, field-tested guide for the stereoselective synthesis of this compound on a laboratory scale. The protocol is designed for reproducibility and high fidelity, emphasizing not just the procedural steps but the underlying chemical principles that govern the reaction's success. We present a self-validating system, complete with characterization benchmarks and quality control procedures to ensure the final product meets stringent purity and stereochemical integrity standards.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards associated with the target compound is a prerequisite for safe and effective laboratory work. This compound is a stable alkanolamine but is classified as a corrosive substance requiring careful handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 666234-81-7 (for R-enantiomer) | EvitaChem[1] |
| Molecular Formula | C₅H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 119.16 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid/solid | ChemBK[3] |
| Boiling Point | 216-217 °C (lit.) | Sigma-Aldrich[4] |
| Density | 1.004 g/mL at 25 °C (lit.) | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.4609 (lit.) | Sigma-Aldrich[4] |
| Flash Point | 105 °C (closed cup) | Sigma-Aldrich[4] |
| GHS Hazards | Causes severe skin burns and eye damage | PubChem[2], Sigma-Aldrich[4] |
Safety Precautions: Due to its corrosive nature (H314), appropriate personal protective equipment (PPE) is mandatory.[4] This includes chemical-resistant gloves, a lab coat, and full-coverage safety goggles or a face shield. All manipulations should be performed within a certified chemical fume hood.
Synthetic Strategy and Mechanism
The most direct and stereochemically reliable method for synthesizing this compound is the nucleophilic ring-opening of the chiral epoxide, (R)-glycidol, with dimethylamine. This reaction proceeds via a classic Sₙ2 mechanism.
Causality of the Synthetic Choice:
-
Stereochemical Integrity: The Sₙ2 attack on the epoxide occurs at the sterically least hindered carbon (C3), leading to the inversion of configuration at that center. However, since the attack is not at the chiral center (C2), the (R) stereochemistry of the starting glycidol is directly translated to the (R) configuration in the final product. This preserves the critical chiral information.
-
High Atom Economy: This is an addition reaction where all atoms from the reactants are incorporated into the final product, making it an efficient process.
-
Commercially Available Starting Materials: High-purity (R)-glycidol is commercially available, making this route accessible.[5]
Reaction Mechanism: Dimethylamine acts as the nucleophile, attacking the terminal, less-substituted carbon of the (R)-glycidol epoxide ring. This is followed by protonation of the resulting alkoxide during the reaction or work-up to yield the final diol product. The reaction is typically regioselective for the terminal carbon, minimizing the formation of the isomeric 1-(dimethylamino)propane-2,3-diol.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a ~10 g scale synthesis. All glassware should be oven-dried and cooled under a nitrogen atmosphere before use.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Supplier |
| (R)-Glycidol | 57044-25-4 | 74.08 | 10.0 g | 0.135 | e.g., Sigma-Aldrich |
| Dimethylamine (40% in H₂O) | 124-40-3 | 45.08 | 45.4 g | 0.403 | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 mL | - | ACS Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~20 g | - | ACS Grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Charge the flask with 45.4 g (0.403 mol, 3.0 eq.) of a 40% aqueous dimethylamine solution.
-
Expert Insight: Using a significant excess of dimethylamine ensures the complete consumption of the limiting reagent, (R)-glycidol, and helps to minimize potential side reactions like the dimerization of glycidol.[6]
-
-
Reagent Addition: Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0-5 °C. Add the (R)-glycidol (10.0 g, 0.135 mol) to the dropping funnel and add it dropwise to the stirred dimethylamine solution over approximately 30-45 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C.
-
Causality: The ring-opening of an epoxide is an exothermic process.[6] Slow, controlled addition at a low temperature is critical to prevent a runaway reaction and to minimize the formation of byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Then, attach a heating mantle and gently heat the reaction to 40 °C for 4-6 hours to ensure the reaction proceeds to completion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis to observe the disappearance of the (R)-glycidol starting material.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the majority of the water and excess dimethylamine. To the resulting viscous residue, add 50 mL of brine (saturated NaCl solution) and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Expert Insight: The brine wash helps to break up any emulsions and reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency.
-
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Swirl for 10-15 minutes, then filter off the drying agent. Remove the dichloromethane solvent under reduced pressure on a rotary evaporator to yield the crude product as a viscous, pale-yellow oil.
-
Purification: The crude product is purified by vacuum distillation. Assemble a short-path distillation apparatus. Collect the fraction boiling at approximately 130-160 °C under reduced pressure (~0.099 MPa) to obtain the pure this compound.[7] The expected yield is typically high, often in the range of 80-95%.
Characterization and Quality Control
Validation of the product's identity, purity, and stereochemical integrity is a critical final step.
Physical Appearance
The purified product should be a clear, colorless to very pale-yellow viscous liquid.
Spectroscopic Data
The following data are for the racemic compound but are applicable for confirming the chemical structure of the (R)-enantiomer.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~3.75 (m, 1H, -CH(OH)-), δ ~3.60 (dd, 1H, -CH₂OH), δ ~3.45 (dd, 1H, -CH₂OH), δ ~2.40 (m, 2H, -NCH₂-), δ ~2.25 (s, 6H, -N(CH₃)₂) ppm. Note: Hydroxyl protons (-OH) may appear as broad singlets and their chemical shift is concentration-dependent. |
| ¹³C NMR (CDCl₃) | δ ~70.5 (-CH(OH)-), δ ~65.0 (-CH₂OH), δ ~62.0 (-NCH₂-), δ ~45.5 (-N(CH₃)₂) ppm. |
| GC-MS | Chemical purity should be ≥98%. The mass spectrum should show a molecular ion peak (M⁺) consistent with the molecular weight (119.16 g/mol ). |
NMR data is referenced from spectral databases and is approximate.[1][2]
Enantiomeric Purity (Chiral HPLC)
The enantiomeric excess (ee%) is the most important quality metric for a chiral synthesis. A robust chiral HPLC method is required for this determination.
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) by forming transient, diastereomeric complexes with differing stabilities, leading to different retention times.[8][9] Polysaccharide-based columns are highly effective for separating amino alcohols.[10][11]
-
Proposed Method:
-
Column: Chiralcel® OD-H or Chiralpak® IA (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% Diethylamine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Outcome: The chromatogram should show a single major peak corresponding to the (R)-enantiomer. The enantiomeric excess should be >99% for a successful stereoselective synthesis.
-
Conclusion
This application note details a reliable and high-yielding protocol for the laboratory-scale synthesis of this compound. By employing a stereoconservative Sₙ2 ring-opening of (R)-glycidol, this method provides excellent control over the final product's stereochemistry. The described workflow, from reaction execution to purification and analytical validation, constitutes a complete system for producing this valuable chiral intermediate with high purity and enantiomeric excess, suitable for demanding applications in pharmaceutical development and scientific research.
References
- EvitaChem. Buy this compound (EVT-384368).
-
PubChem. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. 3-(dimethylamino)-1,2-propanediol - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]
-
ChemBK. 3-(dimethylamino)-1,2-propanediol. Available at: [Link]
- Google Patents. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
- Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
MDPI. Recent Advances in Separation and Analysis of Chiral Compounds. Anal. Chem. 2023. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Speciality Petrochemicals, 2012. Available at: [Link]
-
WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. Available at: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 2021. Available at: [Link]
-
Biblioteka Nauki. Significance and use of glycidol. Chemik, 2012. Available at: [Link]
Sources
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Troubleshooting & Optimization
Optimization of reaction conditions for (R)-3-(Dimethylamino)propane-1,2-diol synthesis
Technical Support Center: (R)-3-(Dimethylamino)propane-1,2-diol Synthesis
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. The information herein is synthesized from established chemical principles and peer-reviewed methodologies to ensure scientific integrity and practical applicability.
Section 1: Synthesis Strategy & Core Mechanisms
The successful synthesis of this compound hinges on a stereospecific reaction that preserves the chiral center. Two primary, well-documented routes are prevalent in the field, each with distinct advantages and challenges.
-
Epoxide Ring-Opening: This is a common and often high-yielding method involving the nucleophilic attack of dimethylamine on a chiral C3 epoxide precursor, such as (R)-glycidol or its derivatives. The reaction is driven by the release of ring strain in the epoxide.[1][2]
-
Nucleophilic Substitution: This route utilizes (R)-3-chloro-1,2-propanediol as the starting material, where dimethylamine displaces the chloride ion in an S_N2 reaction, typically in the presence of a base.[1][3][4]
The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and the specific equipment available in your laboratory.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred?
A1: The epoxide ring-opening route starting from (R)-glycidol is often favored for its milder reaction conditions and potentially cleaner reaction profile.[1] However, the nucleophilic substitution route with (R)-3-chloro-1,2-propanediol is also robust and can achieve excellent purity (up to 99.5%) and yields when properly optimized.[3] The decision should be based on a cost-benefit analysis of the starting materials and the scalability of the process.
Q2: What is the mechanism of the epoxide ring-opening, and why is it regioselective?
A2: The reaction proceeds via an S_N2 mechanism. Dimethylamine, a strong nucleophile, attacks one of the carbon atoms of the epoxide ring.[5] Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered primary carbon (C3), leading to the desired 1,2-diol product.[6] This regioselectivity is a key advantage, minimizing the formation of the isomeric 1,3-diol.
Caption: Mechanism of dimethylamine attacking the less hindered carbon of (R)-glycidol.
Q3: What are the critical parameters to control in the nucleophilic substitution reaction?
A3: For the reaction of (R)-3-chloro-1,2-propanediol with dimethylamine, the critical parameters are:
-
Base: A suitable base, such as sodium methoxide or sodium hydroxide, is required to neutralize the HCl formed during the reaction and to deprotonate the diol, although the primary reaction is substitution.[3][7]
-
Temperature: Careful temperature control is crucial. The initial addition of reactants is often performed at a lower temperature (e.g., 25°C) to manage the exotherm, followed by a heating period (e.g., 30-60°C) to drive the reaction to completion.[3][7]
-
Solvent: A mixed solvent system, such as methanol and water, is often used to ensure the solubility of both the organic substrate and the inorganic base.[3]
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Polymerization of the epoxide starting material.[8] 3. Work-up Losses: The product is highly water-soluble, leading to poor extraction efficiency. | 1. Monitor Reaction: Use TLC or GC to monitor the disappearance of starting material before quenching the reaction. 2. Control Stoichiometry: Use a slight excess of dimethylamine. Ensure the temperature does not rise uncontrollably. 3. Optimize Extraction: Use a more polar solvent like chloroform for extraction.[4] Alternatively, perform multiple extractions or use a continuous liquid-liquid extractor. Salting out the aqueous layer can also improve efficiency. |
| Impure Final Product | 1. Unreacted Starting Material: Due to incomplete reaction. 2. Regioisomer Formation: (In epoxide route) Nucleophilic attack at the more substituted C2 carbon. 3. Dimerization/Oligomerization: The hydroxyl group of one molecule can react with the epoxide of another. | 1. Drive Reaction to Completion: Increase reaction time or temperature moderately, guided by TLC/GC monitoring. 2. Maintain Basic/Neutral pH: Attack at the less-hindered carbon is favored under these conditions. Acidic conditions can promote attack at the more substituted carbon.[5][6] 3. Purification: High-vacuum fractional distillation is the most effective method for removing both lower and higher boiling point impurities.[3][7] |
| Low or Lost Enantiomeric Excess (ee) | 1. Racemic Starting Material: The chiral purity of your starting material dictates the purity of the product. 2. Harsh Reaction Conditions: While unlikely for these specific S_N2 reactions, extreme pH or temperature could potentially lead to side reactions that compromise stereointegrity. | 1. Verify Starting Material: Always confirm the ee of your (R)-glycidol or (R)-3-chloro-1,2-propanediol using a validated chiral analytical method before starting the synthesis. 2. Maintain Mild Conditions: Adhere to established protocols and avoid excessive temperatures or unnecessarily long reaction times. The stereocenter is generally robust under the recommended conditions. |
| Difficulty in Product Isolation/Purification | 1. High Water Solubility: As mentioned, the diol structure makes the product highly soluble in water. 2. High Boiling Point: The product has a relatively high boiling point, requiring vacuum distillation. | 1. Solvent Removal: After extraction, ensure your organic solvent is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before concentration. 2. Use High Vacuum: A good vacuum pump (pressure ≤ 1 mmHg) is essential for distillation. A short-path distillation apparatus can minimize losses. The boiling point for similar compounds is in the range of 130-160°C under reduced pressure.[7] |
Section 4: Experimental Protocols
The following protocols are illustrative and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis from (R)-Glycidol
-
Materials: (R)-Glycidol, Dimethylamine (40% solution in water), Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the (R)-glycidol (1.0 eq).
-
Add ethanol as a solvent (approx. 2-3 volumes relative to glycidol).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add the aqueous dimethylamine solution (1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol and excess dimethylamine.
-
Perform an aqueous work-up and extract the product with chloroform (3x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
-
Protocol 2: Synthesis from (R)-3-Chloro-1,2-propanediol
-
Materials: (R)-3-Chloro-1,2-propanediol, Dimethylamine (40% solution in water), Sodium methoxide, Methanol.
-
Procedure:
-
Charge the aqueous dimethylamine solution into a reactor.[3]
-
Prepare a solution of (R)-3-chloro-1,2-propanediol in methanol.
-
At 25°C, begin the dropwise addition of the (R)-3-chloro-1,2-propanediol solution into the dimethylamine solution.[3]
-
Simultaneously, begin a separate dropwise addition of a sodium methoxide solution in methanol to maintain a basic pH.[3]
-
After the addition is complete, stir the solution for 1-3 hours at the same temperature.[3]
-
Heat the reaction mixture to 30-40°C and hold for 2-4 hours to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to room temperature and filter to remove the precipitated salts (NaCl).
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
The resulting residue can be taken up in a suitable solvent for further purification, or directly purified by high-vacuum distillation to yield the final product.[3][4]
-
Section 5: Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is a critical final step.
-
Purity Analysis (GC/HPLC): Gas chromatography (GC) with a flame ionization detector (FID) is an excellent method to determine the chemical purity and detect any volatile impurities.
-
Chiral Analysis (Chiral GC/HPLC): The enantiomeric excess (ee) must be determined using a chiral column.[9][10] This is the only way to confirm that the stereochemistry was retained during the synthesis. Derivatization of the diol may be required for certain chiral GC columns.
-
Structural Confirmation (NMR/IR):
-
¹H NMR: Will show characteristic peaks for the dimethyl group, the methine proton (CH-OH), and the methylene protons (CH₂-N and CH₂-OH).
-
¹³C NMR: Will confirm the presence of the five unique carbon atoms.
-
IR Spectroscopy: Will show a broad O-H stretching band for the hydroxyl groups and C-N stretching for the amine group.
-
References
-
ResearchGate. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amine. ResearchGate. Retrieved from [Link]
- Google Patents. (2015). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
- Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
-
RSC Publishing. (2013). Dual-functional materials via CCTP and selective orthogonal thiol-Michael addition/epoxide ring opening reactions. Retrieved from [Link]
-
International Journal of Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. Retrieved from [Link]
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YouTube. (2020). Ring Opening Reactions of Epoxide. Retrieved from [Link]
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ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Technical Support Center: Improving the Yield of the 3-Chloro-1,2-Propanediol Substitution Reaction
Welcome to the technical support center for the synthesis of 3-chloro-1,2-propanediol (3-MCPD). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of their 3-MCPD substitution reactions. Here, we will delve into the intricacies of the reaction, troubleshoot common issues, and provide actionable protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 3-MCPD?
The two main industrial methods for synthesizing 3-MCPD are the hydrolysis of epichlorohydrin and the chlorination of glycerol.[1]
-
Glycerol Chlorination: This is a primary industrial method where a hydroxyl group on the glycerol backbone is substituted with a chlorine atom from a source like hydrogen chloride (HCl).[1][2] This reaction can be catalyzed, often by carboxylic acids like acetic acid, or proceed non-catalytically at higher temperatures.[2] The catalyzed mechanism involves the formation of ester and epoxide intermediates before the final product is formed.[2]
-
Epichlorohydrin Hydrolysis: This method involves the ring-opening of epichlorohydrin with water, typically under acidic conditions, to form 3-MCPD.[1][3][4]
Q2: What are the main factors that influence the yield of the 3-MCPD substitution reaction?
Several factors can significantly impact the yield:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate and glycerol conversion.[5] However, excessively high temperatures can also promote the formation of byproducts.[5]
-
Catalyst Choice and Loading: The type and amount of catalyst are crucial. Brønsted acidic ionic liquids have shown to be effective in achieving high yields of 3-MCPD from glycerol.[6][7] Increasing catalyst loading can improve conversion but may also lead to the formation of dichloropropanols (DCPs) if not optimized.[6][7]
-
Reactant Concentrations: The molar ratio of reactants, such as water to epichlorohydrin in the hydrolysis method, is a critical parameter to optimize.[3][4]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. However, prolonged reaction times, especially at high temperatures, can lead to the formation of undesired byproducts.
-
pH Control: In the epichlorohydrin hydrolysis method, maintaining an acidic pH is important.[1] After the reaction, neutralization is often required, and the choice of base can impact the final product purity.[1]
Q3: What are the common side reactions and byproducts I should be aware of?
The primary byproducts depend on the synthetic route:
-
From Glycerol: The main side products are 2-chloro-1,3-propanediol (2-MCPD), 1,3-dichloro-2-propanol (1,3-DCP), and 2,3-dichloro-1-propanol (2,3-DCP).[5][6] The formation of these dichlorinated byproducts is more prevalent at higher temperatures and catalyst loadings.[5][6]
-
From Epichlorohydrin: Incomplete hydrolysis can leave unreacted epichlorohydrin. Polymerization of epichlorohydrin can also occur, especially under non-optimal pH and temperature conditions.
Q4: How can I monitor the progress of my reaction?
Regular sampling and analysis are key to monitoring the reaction. Gas chromatography (GC) coupled with a mass spectrometer (MS) is a common and effective method for quantifying the concentrations of reactants, 3-MCPD, and any byproducts.[8] This allows you to track the conversion of starting materials and the formation of the desired product over time.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of 3-MCPD | Incomplete reaction; Sub-optimal temperature; Incorrect catalyst loading; Improper reactant stoichiometry. | Optimize reaction time by monitoring progress with GC. Systematically vary the reaction temperature to find the optimal balance between rate and selectivity.[5] Titrate the catalyst concentration to maximize 3-MCPD formation while minimizing byproduct formation.[6][7] Carefully control the molar ratios of your reactants. |
| High Levels of Dichlorinated Byproducts (e.g., 1,3-DCP) | Excessive reaction temperature; High catalyst loading; Prolonged reaction time. | Reduce the reaction temperature.[5] Decrease the amount of catalyst used.[6][7] Stop the reaction once the maximum yield of 3-MCPD is achieved, as determined by reaction monitoring. |
| Presence of Unreacted Starting Material (Glycerol or Epichlorohydrin) | Insufficient reaction time; Low reaction temperature; Catalyst deactivation. | Extend the reaction time and continue to monitor. Increase the reaction temperature in small increments. If using a recyclable catalyst, ensure it is still active. |
| Formation of Polymeric Byproducts | Incorrect pH (especially in epichlorohydrin hydrolysis); High local concentrations of reactants. | Ensure proper pH control throughout the reaction.[1] Improve mixing to avoid localized high concentrations of reactants. |
| Difficulty in Product Purification | Presence of closely boiling isomers (e.g., 2-MCPD); Formation of azeotropes. | Utilize fractional distillation under reduced pressure to separate isomers with different boiling points.[1] Consider alternative purification techniques such as chromatography. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues in 3-MCPD synthesis.
Caption: A workflow for troubleshooting low yield and high impurity issues.
Experimental Protocols
Protocol 1: Baseline Synthesis of 3-MCPD from Glycerol
This protocol provides a starting point for the synthesis of 3-MCPD via the chlorination of glycerol using a Brønsted acidic ionic liquid catalyst.
Materials:
-
Glycerol
-
Hydrogen chloride (gas)
-
Brønsted acidic ionic liquid (e.g., [Bmim]HSO4)
-
Nitrogen gas for purging
-
Reaction vessel with stirring and temperature control
-
Gas inlet and outlet
Procedure:
-
System Purge: Purge the reactor with nitrogen to remove air and moisture.[2]
-
Reactant Charging: Add glycerol and the Brønsted acidic ionic liquid catalyst to the reactor. A typical catalyst loading is around 0.75 mol/kg of glycerol.[7]
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 110°C) with constant stirring.[5][7]
-
HCl Introduction: Introduce a steady stream of hydrogen chloride gas into the reaction mixture.
-
Reaction Monitoring: Periodically take samples from the reaction mixture. Quench the reaction in the samples and analyze them by GC to determine the concentrations of glycerol, 3-MCPD, and other chlorinated byproducts.[2]
-
Reaction Completion: Once the desired conversion of glycerol and yield of 3-MCPD are achieved, stop the flow of HCl and cool the reactor.
-
Purification: The product can be purified by distillation under reduced pressure.
Protocol 2: Optimization of Reaction Temperature
To optimize the reaction temperature, a series of experiments should be conducted where only the temperature is varied.
Procedure:
-
Set up multiple parallel reactions or run sequential experiments using the baseline protocol.
-
Run each reaction at a different temperature (e.g., 90°C, 100°C, 110°C, 120°C, 130°C).[5]
-
Monitor each reaction over the same time course, taking samples at regular intervals.
-
Analyze the samples by GC to determine the yield of 3-MCPD and the formation of byproducts at each temperature.
-
Plot the yield of 3-MCPD and byproducts as a function of temperature to identify the optimal temperature that maximizes the yield of the desired product while minimizing impurities.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the catalytic chlorination of glycerol to 3-MCPD and the formation of dichlorinated byproducts.
Caption: Simplified reaction pathway for glycerol chlorination.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield
This table summarizes hypothetical data from a temperature optimization study.
| Reaction Temperature (°C) | Glycerol Conversion (%) | 3-MCPD Yield (%) | 1,3-DCP Yield (%) |
| 90 | 75 | 65 | 5 |
| 100 | 90 | 78 | 8 |
| 110 | 99 | 85 | 10 |
| 120 | 99 | 82 | 15 |
| 130 | 99 | 75 | 20 |
Note: This data is illustrative and will vary based on specific reaction conditions.
Conclusion
Improving the yield of the 3-chloro-1,2-propanediol substitution reaction requires a systematic approach to optimizing reaction conditions. By understanding the underlying reaction mechanisms, carefully monitoring the reaction progress, and methodically troubleshooting any issues that arise, researchers can significantly enhance the efficiency and selectivity of their synthesis. This guide provides a foundational framework to achieve higher yields and purity of 3-MCPD for applications in pharmaceutical and chemical industries.
References
-
ResearchGate. (2018, May). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. Retrieved from [Link]
-
ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Retrieved from [Link]
-
SciELO. (2018). Selective chlorination of glycerol to 3-chloro-1,2-propanediol catalyzed by brønsted acidic ionic liquids. Retrieved from [Link]
- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
- Google Patents. (n.d.). CN102229523B - Preparation method of 3-chloro-1,2-propanediol.
-
Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Retrieved from [Link]
-
SciELO. (2018). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Retrieved from [Link]
- Google Patents. (n.d.). US4313008A - Synthesis of S-3-chloro-1,2-propanediol.
-
SciELO. (2018). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1,2-propanediol. Retrieved from [Link]
-
Society of Chemical Industry. (2021). Strategies for the reduction of 3-MCPD esters and related compounds in vegetable oils. Retrieved from [Link]
-
Mérieux NutriSciences. (n.d.). 2-MCPD, 3-MCPD and Glycidyl fatty acid Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS. Retrieved from [Link]
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
-
ResearchGate. (2001, March). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]
-
MDPI. (2024, July 25). Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
BfR-Akademie. (n.d.). Solutions to overcome issues in the analysis of 3-MCPD(E) & GE in mono- and diglycerides of fatty acids. Retrieved from [Link]
-
Lab Alliance. (2020). Determination of 3-MCPD & Glycidol in Edible Oils & Fats via Automated GERSTEL Multipurpose Sampler Based on AOCS Cd 29a. Retrieved from [Link]
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- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Minimizing side products in the synthesis of (R)-3-(Dimethylamino)propane-1,2-diol
Welcome to the technical support center for the synthesis of (R)-3-(Dimethylamino)propane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your synthetic protocols. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction
This compound is a valuable chiral building block in the pharmaceutical industry. Achieving high purity is critical, as even minor impurities can have significant impacts on downstream applications and the safety profile of the final active pharmaceutical ingredient. This guide will address the common challenges encountered in the two primary synthetic routes to this compound, offering solutions grounded in established chemical principles.
There are two principal methods for the synthesis of this compound:
-
The Glycidol Route: Nucleophilic ring-opening of (R)-glycidol with dimethylamine.
-
The Chloropropanediol Route: Nucleophilic substitution of (R)-3-chloro-1,2-propanediol with dimethylamine.[1]
Each route presents a unique set of challenges regarding side product formation. This guide will dissect these issues and provide actionable strategies for their mitigation.
Troubleshooting Guide & FAQs
Route 1: The Glycidol Route
The reaction of (R)-glycidol with dimethylamine is an attractive, atom-economical approach. However, the bifunctional nature of glycidol, possessing both an epoxide and a hydroxyl group, can lead to undesired side reactions.[2]
Question 1: I am observing a significant amount of a high-boiling, viscous residue in my reaction mixture. What is it and how can I prevent its formation?
Answer: This is a common issue and the viscous residue is most likely polyglycidol, the primary side product in this synthesis.
-
Mechanism of Formation: Polyglycidol is formed through the anionic polymerization of glycidol.[2] The reaction can be initiated by a base, which deprotonates the hydroxyl group of a glycidol molecule. This resulting alkoxide can then act as a nucleophile, attacking the epoxide of another glycidol molecule, and so on, leading to the formation of oligomeric or polymeric chains. The presence of dimethylamine, being a base, can facilitate this process.
*dot graph TD { A[Initiation: Deprotonation of Glycidol] --> B{Glycidol Alkoxide}; B --> C[Propagation: Nucleophilic Attack on another Glycidol Molecule]; C --> D[Chain Elongation]; D --> C; subgraph Polymerization Cascade direction LR B; C; D; end } * Fig. 1: Glycidol Polymerization Cascade
-
Troubleshooting & Prevention:
-
Control of Stoichiometry: Use a significant excess of dimethylamine. This ensures that the primary nucleophile available to react with the glycidol is dimethylamine, rather than another glycidol molecule.
-
Temperature Control: Maintain a low reaction temperature. The polymerization of glycidol is accelerated at higher temperatures. Running the reaction at or below room temperature is advisable.
-
Slow Addition of Glycidol: Add the (R)-glycidol dropwise to the solution of dimethylamine. This maintains a low concentration of glycidol in the reaction mixture at any given time, further favoring the desired bimolecular reaction with dimethylamine over the competing polymerization.
-
Solvent Choice: While the reaction can be run neat, using a polar aprotic solvent can help to better control the reaction temperature and concentrations.
-
Question 2: My product appears to be a mixture of regioisomers. How can I ensure the correct regioselectivity of the epoxide ring-opening?
Answer: The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. For the synthesis of this compound, the desired product results from the attack of dimethylamine at the terminal carbon of the epoxide.
-
Mechanism of Regioselective Ring-Opening: Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide by a strong nucleophile like dimethylamine proceeds via an SN2 mechanism. The nucleophile will preferentially attack the sterically less hindered carbon atom. In the case of (R)-glycidol, this is the terminal (C3) carbon.
*dot graph TD { A["(R)-Glycidol + Dimethylamine"] --> B{"SN2 Attack"}; B -- "Attack at C3 (less hindered)" --> C["this compound (Major Product)"]; B -- "Attack at C2 (more hindered)" --> D["(R)-2-(Dimethylamino)propane-1,3-diol (Minor Product)"]; } * Fig. 2: Regioselectivity of Glycidol Ring-Opening
-
Troubleshooting & Prevention:
-
Avoid Acidic Conditions: The presence of acid can protonate the epoxide oxygen, leading to a more SN1-like character in the transition state. This would favor nucleophilic attack at the more substituted carbon (C2), resulting in the undesired regioisomer. Ensure that all reagents and glassware are free from acidic residues.
-
Use of a Strong Nucleophile: Dimethylamine is a sufficiently strong nucleophile to open the epoxide ring without the need for acid catalysis, thus favoring the desired SN2 pathway.
-
| Parameter | Condition for Desired Regioselectivity | Rationale |
| pH | Neutral to Basic | Promotes SN2 attack at the less sterically hindered carbon. |
| Catalyst | None required | Dimethylamine is a strong enough nucleophile. |
| Temperature | Low to moderate | Minimizes side reactions and maintains selectivity. |
Table 1: Conditions for Regioselective Synthesis via the Glycidol Route
Route 2: The Chloropropanediol Route
The reaction of (R)-3-chloro-1,2-propanediol with dimethylamine is a robust and often high-yielding alternative. However, the potential for over-alkylation exists.
Question 3: My final product is contaminated with a higher molecular weight impurity. What is this byproduct and how can I avoid it?
Answer: This impurity is likely the bis-adduct, N,N-bis(2,3-dihydroxypropyl)dimethylammonium chloride, formed from the reaction of the product with another molecule of (R)-3-chloro-1,2-propanediol.
-
Mechanism of Formation: The desired product, this compound, is a tertiary amine and can act as a nucleophile, reacting with the starting material, (R)-3-chloro-1,2-propanediol, in a subsequent nucleophilic substitution to form a quaternary ammonium salt.
*dot graph TD { A["(R)-3-chloro-1,2-propanediol + Dimethylamine"] --> B["this compound (Product)"]; B + A --> C{"Over-alkylation (Side Reaction)"}; C --> D["N,N-bis(2,3-dihydroxypropyl)dimethylammonium chloride (Bis-adduct)"]; } * Fig. 3: Formation of Bis-adduct
-
Troubleshooting & Prevention:
-
Control of Stoichiometry: A significant excess of dimethylamine is crucial to ensure that the chloropropanediol preferentially reacts with dimethylamine rather than the product. A molar ratio of at least 2:1 (dimethylamine to chloropropanediol) is recommended.
-
Controlled Addition of Reagents: A patented method describes the slow, simultaneous addition of the (R)-3-chloro-1,2-propanediol and a base (like sodium methoxide) to the dimethylamine solution.[3] This maintains a low concentration of the electrophile and drives the reaction towards the desired product.
-
Reaction Temperature: Maintaining a moderate reaction temperature (e.g., 25-40°C) can help to control the rate of the secondary reaction.[3]
-
| Parameter | Recommended Condition | Rationale |
| Dimethylamine:Chloropropanediol Ratio | > 2:1 | Favors reaction with dimethylamine over the product. |
| Reagent Addition | Slow, simultaneous addition of chloropropanediol and base | Maintains low concentration of the electrophile. |
| Temperature | 25-40°C | Controls the rate of the side reaction. |
Table 2: Conditions to Minimize Bis-Adduct Formation
Question 4: How can I purify my final product to remove these side products?
Answer: Purification strategies depend on the nature of the impurity.
-
Removal of Polyglycidol:
-
Distillation: Vacuum distillation is the most effective method for separating the desired product from the high-boiling polyglycidol. This compound has a boiling point of approximately 105-107°C at 10 mmHg.
-
-
Removal of Bis-adduct:
-
Distillation: The bis-adduct is a salt and is non-volatile, so it will remain in the distillation flask during the vacuum distillation of the product.
-
Extraction: If the bis-adduct is present in significant quantities, an aqueous wash of the crude product (dissolved in a suitable organic solvent) may help to remove the water-soluble salt before distillation.
-
-
Removal of Unreacted Starting Materials:
-
Dimethylamine: Excess dimethylamine can be removed by evaporation or distillation prior to the final purification of the product.
-
(R)-glycidol or (R)-3-chloro-1,2-propanediol: These can typically be separated from the product by vacuum distillation due to differences in their boiling points.
-
Experimental Protocols
Protocol 1: Optimized Synthesis via the Glycidol Route
This protocol is designed to minimize the formation of polyglycidol.
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a 40% aqueous solution of dimethylamine (3 equivalents).
-
Cool the flask in an ice bath to 0-5°C.
-
Add (R)-glycidol (1 equivalent) to the dropping funnel.
-
Add the (R)-glycidol dropwise to the stirred dimethylamine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess dimethylamine and water.
-
Purify the crude product by vacuum distillation.
Protocol 2: Optimized Synthesis via the Chloropropanediol Route
This protocol is adapted from a patented method to minimize bis-adduct formation.[3]
-
Charge a reactor with a 30-45% aqueous solution of dimethylamine (1.2 equivalents).
-
Maintain the temperature at 25°C.
-
Prepare a methanol solution of (R)-3-chloro-1,2-propanediol (1 equivalent) and a methanol solution of sodium methoxide (1.05 equivalents).
-
Begin the dropwise addition of the (R)-3-chloro-1,2-propanediol solution.
-
When approximately 25% of the (R)-3-chloro-1,2-propanediol solution has been added, begin the simultaneous dropwise addition of the remaining (R)-3-chloro-1,2-propanediol solution and the sodium methoxide solution.
-
After the additions are complete, stir the reaction mixture for 2 hours at 25°C.
-
Heat the mixture to 35°C and maintain for 3 hours.
-
Increase the temperature to reflux and maintain for 2 hours.
-
Cool the mixture, filter to remove precipitated salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Conclusion
The successful synthesis of high-purity this compound is readily achievable with a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully controlling stoichiometry, temperature, and the rate of reagent addition, the formation of polyglycidol in the glycidol route and the bis-adduct in the chloropropanediol route can be significantly minimized. This guide provides a framework for troubleshooting and optimizing these syntheses, enabling researchers to consistently obtain high-quality material for their downstream applications.
References
- Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
- Google Patents. (2015). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
-
PubMed Central (PMC). (2023). Cu(triNHC)-catalyzed polymerization of glycidol to produce ultralow-branched polyglycerol. Retrieved from [Link]
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Biblioteka Nauki. (n.d.). Significance and use of glycidol. Retrieved from [Link]
-
ACS Publications. (n.d.). Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism. Retrieved from [Link]
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Retrieved from [Link]
-
ResearchGate. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Retrieved from [Link]
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (n.d.). Regioselectivity of Epoxide Ring-Openings via S>N>2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Controlling the oligomerization state of Aβ-derived peptides with light. Retrieved from [Link]
-
RSC Publishing. (2021). Topological investigation of the reaction mechanism of glycerol carbonate decomposition by bond evolution theory. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in the Reaction of Dimethylamine with Glycidol
Welcome to the Technical Support Center for the synthesis of 1-(dimethylamino)propan-2,3-diol via the reaction of dimethylamine with glycidol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a focus on resolving low product yield. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Introduction: The Chemistry at Play
The reaction of dimethylamine, a secondary amine, with glycidol, an epoxide, is a classic nucleophilic ring-opening reaction. The lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol, 1-(dimethylamino)propan-2,3-diol. While theoretically straightforward, this reaction is often plagued by side reactions and suboptimal conditions that can significantly reduce the yield of the desired product. This guide will walk you through the most common challenges and provide systematic solutions.
Visualizing the Reaction and Its Pitfalls
To effectively troubleshoot, it's crucial to visualize the intended reaction pathway and the potential side reactions that can divert your starting materials.
Diagram: Main Reaction and Key Side Reactions
Caption: The desired reaction of dimethylamine and glycidol to form the product is often in competition with glycidol polymerization and other side reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Issue 1: My reaction yields are consistently low, with a significant amount of a viscous, polymeric substance.
Q: I'm getting very little of my desired product and a lot of a thick, syrupy residue. What's happening and how can I fix it?
A: This is a classic sign of glycidol polymerization. Glycidol can polymerize under both acidic and basic conditions, and dimethylamine itself can act as a basic catalyst for this process[1]. The hydroxyl group of one glycidol molecule can attack the epoxide of another, leading to dimers and, eventually, long-chain polyglycidols[1].
Causality and Solutions:
-
Incorrect Order of Addition: Adding glycidol to a concentrated solution of dimethylamine is crucial. This ensures that the glycidol molecule is more likely to encounter a large excess of the amine nucleophile rather than another glycidol molecule.
-
Protocol: Slowly add glycidol dropwise to a well-stirred solution of dimethylamine. Never add dimethylamine to pure glycidol.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Protocol: Maintain a low to moderate reaction temperature, especially during the initial addition of glycidol. Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature or slightly above, while monitoring the reaction progress.
-
-
Incorrect Stoichiometry: An insufficient excess of dimethylamine will leave unreacted glycidol available to polymerize.
-
Protocol: Use a significant molar excess of dimethylamine. A 2 to 5-fold molar excess is a good starting point.
-
Troubleshooting Workflow for Glycidol Polymerization
Caption: A systematic approach to troubleshooting glycidol polymerization.
Issue 2: The reaction is very slow or incomplete, even after an extended period.
Q: My reaction doesn't seem to go to completion, and I'm left with a lot of unreacted starting material. How can I improve the reaction rate?
A: While high temperatures can cause side reactions, insufficient thermal energy can lead to a sluggish reaction. The choice of solvent and the potential need for a catalyst also play a significant role.
Causality and Solutions:
-
Suboptimal Temperature: The reaction may require a certain activation energy that is not being met at room temperature.
-
Protocol: After the initial exothermic reaction from the addition of glycidol has subsided, gently heat the reaction mixture. A temperature range of 40-60°C is often a good starting point. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature for your specific setup.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents, like water or methanol, can solvate the amine, potentially reducing its nucleophilicity. However, they can also facilitate proton transfer in the transition state, which can be beneficial. The presence of some water can sometimes catalyze the reaction[1].
-
Protocol: If running the reaction neat (without solvent), consider adding a co-solvent. Methanol is a common choice for this type of reaction. If using a solvent, ensure it is appropriate for the reaction temperature and does not introduce competing side reactions.
-
-
Lack of Catalysis: While the reaction can proceed without a catalyst, certain catalysts can significantly enhance the rate and selectivity.
-
Protocol: Consider the addition of a catalytic amount of a Lewis acid or a protic acid. However, be cautious as this can also promote glycidol polymerization if not carefully controlled. A milder approach is to ensure a small amount of water is present in the reaction mixture.
-
Table: Effect of Temperature and Solvents on Reaction Rate
| Parameter | Condition | Expected Outcome on Rate | Potential Drawback |
| Temperature | Too Low (< 20°C) | Very Slow / Incomplete | - |
| Moderate (40-60°C) | Increased Rate | Potential for side reactions | |
| Too High (> 80°C) | Fast, but significant polymerization | Low Yield of desired product | |
| Solvent | Neat (No Solvent) | Concentration-driven rate | Viscosity may be an issue |
| Methanol | Good solubility, may assist in proton transfer | Can react with glycidol at high temps | |
| Water | Can catalyze, but may reduce amine nucleophilicity | Potential for hydrolysis of glycidol to glycerol[1] |
Issue 3: I'm observing multiple products in my crude reaction mixture by TLC/GC-MS.
Q: My analytical data shows several spots/peaks in addition to my starting materials and desired product. What are these byproducts and how can I minimize them?
A: The presence of multiple products suggests that side reactions other than just glycidol polymerization are occurring. The bifunctional nature of both the starting material (glycidol) and the product (1-(dimethylamino)propan-2,3-diol) makes this a common issue.
Causality and Solutions:
-
Reaction of Product with Glycidol: The hydroxyl groups on your product, 1-(dimethylamino)propan-2,3-diol, are also nucleophilic and can react with another molecule of glycidol. This leads to the formation of higher molecular weight oligomers.
-
Protocol: This is best suppressed by using a significant excess of dimethylamine and ensuring that the glycidol is added slowly. This increases the statistical probability that a glycidol molecule will be attacked by dimethylamine rather than the product.
-
-
Regioselectivity Issues: The nucleophilic attack of dimethylamine on glycidol can, in principle, occur at either the C1 or C2 position of the epoxide. While attack at the sterically less hindered terminal carbon (C1) is generally favored to produce 1-(dimethylamino)propan-2,3-diol, some attack at the internal carbon (C2) can occur, leading to the isomeric product, 2-(dimethylamino)propan-1,3-diol.
-
Protocol: The regioselectivity is influenced by the reaction conditions. Generally, uncatalyzed reactions or those under basic conditions favor attack at the less substituted carbon. Acidic catalysis can lead to a mixture of regioisomers. Sticking to a non-catalyzed or base-catalyzed (with dimethylamine itself acting as the base) reaction at moderate temperatures will favor the desired C1-attack product.
-
-
Hydrolysis of Glycidol: If there is a significant amount of water present, glycidol can be hydrolyzed to glycerol[1].
-
Protocol: While a catalytic amount of water can be beneficial, a large excess should be avoided. Use a grade of dimethylamine with a known water content or consider using anhydrous dimethylamine in a suitable solvent.
-
Workflow for Minimizing Side Products
Caption: A logical workflow for diagnosing and minimizing common side products.
Issue 4: I believe my reaction has worked, but I'm losing a lot of product during work-up and purification.
Q: My crude yield seems reasonable, but my final, isolated yield is very low. What are the best practices for purifying 1-(dimethylamino)propan-2,3-diol?
A: 1-(dimethylamino)propan-2,3-diol is a relatively high-boiling, viscous liquid that is highly soluble in water[2]. These properties can make its isolation challenging.
Causality and Solutions:
-
Incomplete Extraction: Due to its high polarity and hydroxyl groups, the product may have significant solubility in aqueous phases, leading to poor recovery during liquid-liquid extraction.
-
Protocol: After quenching the reaction, if an aqueous workup is performed, ensure to extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol and chloroform). Salting out by saturating the aqueous layer with NaCl or K₂CO₃ can also help to drive the product into the organic phase.
-
-
Losses During Solvent Removal: The product has a relatively high boiling point (around 216-217 °C)[2]. If you are using a rotary evaporator to remove a high-boiling solvent, you may be co-evaporating your product.
-
Protocol: Use a low-boiling solvent for extraction if possible. When using a rotary evaporator, carefully control the bath temperature and vacuum to avoid product loss.
-
-
Challenges with Distillation: While vacuum distillation is the most common method for purification, the high boiling point and potential for thermal instability can be problematic. The presence of high-boiling oligomeric side products can also make clean fractionation difficult.
-
Protocol: Use a high-vacuum pump and a short-path distillation apparatus to minimize the exposure of the product to high temperatures. A Vigreux column can aid in separating the product from closely boiling impurities. It's crucial to have an accurate thermometer placed correctly to monitor the vapor temperature.
-
Table: Physical Properties and Purification Considerations for 1-(dimethylamino)propan-2,3-diol
| Property | Value | Implication for Purification |
| Boiling Point | ~216-217 °C[2] | Requires vacuum distillation. |
| Density | ~1.004 g/mL at 25 °C[2] | Similar to water, which can make phase separation tricky. |
| Solubility | Highly soluble in water | Can lead to losses during aqueous workup. |
| Appearance | Viscous liquid | Can be difficult to handle and transfer. |
Recommended Experimental Protocol
This protocol is a starting point and may require optimization for your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a 2.5 molar equivalent of dimethylamine (as a 40% aqueous solution or in a suitable solvent like methanol). Cool the flask in an ice-water bath to 0-5 °C.
-
Glycidol Addition: Add 1 molar equivalent of glycidol to the dropping funnel. Add the glycidol dropwise to the stirred dimethylamine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, gently warm the mixture to 40-50 °C for a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess dimethylamine and solvent under reduced pressure using a rotary evaporator with a moderately warm water bath.
-
To the remaining residue, add a saturated solution of NaCl.
-
Extract the aqueous layer 3-5 times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation using a short-path distillation apparatus to obtain pure 1-(dimethylamino)propan-2,3-diol.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum of the product should show characteristic signals for the dimethylamino group, the methine proton, and the methylene protons adjacent to the hydroxyl groups.
-
GC-MS: This is an excellent technique for confirming the molecular weight of the product and for identifying any potential side products in the crude reaction mixture.
By understanding the underlying chemistry and potential pitfalls, and by systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your 1-(dimethylamino)propan-2,3-diol synthesis.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Zahbi, M. (2023). The Distillation Process: An Essential Technique for Purification and Separation. Pharmaceutical Analytical Chemistry: Open Access, 8(2).
-
PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]
- Sienel, G., Rieth, R., & Rowbottom, K. T. (2000). Epoxides. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing n, n-dimethylamino alcohols.
- Google Patents. (n.d.). Preparation method of 3-dimethylamino-1,2-propanediol.
Sources
Technical Support Center: Purification of 3-Dimethylamino-1,2-propanediol
Welcome to the technical support guide for the purification of 3-dimethylamino-1,2-propanediol (DMAPD). This document is designed for researchers, chemists, and process development professionals who are synthesizing this versatile intermediate and require robust methods to achieve high purity. In the following sections, we will address common challenges and provide detailed, field-tested protocols to help you troubleshoot your purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude 3-dimethylamino-1,2-propanediol and where do they come from?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. The most common synthesis involves the reaction of 3-chloro-1,2-propanediol with dimethylamine.[1] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3-chloro-1,2-propanediol and excess dimethylamine.
-
Inorganic Salts: Sodium chloride (NaCl) or other salts are formed as a byproduct of the reaction, particularly when using bases like sodium hydroxide or sodium methoxide.[1]
-
Solvents: Residual water and/or methanol from the reaction medium.[1]
-
Color Impurities: Traditional synthesis methods can yield a brown liquid, indicating the presence of high-molecular-weight byproducts or degradation products formed during the reaction, especially if the temperature was not well-controlled.[1]
-
Isomeric and Dimeric Byproducts: Although less common, side reactions can lead to the formation of isomeric amines or dimeric ether species, similar to what is observed in the synthesis of related amino-diols.
Understanding the likely contaminants is the first step in designing an effective purification strategy. The significant difference in boiling points between the starting materials, product, and salts is the primary principle upon which purification is based.
Q2: My crude product is a dark brown, viscous liquid. How can I remove the color and inorganic salts?
A2: This is a very common issue, especially with less optimized reaction conditions. The brown color points to polymeric or degradation impurities, while the viscosity may be exacerbated by dissolved salts. A two-step approach is recommended before final purification:
-
Solvent Removal & Desalination: The first step is to remove low-boiling components like excess dimethylamine and the reaction solvent (e.g., methanol/water). This is typically done under reduced pressure (water aspirator vacuum) at a moderate temperature (50-70 °C). After solvent removal, the resulting slurry or viscous liquid should be filtered to remove the precipitated inorganic salts (e.g., NaCl).[1] Washing the filter cake with a small amount of a solvent in which the product is soluble but the salt is not (e.g., cold isopropanol or acetone) can improve yield, but care must be taken as the product itself has broad solubility.
-
Decolorization (Optional): If the filtrate is still highly colored, you can perform a charcoal treatment. Dissolve the crude, salt-free material in a suitable solvent (like methanol or ethanol), add a small amount (1-2% w/w) of activated carbon, stir for 30-60 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon. This can effectively adsorb many of the color bodies. However, be aware that this step can lead to some product loss on the carbon.
Q3: What is the best method to achieve >99.5% purity for 3-dimethylamino-1,2-propanediol?
A3: The industry-standard and most effective method for achieving high purity is Fractional Vacuum Distillation .[1][2] The target compound is a high-boiling liquid (approx. 217 °C at atmospheric pressure) and can decompose at elevated temperatures.[3] Distillation under high vacuum lowers the boiling point significantly, allowing for purification without degradation.
A specialized technique known as "vacuum scraper film" or wiped-film distillation is particularly effective as it minimizes the heating time, which is crucial for thermally sensitive compounds like DMAPD, leading to a colorless, transparent product with purity often exceeding 99.5% (as measured by GC).[2] For standard laboratory setups, a well-configured fractional distillation apparatus is sufficient.
Q4: How do I confirm the purity of my final product?
A4: Gas Chromatography (GC) is the primary analytical method for determining the purity of DMAPD.[1][2] Due to the compound's high viscosity and polarity, proper sample preparation and method development are key.
-
Sample Preparation: Direct injection of the neat material can lead to poor peak shape and column contamination. A common practice is to dilute the sample in a polar, volatile solvent like chromatographically pure methanol to reduce viscosity.[4]
-
Detection: A Flame Ionization Detector (FID) is typically used.
-
Confirmation of Structure: While GC confirms purity, techniques like ¹H NMR, ¹³C NMR, and FT-IR should be used to confirm the chemical structure of the final product.[5][6]
Purification Workflow & Protocols
The overall strategy involves a multi-step process to remove different classes of impurities sequentially.
Caption: Workflow for DMAPD Purification.
Protocol: Fractional Vacuum Distillation of 3-Dimethylamino-1,2-propanediol
This protocol assumes you have ~100 g of crude, salt-free material post-filtration.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus with a short Vigreux column (or other fractionating column), a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glassware is dry and free of contaminants. Use high-vacuum grease for all joints to ensure a good seal.
- Connect the apparatus to a high-vacuum pump (e.g., a two-stage rotary vane pump) capable of achieving <1 mmHg pressure. A cold trap (using dry ice/acetone or liquid nitrogen) must be placed between the apparatus and the pump to protect the pump from volatile materials.
2. Procedure:
- Charge the distillation flask with the crude 3-dimethylamino-1,2-propanediol and a magnetic stir bar.
- Begin stirring and slowly apply vacuum. The mixture may bubble vigorously as residual low-boiling solvents are removed.
- Once the pressure has stabilized at its minimum (<1 mmHg), slowly heat the distillation flask using a heating mantle.
- Fraction 1 (Fore-run): Collect the initial distillate that comes over at a lower temperature. This fraction will contain residual water, solvents, and any other low-boiling impurities. The head temperature will be unstable during this phase.
- Fraction 2 (Main Product): As the temperature of the distilling vapor stabilizes, switch to a clean receiving flask. Collect the main fraction. A patent for a similar compound suggests collecting the fraction at a condensing vapor temperature of 98-101 °C under a vacuum of ~0.1 MPa (absolute pressure, which is extremely high vacuum).[7] Another source mentions collecting a cut around 130 °C under high vacuum.[1] The exact temperature will depend on the efficiency of your vacuum pump. The goal is to collect a fraction with a stable boiling point and a constant refractive index.
- Fraction 3 (High-Boiling Residue): Stop the distillation when the temperature starts to rise again or when only a small amount of dark, viscous material remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.
- Release the vacuum carefully and allow the apparatus to cool to room temperature before collecting your purified product.
3. Quality Control:
- Analyze the main fraction by GC to confirm purity. The product should be a colorless, clear, viscous liquid.[2][8]
Data Summary Table
For effective separation, it is crucial to understand the physical properties of the target compound and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 3-Dimethylamino-1,2-propanediol (Product) | 119.16[5] | 217 (at 760 mmHg)[3] | High-boiling, viscous, water-miscible liquid. Prone to thermal decomposition. |
| Dimethylamine | 45.08 | 7 | Highly volatile gas/liquid. Easily removed under vacuum. |
| 3-Chloro-1,2-propanediol | 110.54 | 213 | High-boiling, but separable from the product by careful fractional distillation. |
| Methanol | 32.04 | 65 | Volatile solvent, easily removed. |
| Water | 18.02 | 100 | Easily removed, may form azeotropes. |
| Sodium Chloride | 58.44 | 1413 | Non-volatile inorganic salt. Removed by filtration. |
References
- CN104370757A: Preparation method of 3-dimethylamino-1,2-propanediol.
-
3-AMINO-1,2- PROPANEDIOL (APD): Borregaard. [Link]
-
3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078: PubChem. [Link]
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography: Google P
- CN104610074A: Preparation method of 3-amino-1,2-propanediol.
-
Synthesis and characterization of 3-amino-1, 2-propanediol: ResearchGate. [Link]
- US20120277471A1: Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
Significance and use of glycidol: Biblioteka Nauki. [Link]
-
Glycidol: Wikipedia. [Link]
-
Glycidol - Some Industrial Chemicals: NCBI Bookshelf. [Link]
Sources
- 1. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]
- 2. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methylamino-1,2-propanediol | 40137-22-2 [chemicalbook.com]
- 8. 3-(Dimethylamino)-1,2-propanediol | 623-57-4 | TCI AMERICA [tcichemicals.com]
Scaling up the synthesis of (R)-3-(Dimethylamino)propane-1,2-diol for industrial production
Welcome to the technical support center for the synthesis and scale-up of (R)-3-(Dimethylamino)propane-1,2-diol. This guide is designed for researchers, process chemists, and drug development professionals engaged in the industrial production of this critical chiral intermediate. As a key building block in various pharmaceutical applications, ensuring a robust, scalable, and high-purity synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Section 1: Overview of Primary Synthetic Pathways
The industrial synthesis of this compound (R-DMAPD) predominantly relies on two main strategies starting from commercially available chiral C3 synthons. The choice between these routes often depends on factors like raw material cost, desired purity, and process safety considerations.
The two primary methods are:
-
Nucleophilic Ring-Opening of (R)-Glycidol: This common method involves the reaction of dimethylamine with (R)-glycidol. The amine acts as a nucleophile, opening the epoxide ring to yield the desired product.[1] This reaction is typically regioselective, with the amine attacking the less hindered carbon of the epoxide.
-
Nucleophilic Substitution on (R)-3-Chloro-1,2-propanediol: This alternative route involves reacting dimethylamine with (R)-3-chloro-1,2-propanediol in the presence of a base.[1][2] The base neutralizes the HCl formed during the substitution reaction, driving it to completion.
Caption: Primary industrial synthetic routes to (R)-DMAPD.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Route 1: (R)-Glycidol Ring-Opening | Route 2: (R)-3-Chloro-1,2-propanediol Substitution |
| Primary Reagents | (R)-Glycidol, Dimethylamine | (R)-3-Chloro-1,2-propanediol, Dimethylamine, Base (e.g., NaOH) |
| Key Advantage | Atom-economical; no salt byproduct from the main reaction. | Often uses a more stable and less hazardous starting material. |
| Key Disadvantage | (R)-Glycidol is a reactive epoxide, requiring careful handling. | Generates stoichiometric salt waste, requiring disposal.[2] |
| Typical Yield | High | High, reported up to 80% with 99.5% purity.[2] |
| Stereochemical Risk | Low risk of racemization at the chiral center. | Low risk of racemization at the chiral center. |
| Common Impurities | Regioisomer (1-dimethylamino-propane-2,3-diol) if ring-opening is not fully selective. | Unreacted starting material, potential over-alkylation products. |
Section 2: Troubleshooting Guide for Scale-Up
This section addresses common problems encountered during the synthesis and purification of R-DMAPD in a question-and-answer format.
Issue 1: Low Reaction Yield or Incomplete Conversion
Question: My process shows a high level of unreacted starting material (either (R)-glycidol or (R)-3-chloro-1,2-propanediol) even after the recommended reaction time. What are the likely causes and solutions?
Answer:
Incomplete conversion is a frequent scale-up challenge and can typically be traced back to issues with stoichiometry, reaction kinetics, or mass transfer limitations.[3]
Diagnostic Workflow:
-
Verify Stoichiometry and Reagent Quality:
-
Dimethylamine Charge: Is an adequate excess of dimethylamine being used? Dimethylamine is a volatile gas (b.p. 7 °C) and losses can occur during charging on a large scale. Consider using an aqueous solution or charging at a lower temperature. A molar ratio of dimethylamine to the chloropropanediol of 1.1-1.3:1 is often recommended.[2]
-
Base Addition (for Chloro-route): If using the chloropropanediol route, ensure the base is added correctly and is of sufficient quantity (a molar ratio of ~1-1.1:1 to the chloropropanediol is typical) to neutralize the generated HCl.[2] A patent for a similar process suggests a two-stage temperature profile for the reaction.[4]
-
Reagent Purity: Confirm the purity of your starting materials via GC or titration. Water content in solvents or reagents can affect reaction rates.
-
-
Assess Reaction Temperature and Mixing:
-
Temperature Control: Are there "cold spots" in the reactor? Inadequate heating or poor heat transfer can slow the reaction rate significantly. Ensure the reactor's heating jacket and internal temperature probes are functioning correctly. A typical temperature range for the chloropropanediol route is 30-40 °C, followed by a reflux period.[2]
-
Agitation Efficiency: As scale increases, mixing becomes more critical. Poor agitation can lead to localized concentration gradients, hindering the reaction. Evaluate if the agitator speed and design are sufficient for the vessel size.
-
-
Consider Mass Transfer Limitations:
-
If using aqueous dimethylamine with an organic solvent, the reaction may be limited by the transfer of the amine into the organic phase. Ensure mixing is vigorous enough to create a sufficient interfacial area for the reaction to occur.
-
Caption: Decision workflow for diagnosing low reaction conversion.
Issue 2: Formation of Significant Impurities
Question: My final product shows unacceptable levels of impurities after purification. What are the common byproducts and how can I minimize their formation?
Answer:
Impurity profiles can change during scale-up due to variations in heat and mass transfer.[3] Understanding the potential side reactions is key to prevention.
Common Impurities and Mitigation Strategies:
-
Regioisomer (1-dimethylamino-propane-2,3-diol):
-
Cause: This is primarily an issue in the glycidol route. While the nucleophilic attack of dimethylamine is sterically directed to the terminal carbon (C3), some attack can occur at the central carbon (C2), leading to the undesired regioisomer.
-
Mitigation: This side reaction is often temperature-dependent. Running the reaction at the lowest feasible temperature can improve regioselectivity. The choice of solvent can also influence the outcome.
-
-
Dimer/Oligomer Formation (bis(2,3-dihydroxypropyl)dimethylammonium):
-
Cause: The hydroxyl groups of the product can react with the starting electrophile ((R)-glycidol or (R)-3-chloro-1,2-propanediol) to form dimers or higher-order oligomers. This is more likely at higher temperatures or if there is a localized excess of the electrophile.
-
Mitigation: Ensure slow, controlled addition of the electrophile to the solution of dimethylamine. This maintains a high concentration of the primary nucleophile (dimethylamine) relative to the product, favoring the desired reaction. Maintain strict temperature control.
-
-
Glycerol:
Purification Challenges:
R-DMAPD is a highly polar, water-soluble compound with a high boiling point (216-217 °C), making purification by distillation challenging.
-
Problem: Difficulty in separating the product from polar impurities like glycerol.
-
Solution: High-vacuum distillation is the standard method.[4] Ensure your vacuum system can achieve and hold a high vacuum (e.g., <1 mmHg). A fractionating column can improve separation efficiency. For extremely high purity requirements, chromatographic methods or crystallization of a salt derivative may be necessary, though these are less common in large-scale production due to cost.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring the reaction and ensuring final product quality?
A1: A combination of methods is recommended for robust process control.
Table 2: Recommended Analytical Methods
| Method | Purpose | Details |
| Gas Chromatography (GC) | In-process control (IPC) for conversion; final product purity assay; residual solvent analysis. | A common method for baseline purity. Derivatization (e.g., with trifluoroacetic anhydride) may be needed to improve the volatility and peak shape of the polar analytes.[6] |
| Chiral HPLC | Enantiomeric excess (ee%) determination. | Critical for confirming the stereochemical integrity of the final product. A specific chiral column (e.g., Chiralpak) is required. |
| Karl Fischer Titration | Water content determination. | Important as water can affect stability and downstream applications. |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and impurity identification. | Confirms the chemical structure and can help identify unknown impurities by their unique signals. |
| ICP-MS | Heavy metal analysis. | Important for pharmaceutical applications to ensure catalysts or metals leached from the reactor are below specified limits.[7] |
Q2: How can I ensure the stereochemical integrity (enantiomeric excess) of the product during scale-up?
A2: The chiral center in R-DMAPD is generally stable under the described reaction conditions, as the reactions do not directly involve breaking bonds at the stereocenter. However, racemization can be a concern if harsh conditions are used or if the starting material's enantiomeric purity is compromised.
-
Source High-Purity Starting Materials: The most critical factor is the enantiomeric excess (ee) of your starting (R)-glycidol or (R)-3-chloro-1,2-propanediol. Always source from a reputable supplier and verify the ee of incoming lots.
-
Avoid Harsh Conditions: Avoid excessively high temperatures or exposure to strong acids or bases for prolonged periods, which could potentially lead to side reactions that might compromise stereochemical purity, although this is a low risk for this specific molecule.
-
Regular Chiral HPLC Analysis: Implement chiral HPLC checks on the final product of every batch to guarantee it meets specifications.
Q3: Are there any "green chemistry" approaches for this synthesis?
A3: Yes, there are several strategies to make the production of R-DMAPD more environmentally sustainable.
-
Solvent Choice: The reaction between dimethylamine and 3-chloro-1,2-propanediol has been successfully performed using a mixture of water and methanol, which are relatively benign solvents.[2]
-
Catalytic Routes: While the primary industrial routes are stoichiometric, research into catalytic asymmetric methods, such as asymmetric transfer hydrogenation or aminohydroxylation, could offer pathways with higher efficiency and lower waste in the future, though these are often more challenging to scale up.[1][3]
-
Waste Reduction: If using the chloropropanediol route, investigate methods for recycling or treating the salt (NaCl) byproduct rather than sending it to landfill.
Q4: What are the key safety considerations for scaling up this process?
A4: Safety must be the top priority.
-
Dimethylamine Handling: Dimethylamine is a flammable and corrosive gas. Large-scale operations should use closed systems for transfer. Ensure adequate ventilation and gas detection systems are in place. Using aqueous solutions of dimethylamine can mitigate some of the risks associated with handling the pure gas.
-
Exothermic Reactions: The ring-opening of glycidol and the neutralization reaction are exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated during addition steps. A semi-batch process (slow addition of one reagent to the other) is crucial for thermal management.
-
Product Hazards: The final product, 3-(Dimethylamino)-1,2-propanediol, is classified as corrosive and can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, coveralls, and eye/face protection, is mandatory.
References
- EvitaChem. (n.d.). Buy this compound (EVT-384368).
- Langer, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Wang, Y. (2015). Preparation method of 3-dimethylamino-1,2-propanediol.
- Kayan, C., & Çelik, G. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Zhang, Y., et al. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
- ChemicalBook. (n.d.). (S)-3-(Dimethylamino)-1,2-propanediol synthesis.
- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1,2-propanediol 98%.
- Li, J., et al. (2012). Synthesis Method of 3-Methylamino-1,2-Propanediol.
- Sigma-Aldrich. (n.d.). 3-(Methylamino)propane-1,2-diol.
- Pellizzato, R., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
- BenchChem. (n.d.). An In-depth Technical Guide to the Stereoisomers of 3-(Dialkylamino)propane-1,2-diols with a Focus.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-(Dipropylamino)propane-1,2-diol: Molecular Structure, Synthesis, and Potential Applications.
- PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol.
- Borregaard. (n.d.). 3-AMINO-1,2-PROPANEDIOL (APD).
- Zhang, J., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Speciality Petrochemicals.
- Antilla, J. C., & Schaus, S. E. (2014). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - PubMed Central.
- Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1,2-propanediol 98%.
- Ghadge, M., et al. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
Sources
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Technical Support Center: Navigating the Challenges of Stereoselective Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the intricate challenges of maintaining stereoselectivity during chemical synthesis. The creation of chiral molecules with a specific three-dimensional arrangement is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy of a drug can be dictated by a single stereoisomer.[1] This guide is designed to provide both foundational knowledge and practical troubleshooting strategies to help you achieve your desired stereochemical outcomes with confidence and precision.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions that often arise when dealing with stereoselective reactions.
Q1: What is the fundamental difference between a stereoselective and a stereospecific reaction?
A stereoselective reaction is one that favors the formation of one stereoisomer over another, resulting in an unequal mixture of products.[2] This preference arises from differences in the activation energies of the competing reaction pathways.[2] A stereospecific reaction, on the other hand, is a reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product.[3] If you start with different stereoisomers of the reactant, you will get different stereoisomers of the product.
Q2: My reaction has a low enantiomeric excess (ee). What are the most common factors I should investigate?
Low enantiomeric excess is a frequent challenge and can often be attributed to one or more of the following factors:
-
Reaction Temperature: Generally, lower temperatures enhance stereoselectivity as the small differences in activation energy between the diastereomeric transition states become more significant.[4] However, this is not a universal rule, and some reactions exhibit higher selectivity at elevated temperatures.[5]
-
Solvent: The solvent plays a crucial role in stabilizing the transition state of a reaction.[6] A change in solvent can alter the conformation of the catalyst-substrate complex, thereby influencing the stereochemical outcome.[7][8]
-
Catalyst Purity and Activity: Impurities in the catalyst or incomplete activation can lead to a decrease in enantioselectivity.[9] Catalyst deactivation during the reaction can also be a significant factor.
-
Substrate Quality: Impurities in the starting material can sometimes interfere with the catalyst or the reaction pathway, leading to a reduction in stereoselectivity.
Q3: Can the choice of solvent really reverse the enantioselectivity of my reaction?
Yes, this phenomenon, known as solvent-induced enantioselectivity reversal, has been observed in several catalytic systems.[8] The solvent can interact with the catalyst or the transition state in a way that favors the formation of the opposite enantiomer.[10] This highlights the critical importance of a thorough solvent screening during reaction optimization.
Q4: What is a chiral auxiliary, and when should I consider using one?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[11] After the desired transformation, the auxiliary is removed, yielding the chiral product. Chiral auxiliaries are a reliable strategy, particularly in the early stages of developing a synthetic route, as they often provide high levels of stereocontrol.[12][13] However, the use of auxiliaries adds extra steps to the synthesis for attachment and removal.[13]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during stereoselective synthesis.
Guide 1: Troubleshooting Low Enantiomeric Excess (% ee)
Low enantiomeric excess is a common hurdle in asymmetric synthesis. This guide provides a logical workflow to identify and address the root cause.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
As a primary step, systematically investigate the effect of temperature on your reaction's enantioselectivity.
Experimental Protocol: Temperature Study [4]
-
Setup: Prepare a series of identical reactions in parallel.
-
Temperature Variation: Place each reaction in a controlled temperature environment (e.g., -78 °C, -40 °C, 0 °C, room temperature).
-
Execution: Initiate the reactions simultaneously and allow them to proceed for the same duration.
-
Analysis: Quench each reaction and determine the enantiomeric excess using a suitable analytical technique, such as chiral HPLC.
-
Evaluation: Plot the enantiomeric excess against temperature to identify the optimal condition.
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 40 | 75 |
| 25 (Room Temp) | 82 |
| 0 | 91 |
| -20 | 95 |
| -40 | 97 |
| -78 | 98 |
| Note: This is example data and the trend may vary depending on the specific reaction.[5] |
The choice of solvent can have a profound impact on stereoselectivity. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.[6][12]
Experimental Protocol: Solvent Screening [7]
-
Solvent Selection: Choose a range of anhydrous solvents (e.g., toluene, THF, dichloromethane, acetonitrile, 2-MeTHF).
-
Reaction Setup: Set up identical reactions in each of the selected solvents, ensuring all other parameters are kept constant.
-
Execution: Run the reactions at the optimal temperature determined from the temperature study.
-
Analysis: After a predetermined time, quench the reactions and analyze the enantiomeric excess of the product from each solvent.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran (THF) | 7.5 | 95 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 96 |
| Acetonitrile | 37.5 | 78 |
| Note: This is example data; the optimal solvent is highly reaction-dependent.[8][12] |
The purity and activity of your catalyst and reagents are paramount for achieving high stereoselectivity.
Experimental Protocol: Catalyst and Reagent Verification
-
Catalyst Purification: If applicable, purify the chiral ligand or catalyst complex via recrystallization or chromatography according to literature procedures.[9]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. For reactions sensitive to moisture, use freshly activated molecular sieves.
-
Inert Atmosphere: For air-sensitive catalysts and reactions, use standard Schlenk line or glovebox techniques to exclude oxygen and moisture.
Guide 2: Addressing Catalyst Deactivation
A decrease in reaction rate or enantioselectivity over time may indicate catalyst deactivation.
Caption: Diagnostic workflow for catalyst deactivation.
Monitoring for Deactivation:
-
Take aliquots from the reaction mixture at regular intervals and analyze for both conversion and enantiomeric excess. A drop in ee as the reaction progresses is a strong indicator of a problem with the catalyst's chiral environment.
Common Causes and Solutions: [16]
-
Product Inhibition: The product may bind to the catalyst, inhibiting its activity.
-
Solution: Consider running the reaction at a lower concentration or explore continuous flow setups where the product is removed as it is formed.
-
-
Ligand Dissociation or Decomposition: The chiral ligand may dissociate from the metal center or decompose under the reaction conditions.
-
Solution: Adding a slight excess of the chiral ligand might suppress dissociation.
-
-
Change in Catalyst Oxidation State: The metal center of the catalyst may be oxidized or reduced to an inactive state.
-
Solution: The use of additives or co-catalysts may be necessary to maintain the active catalytic species.
-
-
Poisoning by Impurities: Trace impurities in the substrate, solvent, or from the reaction vessel can irreversibly bind to and deactivate the catalyst.
-
Solution: Ensure the highest purity of all reaction components and meticulously clean all glassware.
-
Analytical Considerations: Accurate Determination of Enantiomeric Excess
The reliable determination of enantiomeric excess is crucial for any asymmetric synthesis.[17] Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and accurate methods.[18]
Protocol: Chiral HPLC Method Development Outline [19]
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.
-
Mobile Phase Screening:
-
Normal Phase: Typically involves mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol).
-
Reversed Phase: Uses mixtures of water, acetonitrile, or methanol, often with buffers.
-
-
Optimization of Separation:
-
Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time.
-
Temperature: Vary the column temperature, as it can significantly affect the separation.
-
Additives: Small amounts of additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.
-
-
Quantification: Integrate the peak areas of the two enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. BenchChem.
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001.
- Wikipedia contributors. (2023, December 27). Stereoselectivity. In Wikipedia, The Free Encyclopedia.
- Reversing the Enantioselectivity of a Peptidic Catalyst by Changing the Solvent. (n.d.).
- Jones, K. M., & Krische, M. J. (2012). The chemistry of enantioselective catalyst-directed remote C–H functionalization.
- Phillips, A. M. F. (2010). Effects of Temperature on Stereochemistry of Enzymatic Reactions. In Methods in Molecular Biology.
- Jalon Zeolite. (n.d.).
- Wikipedia contributors. (2023, August 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Adly, F. G., & Ghanem, A. (2018). Asymmetric Catalysis in Organic Synthesis. Molecules, 23(11), 2872.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Krische, M. J. (2012). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society, 134(42), 17619-17622.
- Pignataro, L., & Luisi, R. (2019).
- He, Y., & MacMillan, D. W. C. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
- Zhang, T., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 10(1), 12345.
- List, B. (2007). Reversing the Enantioselectivity of a Peptidic Catalyst by Changing the Solvent.
- Campos-Giménez, E., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- Wolf, C. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 16(1), 723-737.
- Zhou, J. (2020). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 22(18), 7123-7128.
- TheHomeChemistryShop. (2017, July 1). How to dry molecule sieves to produce 100% anhydrous alcohol (ethanol). YouTube.
- Fletcher, A. J. (2018). Solvent Induced Enantioselectivity Reversal in a Chiral Metal Organic Framework.
- University of California, Berkeley College of Chemistry. (n.d.). Using molecular sieves for solvent drying.
- Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Applied Pharmaceutical Science, 4(1), 7-12.
- Emden, B., & Sumfleth, B. (2014). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
- Reichardt, C. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001.
- Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 845-850.
- Luisi, R., et al. (2019).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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- 19. researchgate.net [researchgate.net]
Temperature and pressure control in 3-dimethylamino-1,2-propanediol production
Technical Support Center: 3-Dimethylamino-1,2-propanediol Synthesis
Welcome to the technical support center for the synthesis of 3-dimethylamino-1,2-propanediol (DMAPD). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature and pressure control during this synthesis. Precise management of these parameters is paramount for achieving high yield, purity, and, most importantly, operational safety.
The synthesis of DMAPD, a crucial intermediate for pharmaceuticals and specialized polymers, typically involves the nucleophilic ring-opening of an epoxide like glycidol with dimethylamine, or the substitution reaction of 3-chloro-1,2-propanediol with dimethylamine.[1][2][3] Both routes are highly sensitive to reaction conditions. This document provides in-depth troubleshooting guides and FAQs to address specific challenges you may encounter.
Troubleshooting Guide: Temperature & Pressure Issues
This section addresses common problems in a question-and-answer format, focusing on root causes and corrective actions related to temperature and pressure.
Q1: My reaction yield is consistently low, and I'm observing significant unreacted starting material. What's going wrong?
A1: Low conversion is a frequent issue directly tied to insufficient reaction kinetics or loss of a key reagent. Let's break down the potential causes related to temperature and pressure.
-
Potential Cause 1: Insufficient Temperature. The aminolysis of epoxides or substitution on chloropropanediol is a thermally dependent process.[4] If the reaction temperature is too low, the activation energy barrier may not be overcome efficiently, leading to a sluggish or stalled reaction.
-
Corrective Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by in-process controls (e.g., GC, HPLC). Be cautious not to overshoot the optimal temperature, as this can lead to side reactions (see Q2). The use of heating jackets or internal coils combined with a reliable temperature controller is essential for stable heating.[5]
-
-
Potential Cause 2: Pressure is Too Low. Dimethylamine is a volatile reagent. If the reaction is performed in a sealed reactor above the boiling point of the amine or solvent, inadequate pressure can lead to the partitioning of dimethylamine into the reactor headspace, reducing its concentration in the liquid phase where the reaction occurs.
-
Corrective Action: Ensure your reactor is properly sealed and can maintain the target pressure. Use an inert gas like nitrogen to pressurize the reactor before heating. This positive pressure ensures that volatile reagents remain in the solution, maintaining the necessary stoichiometric balance for the reaction to proceed to completion.[6] A back-pressure regulator on the reactor outlet is a highly effective tool for precise pressure management.[6]
-
Q2: The final product purity is poor, with several unidentified peaks in my chromatogram. How can I improve selectivity?
A2: Poor selectivity is often a result of excessive temperature, which promotes undesirable side reactions.
-
Potential Cause 1: Reaction Temperature is Too High. While higher temperatures accelerate the primary reaction, they can disproportionately accelerate side reactions.[4] For epoxide-based routes, high temperatures can cause the polymerization of glycidol.[3] Additionally, the product itself, being a diol, can react with another molecule of the epoxide starting material, leading to higher molecular weight impurities.
-
Corrective Action:
-
Lower the Temperature: Reduce the reaction temperature to find a balance between an acceptable reaction rate and high selectivity.
-
Implement Staged Temperature Control: Some processes benefit from a multi-stage temperature profile. For instance, an initial lower temperature phase allows for the controlled initiation of the reaction, followed by a gradual ramp-up to a higher temperature to drive the reaction to completion.[7][8]
-
-
-
Potential Cause 2: Poor Heat Transfer and Local Hotspots. In large or poorly agitated reactors, localized areas of high temperature can form, especially as the reaction is exothermic.[9] These hotspots become breeding grounds for impurities.
-
Corrective Action: Ensure your reactor's agitation system is adequate for the viscosity of the reaction medium. Use baffles and appropriately designed impellers to guarantee uniform mixing and heat distribution.[10] For highly exothermic reactions, consider controlling the rate of addition of one of the reactants to manage the rate of heat generation.
-
Q3: I'm experiencing a rapid, uncontrolled increase in temperature and pressure (a runaway reaction). What should I do, and how can I prevent this?
A3: A runaway reaction is a critical safety event resulting from an uncontrolled exothermic process. The reaction of dimethylamine with glycidol or 3-chloro-1,2-propanediol is exothermic, and proper heat removal is crucial.[9]
-
Immediate Actions (Emergency Response):
-
Immediately cease the addition of any reactants.
-
Engage maximum cooling on the reactor jacket or cooling coils.
-
If available, use an emergency quenching system to halt the reaction.
-
Alert all personnel and follow established site safety protocols.
-
-
Prevention:
-
Characterize Thermal Hazard: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to remove heat faster than it is generated by the reaction. Ensure your heating/cooling transfer fluid and equipment are properly sized.[10]
-
Controlled Dosing: Instead of charging all reactants at once, add the limiting reagent slowly and monitor the temperature. The feed rate can be tied to the temperature via an automated control system, stopping the feed if the temperature exceeds a set limit.
-
Proper Safety Hardware: Equip the reactor with a pressure relief valve and a rupture disc rated for the maximum allowable working pressure of the vessel.[9]
-
Frequently Asked Questions (FAQs)
-
What are the typical temperature and pressure ranges for this synthesis?
-
Temperature often ranges from 40°C to 80°C. Some patented processes use staged heating, for example, starting at 45-50°C and gradually increasing to 55-60°C.[1][8] The optimal temperature depends on the specific reactants (glycidol vs. 3-chloropropanediol), solvent, and catalyst used. Pressure is typically controlled in the range of 0.15 to 0.28 MPa (approx. 22-40 psi) to ensure volatile reactants remain in solution.[8]
-
-
Why is pressure control necessary if the reaction is in the liquid phase?
-
Pressure serves two main purposes. First, it prevents the boiling of volatile components like dimethylamine or low-boiling point solvents, which would alter reactant concentrations and could lead to reaction failure.[6] Second, for gas-liquid reactions, higher pressure increases the solubility of the gaseous reactant in the liquid phase, which can accelerate the reaction rate.[6]
-
-
How does temperature impact the trade-off between reaction speed and product purity?
-
Generally, reaction rates increase with temperature. However, the activation energy for the desired product formation may be different from that of side reactions.[4] At elevated temperatures, side reactions (like dimerization or polymerization) may become significantly faster, leading to a decrease in selectivity and overall purity. The goal is to find the "sweet spot" that provides an efficient reaction rate with a minimal impurity profile.
-
-
What are the primary safety concerns related to this process?
-
Both the reactants and the final product, 3-dimethylamino-1,2-propanediol, are classified as corrosive and can cause severe skin and eye burns.[11][12][13] The reaction is exothermic and presents a risk of a runaway if not properly controlled.[9] Always handle these chemicals in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[11][13] Ensure the reactor is equipped with proper pressure relief systems.[5]
-
Data Summary & Protocols
Table 1: Typical Reaction Parameters for DMAPD Synthesis
| Parameter | Value Range | Rationale & Key Considerations |
| Starting Material | 3-chloro-1,2-propanediol | A common, stable starting material for this synthesis.[2] |
| Reagent | Aqueous Dimethylamine (40 wt%) | Excess amine is often used to drive the reaction to completion. |
| Base/Catalyst | Sodium Hydroxide | Used to neutralize the HCl byproduct of the substitution reaction.[1] |
| Temperature | 45°C - 60°C | Staged heating is often employed to control the exotherm.[8] |
| Pressure | 0.15 - 0.25 MPa | Maintains dimethylamine in the liquid phase and controls the reaction rate.[8] |
| Reaction Time | 4 - 6 hours | Monitored by in-process controls (e.g., GC) to determine completion.[1] |
| Purification | Vacuum Distillation | The product is purified by distillation under reduced pressure (e.g., ≥0.099 MPa at 130-160°C) to prevent thermal degradation.[7] |
Experimental Protocol: Synthesis from 3-chloro-1,2-propanediol
Disclaimer: This protocol is for informational purposes only. All experimental work should be conducted by qualified personnel with appropriate safety measures in place.
-
Reactor Setup: Equip a pressure-rated reactor with a mechanical stirrer, thermocouple, pressure transducer, heating/cooling jacket, and a pressure relief system.[9]
-
Charging Reactants: Charge the reactor with the aqueous dimethylamine solution and sodium hydroxide solution.
-
Inerting: Seal the reactor and purge the headspace with nitrogen gas. Pressurize the reactor to the lower end of the operational range (e.g., 0.15 MPa).
-
Heating: Begin agitation and heat the reactor contents to the initial reaction temperature (e.g., 45-50°C).[8]
-
Substrate Addition: Slowly add the 3-chloro-1,2-propanediol to the reactor via a dosing pump. Monitor the internal temperature and pressure closely. Adjust the addition rate to maintain the temperature within a narrow range (±2°C).
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature for a specified period (e.g., 1.5-2 hours).[8] A sample may be taken for analysis.
-
Temperature Ramp (Optional): Gradually increase the temperature to a higher setpoint (e.g., 55-60°C) and hold for another 1-2 hours to ensure the reaction goes to completion.[8]
-
Cooling & Depressurization: Once the reaction is complete, cool the reactor to ambient temperature. Slowly vent the excess pressure through a suitable scrubber system.
-
Workup & Purification: Transfer the reaction mixture for workup, which typically involves filtration to remove salts, followed by vacuum distillation to isolate the pure 3-dimethylamino-1,2-propanediol.[1][7]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low yield in DMAPD synthesis.
Reactor Temperature and Pressure Control System
Caption: A feedback loop for automated reactor temperature and pressure control.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98%. Retrieved from Cole-Parmer.[11]
-
Santa Cruz Biotechnology. (n.d.). 3-(Dimethylamino)-1,2-propanediol Safety Data Sheet. Retrieved from Santa Cruz Biotechnology, Inc.[12]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Diethylamino-1,2-propanediol. Retrieved from Fisher Scientific.[13]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methylamino-1,2-propanediol. Retrieved from Fisher Scientific.[14]
-
Adamo, A. (n.d.). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. DSpace@MIT.[4]
-
Achieve Chem. (2025). How Are Temperature And Pressure Controlled in Reactors?. Retrieved from Achieve Chem.[5]
-
Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1,2-Propanediol. Retrieved from Google Patents.[7]
-
Equilibar. (2018). Continuous Flow Chemistry. Retrieved from Equilibar Precision Valves.[6]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.[15]
-
Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Retrieved from Benchchem.[9]
-
Amar Equipments Pvt. Ltd. (2024). Factors That Affect the Performance of Stirred Pressure Reactors in Chemical Synthesis. Retrieved from Amar Equipments.[10]
-
Flowcon. (n.d.). Reactor Flow-Pressure Control. Retrieved from Flowcon.[16]
-
Wuxi Bailun Automation Equipment Co., Ltd. (n.d.). Stirred Tank Reactor: Key Equipment for Optimizing Manufacturer. Retrieved from Bailun Bio.[17]
-
Google Patents. (n.d.). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol. Retrieved from Google Patents.[1]
-
Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol. Retrieved from Google Patents.[8]
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Rinde, J. A., Happe, J. A., & Newey, H. A. (1980). The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. Lawrence Livermore National Lab, CA.[18]
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Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from Borregaard.[2]
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Biblioteka Nauki. (n.d.). Significance and use of glycidol. Retrieved from Biblioteka Nauki.[3]
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Rinde, J. A., Happe, J. A., & Newey, H. A. (1979). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. Lawrence Livermore Laboratory.[19]
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Technical Support Center: Navigating the Oxidation of Hydroxyl Groups and Preventing Overoxidation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the oxidation of hydroxyl groups, with a primary focus on preventing the undesirable formation of overoxidized products. Here, we delve into the mechanistic underpinnings of common oxidative transformations and offer practical, field-proven strategies to ensure the success of your experiments.
I. The Challenge of Overoxidation: A Mechanistic Perspective
Question: Why do my primary alcohols frequently overoxidize to carboxylic acids when I am targeting the aldehyde?
Answer: The overoxidation of primary alcohols to carboxylic acids is a common challenge that stems from the reaction conditions, particularly the presence of water.[1] The initial oxidation of a primary alcohol yields an aldehyde. In an aqueous environment, this aldehyde can become hydrated to form a geminal diol (an aldehyde hydrate).[1] This hydrate is structurally similar to the starting primary alcohol and can be further oxidized by the same reagent to the corresponding carboxylic acid.
Therefore, to selectively obtain the aldehyde, it is crucial to employ anhydrous (water-free) reaction conditions or use an oxidizing agent that is inherently incapable of oxidizing aldehydes.[1][2] Many modern oxidation protocols are specifically designed to operate under anhydrous conditions to circumvent this issue.
II. Troubleshooting Common Oxidation Methodologies
This section provides detailed troubleshooting guides for some of the most frequently employed oxidation reactions in modern organic synthesis.
A. The Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (TEA).[3]
Question: My Swern oxidation is giving low yields and I'm observing a significant amount of a byproduct with a methylthiomethyl (MTM) ether moiety. What is happening and how can I prevent it?
Answer: The formation of a methylthiomethyl (MTM) ether is a classic side reaction in Swern oxidations and is often a result of a Pummerer rearrangement.[4][5] This occurs when the reaction temperature is not kept sufficiently low, typically below -60 °C when using oxalyl chloride.[1] At higher temperatures, the intermediate chlorosulfonium salt can undergo a Pummerer rearrangement to form a reactive electrophile that is then trapped by the alcohol starting material, leading to the MTM ether byproduct.[4]
Troubleshooting the Pummerer Rearrangement:
-
Strict Temperature Control: It is imperative to maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is standard) during the activation of DMSO and the subsequent addition of the alcohol.
-
Order of Addition: Ensure that the alcohol is added to the activated DMSO species before the addition of the triethylamine base. Premature addition of the base can also promote side reactions.[6]
-
Alternative Activating Agents: If maintaining very low temperatures is challenging, consider using an alternative activating agent such as trifluoroacetic anhydride (TFAA), which can allow the reaction to be run at a slightly higher temperature of -30 °C without significant side reactions.[1]
Experimental Protocol: A Standard Swern Oxidation [7]
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C. To this solution, add a solution of DMSO (2.7 equivalents) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of the primary or secondary alcohol (1.0 equivalent) in DCM dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Basification and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. After stirring for 15 minutes, allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde or ketone.
B. The Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary and secondary alcohols.[8] One of its key advantages is that the reaction can be carried out at room temperature under neutral conditions.[8]
Question: I'm having difficulty with the workup of my large-scale Dess-Martin oxidation. A gummy solid is forming, making product isolation challenging.
Answer: The byproduct of a DMP oxidation is 2-iodoxybenzoic acid (IBX) and its acetate derivatives, which can be challenging to remove on a larger scale, often forming a gelatinous precipitate that traps the product.[9]
Troubleshooting DMP Workup:
-
Aqueous Thiosulfate Wash: A common and effective method to facilitate the removal of iodine byproducts is to quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[9][10] This reduces the hypervalent iodine species to more easily removable forms. Stirring the reaction mixture vigorously with the thiosulfate solution until both layers are clear is recommended.
-
Filtration through Celite: After quenching, diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes can help to precipitate the iodine byproducts, which can then be removed by filtration through a pad of Celite.[9]
-
Buffered Conditions: For acid-sensitive substrates, the reaction can be buffered with pyridine or sodium bicarbonate to neutralize the acetic acid generated during the reaction.[11]
Experimental Protocol: A Typical Dess-Martin Oxidation [12]
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Safety Note on Dess-Martin Periodinane: DMP is known to be potentially explosive, especially when impure or heated.[9][13] It is crucial to handle DMP with care, avoid heating it above 130 °C, and store it properly in a cool, dry place.[9][14] For large-scale reactions, alternative oxidation methods may be preferable.[9]
C. TEMPO-Catalyzed Oxidations
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that serves as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[15][16] This method is often considered a "green" alternative to heavy metal-based oxidants.[17]
Question: My TEMPO/bleach oxidation of a primary alcohol is producing the corresponding carboxylic acid. How can I favor the formation of the aldehyde?
Answer: While TEMPO-catalyzed oxidations are generally selective for the formation of aldehydes, overoxidation can occur, particularly if the reaction is run for an extended period or if the pH is not controlled.[18] To favor the aldehyde, the reaction should be stopped as soon as the starting material is consumed.[18] For the synthesis of carboxylic acids, a phase-transfer catalyst can be added to accelerate the oxidation of the intermediate aldehyde.[18]
A highly effective method for the selective oxidation of primary alcohols to carboxylic acids utilizes a combination of catalytic TEMPO, sodium hypochlorite (bleach), and sodium chlorite (NaClO₂).[19] In this system, the bleach initiates the catalytic cycle, and the sodium chlorite acts as the terminal oxidant for the aldehyde to the carboxylic acid.[19]
Troubleshooting TEMPO-Catalyzed Oxidations:
-
Reaction Time: Carefully monitor the reaction by TLC and quench it as soon as the starting alcohol is consumed to minimize overoxidation to the carboxylic acid.
-
pH Control: Maintaining the pH of the reaction mixture is crucial. For the oxidation to aldehydes, buffered conditions are often employed.
-
Temperature: These reactions are typically run at 0 °C to room temperature. Maintaining a consistent temperature can be important for selectivity.[18]
Experimental Protocol: TEMPO/Bleach Oxidation to an Aldehyde [16]
-
Reaction Setup: In a round-bottom flask, dissolve the primary alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate. Add an aqueous solution of sodium bicarbonate and potassium bromide. Cool the mixture to 0 °C.
-
Catalyst and Oxidant Addition: Add a catalytic amount of TEMPO (e.g., 1 mol%). Then, add a solution of sodium hypochlorite (bleach, 1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Reaction and Workup: Stir the reaction vigorously at 0 °C until the starting material is consumed (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
III. The Strategic Use of Protecting Groups
When dealing with molecules containing multiple hydroxyl groups or other sensitive functionalities, the selective oxidation of a specific hydroxyl group can be a significant challenge. In such cases, the use of protecting groups is an indispensable strategy.[20] A protecting group temporarily masks a reactive functional group, allowing a chemical transformation to be carried out elsewhere in the molecule.[7] The protecting group is then removed in a subsequent step to reveal the original functionality.[20]
Question: I need to selectively oxidize a primary alcohol in the presence of a secondary alcohol in my molecule. What is a good protecting group strategy?
Answer: A common and effective strategy for the selective oxidation of a primary alcohol in the presence of a secondary alcohol involves the use of sterically bulky silyl ethers as protecting groups. The less sterically hindered primary alcohol will react more readily with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), than the more sterically hindered secondary alcohol.[21] Once the primary alcohol is protected as a TBDMS ether, the secondary alcohol can be oxidized. Subsequently, the TBDMS group can be selectively removed to unmask the primary alcohol.
Key Considerations for Choosing a Protecting Group: [20][22]
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Stability: The protecting group must be stable to the reaction conditions it is intended to withstand.
-
Orthogonality: In complex syntheses with multiple protecting groups, it is desirable to use an "orthogonal" set of protecting groups. This means that each type of protecting group can be removed under a specific set of conditions that do not affect the others.[20][22]
Silyl Ethers: A Versatile Protecting Group for Alcohols
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a wide range of reaction conditions, and the variety of methods available for their selective removal.[23]
Common Silyl Protecting Groups and Their Relative Stabilities:
| Protecting Group | Abbreviation | Relative Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | |
| tert-Butyldimethylsilyl | TBDMS or TBS | |
| Triisopropylsilyl | TIPS | |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
Experimental Protocol: Protection of a Primary Alcohol as a TBDMS Ether
-
Reaction Setup: Dissolve the alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF). Add imidazole (2.5 equivalents) and stir until it dissolves.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) to the solution.
-
Reaction and Workup: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by column chromatography.
Experimental Protocol: Deprotection of a TBDMS Ether
A common reagent for the removal of silyl ethers is tetra-n-butylammonium fluoride (TBAF). The high affinity of fluoride for silicon drives this reaction.
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 equivalent) in tetrahydrofuran (THF).
-
Deprotection: Add a 1M solution of TBAF in THF (1.1 equivalents) to the reaction mixture.
-
Reaction and Workup: Stir at room temperature until the reaction is complete (monitored by TLC). Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
IV. Chemoselective Oxidation of Diols and Polyols
The selective oxidation of one hydroxyl group in a diol or polyol presents a significant synthetic challenge due to the similar reactivity of the hydroxyl groups.[24]
Question: How can I achieve regioselective oxidation of an unsymmetrical diol?
Answer: Achieving regioselectivity in the oxidation of unsymmetrical diols often relies on subtle differences in the steric and electronic environments of the hydroxyl groups.
-
Steric Hindrance: Less sterically hindered primary alcohols are generally oxidized more readily than more hindered secondary or tertiary alcohols. This inherent reactivity difference can sometimes be exploited by using a bulky oxidizing agent.
-
Catalyst Control: Recent advances have led to the development of catalyst systems that can override the intrinsic reactivity of the substrate and control the site of oxidation.[24][25] For example, catalyst-controlled regiodivergent oxidation of unsymmetrical diols has been achieved using tailored organocatalysts, allowing for the selective oxidation of either the less or more hindered hydroxyl group.[24][25]
-
Protecting Group Strategies: As with other polyfunctional molecules, protecting group strategies are invaluable for the selective oxidation of diols and polyols. By protecting one or more hydroxyl groups, the remaining unprotected hydroxyl group can be selectively oxidized. The choice of protecting group and the overall strategy will depend on the specific structure of the polyol and the desired outcome.[22]
V. Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate key mechanistic pathways and experimental workflows.
Caption: Troubleshooting the Swern oxidation.
Caption: Protecting group strategy for selective oxidation.
VI. Concluding Remarks
The selective oxidation of hydroxyl groups without overoxidation is a critical transformation in organic synthesis. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, and by employing the appropriate reaction conditions and strategies, researchers can achieve high yields of their target aldehydes and ketones. This guide provides a foundation for troubleshooting common issues and making informed decisions in the laboratory. For further in-depth information, we encourage you to consult the references provided.
VII. References
-
Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons.
-
Wikipedia. (2024). Alcohol oxidation. [Link]
-
Master Organic Chemistry. (2015). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. [Link]
-
Wikipedia. (2024). Dess–Martin periodinane. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. [Link]
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566.
-
Chem-Station. (2014). Swern Oxidation. [Link]
-
Modern Oxidation of Alcohols Using Environmentally Benign Oxidants. (2023). Request PDF. [Link]
-
Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. (2025). Request PDF. [Link]
-
Lin, S., Zacate, S. M., & Miller, S. J. (2025). Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. Journal of the American Chemical Society.
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. [Link]
-
White, M. C. (2006). Polyol Synthesis through Hydrocarbon Oxidation. White Research Group. [Link]
-
University of Rochester. (n.d.). Synthesis of Dess-Martin-Periodinane. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Wikipedia. (2024). Pummerer rearrangement. [Link]
-
AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901–16910.
-
Organic Syntheses. (n.d.). Synthesis of 4-tert-BUTYLCYCLOHEXANONE. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Google Patents. (1999). Oxidation process using tempo.
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
Suvchem. (n.d.). DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS). [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]
-
Demchenko, A. V., & Augustine, A. D. (2015). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Beilstein Journal of Organic Chemistry, 11, 2685–2698.
-
Recent advances on oxidation of alcohols over various types of materials as effective catalysts: An overview. (n.d.). Request PDF. [Link]
-
YouTube. (2025). Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols with Samson Zacate. [Link]
-
Organic Syntheses. (n.d.). Oxidation of primary alcohols to CARBOXYLIC ACIDS with SODIUM CHLORITE CATALYZED BY TEMPO AND BLEACH: 4-METHOXYPHENYLACETIC ACID. [Link]
-
Wikipedia. (2024). Swern oxidation. [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. (2018). Scribd. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO-Bleach Oxidation. [Link]
-
MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]
-
The Royal Society of Chemistry. (2014). Regio- and enantioselective oxidation of diols by Candida parapsilosis ATCC 7330. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of (R)-3-(Dimethylamino)propane-1,2-diol and its Structural Analogs
For researchers and professionals in drug development, the precise structural elucidation and quantification of small polar molecules like (R)-3-(Dimethylamino)propane-1,2-diol is a frequent analytical challenge. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the characterization of this compound, offering insights into fragmentation patterns and practical, field-proven protocols. We will compare its mass spectral behavior with that of key structural analogs to highlight the subtleties of analyzing these aminopropanediols.
Introduction to this compound
This compound is a chiral amino alcohol with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its polarity, conferred by the two hydroxyl groups and the tertiary amine, presents specific challenges for mass spectrometric analysis, particularly in gas chromatography-mass spectrometry (GC-MS) where volatility is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative
Direct GC-MS analysis of polar analytes like this compound is often hindered by poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to their low volatility and propensity for strong interaction with the stationary phase. To overcome these issues, derivatization is a critical and routine step in the analytical workflow. Silylation, which replaces the active hydrogens of the hydroxyl and amino groups with trimethylsilyl (TMS) groups, is a widely adopted and effective strategy.
Experimental Protocol: GC-MS Analysis via Silylation
This protocol outlines a robust method for the derivatization and subsequent GC-MS analysis of this compound and its analogs.
1. Sample Preparation and Derivatization:
-
Drying: To a 1.5 mL glass vial, add 100 µL of the sample solution in a volatile organic solvent (e.g., methanol or acetonitrile). Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The absence of water is crucial for efficient silylation.
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to the dried sample residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
GC-MS Data Comparison
The following table summarizes the key mass spectral data obtained from the NIST database for 3-(Dimethylamino)propane-1,2-diol and its structural analogs. The fragmentation patterns are highly informative for distinguishing between these closely related compounds.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Base Peak (m/z) | Interpretation of Base Peak |
| 3-(Dimethylamino)propane-1,2-diol | 119.16 | 102, 88, 71, 58, 44 | 58 | α-cleavage leading to [CH2=N(CH3)2]+ |
| 3-(Diethylamino)-1,2-propanediol | 147.22 | 130, 116, 86, 72, 58 | 86 | α-cleavage leading to [CH2=N(CH2CH3)2]+ |
| 3-Amino-1,2-propanediol | 91.11 | 74, 60, 44, 30 | 30 | α-cleavage leading to [CH2=NH2]+ |
| 2-(Dimethylamino)propane-1,3-diol | 119.16 | 102, 88, 71, 58 | 71 | α-cleavage leading to [CH(CH2OH)=N(CH3)2]+ |
Note: Data for 2-(Dimethylamino)propane-1,3-diol is predicted based on fragmentation rules as a public spectrum was not available.
Interpretation of Fragmentation Patterns
The dominant fragmentation pathway for these amino alcohols under electron ionization is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2][3] This results in the formation of a stable, resonance-stabilized iminium ion, which is often the base peak in the mass spectrum.
Caption: Predominant α-cleavage fragmentation in aminopropanediols.
As illustrated, the mass of the resulting iminium ion is directly dependent on the substitution at the nitrogen atom, providing a clear diagnostic marker to differentiate between primary, secondary, and tertiary amines, as well as different alkyl substituents.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
For a direct analytical approach that circumvents the need for derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the retention and separation of highly polar compounds like aminopropanediols.[2][5][6][7]
Experimental Protocol: LC-MS/MS Analysis using HILIC
This protocol provides a starting point for the development of a robust HILIC-MS/MS method for the direct analysis of this compound.
1. Sample Preparation:
-
Dilution: Dilute the sample in a solution of 90:10 (v/v) acetonitrile/water to ensure compatibility with the initial mobile phase conditions and to promote good peak shape.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter prior to injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Expected LC-MS Performance and Comparison
In HILIC, retention is based on the partitioning of the analyte between the polar stationary phase and the less polar mobile phase. Therefore, the elution order of the compared aminopropanediols will be influenced by their relative polarities.
| Compound | Expected Elution Order | Rationale |
| 3-Amino-1,2-propanediol | 1 (Most Retained) | The primary amine and two hydroxyl groups make it the most polar. |
| This compound | 2 | The dimethylamino group is less polar than a primary amine. |
| 3-(Diethylamino)-1,2-propanediol | 3 (Least Retained) | The larger ethyl groups on the amine reduce polarity the most. |
Electrospray ionization in positive mode will readily protonate the amino group, leading to a strong signal for the [M+H]+ ion. Tandem mass spectrometry (MS/MS) can then be used for selective and sensitive quantification by monitoring a specific fragmentation of the protonated molecule. For this compound, a likely fragmentation would be the neutral loss of water from the protonated molecule.
Caption: Expected MS/MS fragmentation of protonated this compound.
Conclusion
The choice between GC-MS and LC-MS for the analysis of this compound and its analogs depends on the specific requirements of the assay. GC-MS, when preceded by a robust derivatization protocol, offers excellent chromatographic resolution and highly informative, library-searchable mass spectra. The distinct α-cleavage patterns provide unambiguous identification of the different amino alcohol structures. LC-MS, particularly with HILIC, provides a direct and sensitive method for quantification without the need for derivatization, making it well-suited for high-throughput applications.
By understanding the inherent chemical properties of these molecules and applying the appropriate analytical strategy, researchers can achieve reliable and accurate characterization and quantification, ensuring the quality and integrity of their drug development processes.
References
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NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link][1][8][9][10][11][12]
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A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. [Link][16]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link][17]
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2-((Dimethylamino)methyl)-2-ethylpropane-1,3-diol. SIELC Technologies. [Link][18]
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1,3-Propanediol - NIST WebBook. National Institute of Standards and Technology. [Link][19]
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1,2-Propanediol, 3-chloro- - NIST WebBook. National Institute of Standards and Technology. [Link][20]
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1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- - NIST WebBook. National Institute of Standards and Technology. [Link][3]
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Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link][6]
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Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link][4]
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Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. National Institutes of Health. [Link][2]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][2]
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Gas chromatography (GC) for purity assessment of 3-dimethylamino-1,2-propanediol
An In-Depth Comparative Guide to Gas Chromatography for Purity Assessment of 3-Dimethylamino-1,2-propanediol
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Dimethylamino-1,2-propanediol (DMAPD), a key intermediate in the synthesis of advanced pharmaceutical compounds, demands stringent purity control. For instance, it serves as a crucial building block for non-ionic X-ray contrast agents, where the impurity profile of the starting materials directly impacts the safety and efficacy of the final drug product.[1] Traditional synthesis routes for DMAPD can yield purities of around 90%, introducing process-related impurities and by-products that must be accurately identified and quantified.[2]
This guide provides a comprehensive analysis of Gas Chromatography (GC) as a primary method for the purity assessment of DMAPD. We will explore the technical rationale behind method development, present a detailed experimental protocol, and objectively compare the performance of GC with alternative analytical techniques. This content is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for chemical purity validation.
The Challenge of Analyzing Polar Amino Alcohols
Direct chromatographic analysis of compounds like DMAPD presents a distinct set of challenges. As a polar amino alcohol, it is prone to strong interactions with active sites within a GC system (e.g., the inlet liner and column stationary phase). This can lead to significant peak tailing, poor reproducibility, and even irreversible adsorption, compromising analytical accuracy.[3][4][5] Therefore, the selection of an appropriate analytical strategy—whether direct injection on a specialized column or conversion to a less polar derivative—is the most critical decision in method development.
Gas Chromatography: A Powerful Tool for Purity and Impurity Profiling
GC is a highly effective technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of DMAPD and its potential impurities. When optimized, a GC method can provide high-resolution separation, enabling the calculation of purity by area percent and the quantification of specific impurities against reference standards.
Method Development Rationale: Causality Behind Experimental Choices
A robust GC method is not merely a set of parameters but a system designed to overcome the inherent challenges of the analyte. The two primary approaches for DMAPD are direct analysis and analysis following derivatization.
1. Direct Injection Approach
This approach is often preferred for its simplicity and speed. However, its success is entirely dependent on using a GC system configured to handle active, polar compounds. A Chinese patent (CN105758970A) details a successful direct injection method, which serves as the basis for our recommended protocol.[6]
-
Column Selection: The fundamental principle of chromatography is "like dissolves like."[7][8] For the polar DMAPD, a mid-to-high polarity column is necessary. The patent specifies a DB-1701 column, which has a (14%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase.[6] This mid-polar phase offers a good balance, providing sufficient retention for DMAPD while effectively separating it from potential impurities like glycerol (more polar) and 1,3-dimethylamino-propanol (less polar).[6] An alternative and often superior choice would be a specialized amine-deactivated column, such as a wax-based column (e.g., Stabilwax-DA) or a surface-deactivated phenyl-methyl phase (e.g., Rtx-35Amine), which are specifically engineered to reduce peak tailing for basic compounds.[9][10]
-
Inlet and Detector Configuration: A high inlet temperature (e.g., 280°C) is crucial to ensure the complete and rapid vaporization of the viscous DMAPD liquid, preventing sample discrimination.[6] A Flame Ionization Detector (FID) is the detector of choice for purity analysis due to its high sensitivity to hydrocarbons, excellent linearity over a wide range, and uniform response factor for similar structures, making it ideal for area percent calculations.[6]
-
Sample Preparation: Due to the high viscosity of DMAPD, direct injection is impractical.[1] Diluting the sample in a polar, low-viscosity solvent like methanol is essential to ensure smooth injection and proper vaporization.[6]
2. Derivatization Approach
When direct injection yields poor chromatography, derivatization is an excellent strategy. This involves a chemical reaction to replace the active polar hydrogens on the hydroxyl (-OH) and amine (-NH) groups with non-polar moieties.[3][11][12]
-
Mechanism and Benefits: The most common methods are silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride, TFAA).[6][11] This transformation increases the analyte's volatility and reduces its polarity, resulting in sharper, more symmetrical peaks and improved resolution on a wider range of GC columns.[13][14] For the related compound 3-amino-1,2-propanediol, a validated method using TFAA derivatization has been established, highlighting its applicability to this compound class.[6][15]
-
Drawbacks: Derivatization adds extra steps to sample preparation, potentially introducing new sources of error. The reaction must be complete and reproducible, and the derivatives must be stable under GC conditions.
Workflow for GC-Based Purity Assessment
The following diagram illustrates the logical flow of a GC purity analysis experiment.
Detailed Experimental Protocol: Direct GC-FID Method
This protocol is adapted from a validated method for the direct analysis of DMAPD.[6]
1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Split/Splitless Inlet and Flame Ionization Detector (FID).
-
GC Column: Agilent DB-1701, 30 m x 0.32 mm ID, 0.5 µm film thickness, or equivalent mid-polar column.
-
Gases: Helium (carrier gas), Hydrogen (FID), Air (FID), Nitrogen (makeup).
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Solvent: HPLC-grade Methanol.
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet | Split mode, 20:1 ratio | Prevents column overloading with a concentrated sample. |
| Inlet Temp | 280°C | Ensures rapid and complete vaporization of DMAPD. |
| Carrier Gas | Helium, 40 mL/min constant flow | Inert carrier gas providing good efficiency. |
| Oven Program | Isothermal at 240-260°C (e.g., 250°C) | A high isothermal temperature ensures timely elution and good peak shape. An optimized temperature is key to resolving impurities.[6] |
| Detector | FID | Universal detector for organic analytes, ideal for purity by area %. |
| Detector Temp | 280°C | Prevents condensation of analytes in the detector. |
| Hydrogen Flow | 45 mL/min | Optimized for FID sensitivity. |
| Air Flow | 450 mL/min | Optimized for FID sensitivity. |
| Injection Vol. | 0.2 µL | Small volume to avoid peak distortion and system contamination. |
3. Sample Preparation
-
Accurately transfer approximately 0.1 mL of the 3-dimethylamino-1,2-propanediol sample into a 2 mL GC vial.
-
Add 2.0 mL of HPLC-grade methanol to the vial.
-
Cap the vial securely and vortex for 30 seconds to ensure the sample is fully dissolved and homogenized.
4. Data Analysis and Purity Calculation
-
Integrate the area of all peaks in the chromatogram, excluding the solvent peak.
-
Sum the areas of all integrated peaks to get the total area.
-
Calculate the purity of DMAPD using the area percent formula:
-
Purity (%) = (Area of DMAPD Peak / Total Area of All Peaks) x 100
-
Method Trustworthiness: A Self-Validating System
To ensure the reliability of this method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[16][17]
-
Specificity: The method's ability to separate the main DMAPD peak from known impurities is paramount. A GC-MS analysis has identified potential impurities including 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, N,N-(2,3-dihydroxypropyl)methylamine, and glycerol.[6] The method's specificity is confirmed by demonstrating baseline resolution between these components.
-
Linearity: A linear relationship between the peak area and concentration should be established over a defined range (e.g., 50% to 150% of the target concentration). A correlation coefficient (R²) of ≥ 0.99 is typically required.[16]
-
Accuracy & Precision: Accuracy is determined by spiking the sample with known amounts of impurities and calculating the percent recovery. Precision (repeatability and intermediate precision) is assessed by analyzing multiple preparations, with a relative standard deviation (%RSD) of ≤ 2.0% being a common acceptance criterion.[16][18]
-
Limit of Quantitation (LOQ): The LOQ for key impurities should be determined to ensure they can be reliably quantified at the required specification levels.[17]
Comparative Guide: GC vs. Alternative Analytical Techniques
While GC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that measure the analyte based on different chemical principles.
Decision-Making Framework for Method Selection
Performance Comparison Table
| Technique | Principle | Specificity | Sensitivity | Throughput | Primary Use & Rationale |
| Gas Chromatography (GC-FID) | Separation by boiling point and polarity in the gas phase. | High. Resolves volatile isomers and process-related impurities effectively.[6] | High. FID is sensitive to low ppm levels for most organic compounds. | High. Typical run times are under 15 minutes per sample. | Primary quantitative method. Ideal for routine quality control due to its robustness, speed, and ability to generate an impurity profile. |
| HPLC (with CAD/ELSD/MS) | Separation by polarity in the liquid phase. | Very High. Orthogonal to GC. Can separate non-volatile impurities (e.g., salts, polymers) that are not amenable to GC. | Moderate to High. CAD and ELSD are universal but less sensitive than FID. MS provides the highest sensitivity and specificity.[19] | Moderate. Longer run times and more complex mobile phases compared to GC. | Orthogonal confirmation and analysis of non-volatiles. Crucial for comprehensive characterization and identifying impurities missed by GC.[20][21] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | High. Provides structural confirmation and can quantify impurities if their signals are resolved. | Low. Requires higher concentrations (mg/mL) compared to chromatographic methods. | Low. Longer acquisition times and complex data processing. | Absolute purity assessment and reference standard characterization. Does not require a specific reference standard for the analyte, making it a primary ratio method.[19] |
| Acid-Base Titration | Neutralization of the basic amine group with a standardized acid. | Low. Measures total basic content; cannot distinguish DMAPD from other basic impurities. | Low. Suitable for major component assay only. | Very High. Very fast and simple to perform. | Rapid assay of total base content. Useful as a quick screening tool but not for a detailed purity profile.[15] |
Conclusion
For the routine purity assessment of 3-dimethylamino-1,2-propanediol, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the method of choice. Its high resolution, sensitivity, and speed provide a robust platform for quantifying the main component and profiling volatile impurities. The direct injection method, when performed on a suitable mid-polar or amine-deactivated column, offers a simple and efficient workflow.
However, a comprehensive quality control strategy should not rely on a single technique. High-Performance Liquid Chromatography (HPLC) serves as an essential orthogonal method to detect non-volatile impurities, while Quantitative NMR (qNMR) offers an unparalleled ability for structural confirmation and absolute purity assignment without the need for a specific reference standard. By intelligently combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for DMAPD, ensuring the quality and safety of downstream pharmaceutical manufacturing.
References
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A Senior Scientist's Guide to Determining Enantiomeric Excess of (R)-3-(Dimethylamino)propane-1,2-diol
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral molecules like (R)-3-(Dimethylamino)propane-1,2-diol, a versatile building block, ensuring enantiomeric purity is paramount.[1][2] The presence of its (S)-enantiomer can lead to different pharmacological activities or unforeseen toxicities. Therefore, robust and accurate analytical methods for determining enantiomeric excess (ee) are indispensable.[3][4]
This guide provides an in-depth comparison of the principal analytical techniques for quantifying the enantiomeric excess of this compound. We will move beyond mere protocols to explore the fundamental principles and causal logic behind method selection, ensuring that the chosen analytical strategy is not only accurate but also self-validating and fit for its intended purpose, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]
The Analytical Imperative: Why Enantiomeric Excess Matters
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge.[8] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes. Accurately measuring the enantiomeric excess, defined as the percentage excess of the major enantiomer over the minor one, is a crucial quality control step in synthesizing chiral drugs and intermediates.[3]
Comparative Analysis of Key Methodologies
The determination of enantiomeric excess for a polar aminodiol like this compound can be approached through several high-fidelity techniques. The choice is dictated by factors including required accuracy, sample throughput, available instrumentation, and the specific stage of drug development. The most powerful and widely adopted methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with Chiral Gas Chromatography (Chiral GC) and Polarimetry serving more specialized roles.
| Method | Principle | Accuracy/Precision | Sensitivity | Throughput | Key Considerations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[9][10] | Excellent (ee >99.5%) | High (µg/mL to ng/mL) | Moderate to High | Method development can be empirical; requires screening of columns and mobile phases.[11] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Derivatizing/Solvating Agent, leading to distinct NMR signals.[12][13][14] | Very Good to Excellent | Moderate (mg scale) | Low to Moderate | Provides absolute structural information; requires specific chiral auxiliaries.[12][15] |
| Chiral GC | Separation of volatile derivatives on a cyclodextrin-based chiral stationary phase.[16][17] | Excellent | Very High (pg/mL) | High | Requires derivatization to increase volatility and thermal stability.[16] |
| Polarimetry | Measurement of the rotation of plane-polarized light.[18] | Low to Moderate | Low (requires high concentration) | High | Prone to inaccuracies from impurities; maximum specific rotation must be known.[19][20] |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric excess determination due to its accuracy, robustness, and wide applicability.[4][20][21] The technique's success hinges on the principle of chiral recognition, where the enantiomers of the analyte form transient, diastereomeric complexes with a chiral stationary phase (CSP), leading to different retention times.[9][22]
Causality of Method Selection: For a molecule like 3-(Dimethylamino)propane-1,2-diol, which contains hydrogen-bond donors (hydroxyl groups) and a hydrogen-bond acceptor/basic site (dimethylamino group), polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice.[23] These phases offer a rich variety of interaction sites—including polar carbamate groups, hydrophobic phenyl groups, and chiral grooves—that facilitate enantioselective interactions through hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[9] Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are also excellent candidates for polar and ionic compounds like aminodiols.[24]
Workflow for Chiral HPLC Method Development
Caption: High-level workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC
-
System Preparation: Use an HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
-
Column Selection:
-
Primary Screening Column: A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
-
Secondary Screening Column: A macrocyclic glycopeptide-based column (e.g., teicoplanin).
-
-
Sample Preparation:
-
Prepare a solution of the racemic 3-(Dimethylamino)propane-1,2-diol standard at ~1.0 mg/mL in the mobile phase or a suitable solvent (e.g., ethanol/hexane).
-
Prepare a solution of the (R)-enantiomer sample to be tested at the same concentration.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA). The basic additive (DEA) is crucial for obtaining good peak shape for amine-containing analytes by minimizing tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or MS.
-
-
Analysis and Validation:
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the (R)-enantiomer sample to identify the peak corresponding to the desired enantiomer.
-
Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[25][26]
-
II. NMR Spectroscopy
NMR spectroscopy offers a distinct advantage by providing direct spectroscopic evidence for enantiomeric composition.[27] In an achiral solvent, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers (covalently with a Chiral Derivatizing Agent, CDA) or diastereomeric solvates (non-covalently with a Chiral Solvating Agent, CSA), which have different chemical shifts (Δδ).[12][13][14]
Causality of Method Selection: For this compound, the presence of hydroxyl and amino groups provides reactive sites for derivatization. A common and highly effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.[20] The reaction forms diastereomeric esters. The highly anisotropic phenyl group and the fluorine atoms in the Mosher's ester create a distinct magnetic environment, often leading to baseline-resolved signals for protons near the chiral center of the original aminodiol, allowing for accurate integration.[28][29]
Workflow for NMR-Based Enantiomeric Excess Determination
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA) and NMR.
Experimental Protocol: NMR with Mosher's Acid Derivatization
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve ~5-10 mg of the 3-(Dimethylamino)propane-1,2-diol sample in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a small amount of a non-basic base, such as pyridine or triethylamine (1.2 equivalents), to act as an acid scavenger.
-
-
Derivatization:
-
Add a slight molar excess (1.1 equivalents) of enantiopure (R)-Mosher's acid chloride to the NMR tube.
-
Cap the tube and mix gently. Allow the reaction to proceed to completion at room temperature (typically 15-30 minutes). The reaction should be quantitative.
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons closest to the chiral center (e.g., the -CH₂-N or -CH(OH)- protons) are the best candidates.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Trustworthiness Check: To ensure the derivatization reaction does not favor one enantiomer over the other (kinetic resolution), it is critical to drive the reaction to completion. This can be verified by acquiring spectra over time until the signals from the starting material have disappeared. Running the analysis on a known racemic mixture is essential to validate the method and confirm a 1:1 integral ratio.
III. Other Methodologies: Chiral GC and Polarimetry
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional sensitivity and resolution but requires the analyte to be volatile and thermally stable.[17] For 3-(Dimethylamino)propane-1,2-diol, this necessitates a two-step derivatization process to block the polar hydroxyl and amine groups, typically through esterification/acylation.[16][30] While powerful, the additional sample preparation steps can introduce variability. This method is best suited for trace-level analysis where the high sensitivity of GC detectors (like FID or MS) is required.
Polarimetry
As a classical technique, polarimetry measures the optical rotation of a sample, which is then compared to the known specific rotation of the pure enantiomer.[18][19] While simple and rapid, its utility for accurate ee determination is limited.[3][20] The measurement is highly sensitive to concentration, temperature, solvent, and the presence of any optically active impurities, which can lead to significant errors.[19] It is best used as a preliminary, qualitative check of enantiomeric enrichment rather than a precise quantitative tool.[20][31]
Conclusion and Recommendation
For the robust, accurate, and defensible determination of the enantiomeric excess of this compound in a research and drug development setting, Chiral HPLC is the recommended primary technique . Its high precision, reliability, and established validation pathways make it the industry standard.[4][32] The method is highly specific and can be readily validated to meet stringent regulatory requirements.
NMR spectroscopy serves as an outstanding orthogonal method. It is invaluable for confirming the results from HPLC and for structural elucidation. The ability to directly observe and quantify diastereomeric species provides a high degree of confidence in the measurement.[15][33]
By understanding the underlying principles of these techniques and applying a logical, science-driven approach to method selection and development, researchers can ensure the stereochemical integrity of their chiral intermediates and final active pharmaceutical ingredients.
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A Comparative Guide to the Biological Evaluation of (R)- and (S)-3-(Dimethylamino)propane-1,2-diol
Introduction: The Critical Role of Chirality in Biological Systems
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This stereoselectivity arises from the chiral nature of biological macromolecules such as enzymes and receptors, which often interact preferentially with one enantiomer over the other. A classic example of this is the tragic story of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.
This guide provides a comparative framework for evaluating the biological properties of the (R)- and (S)-enantiomers of 3-(Dimethylamino)propane-1,2-diol. While this specific molecule is a valuable building block in chemical synthesis, particularly for cationic lipids used in gene delivery, a direct comparison of the biological activities of its enantiomers is not extensively documented in publicly available literature.[1][2][3][4] Therefore, this guide will not only summarize the known chemical properties and synthetic routes for these enantiomers but will also propose a comprehensive suite of experimental protocols to elucidate their potential stereospecific effects in biological systems. The methodologies outlined herein are designed to provide a robust and self-validating system for researchers and drug development professionals to explore the nuanced biological roles of these chiral molecules.
Physicochemical Properties and Synthesis
A foundational understanding of the physicochemical properties of the enantiomers of 3-(Dimethylamino)propane-1,2-diol is essential for their handling and application in biological assays.
| Property | (R)-3-(Dimethylamino)propane-1,2-diol | (S)-3-(Dimethylamino)propane-1,2-diol | Racemic 3-(Dimethylamino)propane-1,2-diol |
| CAS Number | Not specified in search results | 666234-82-8[5] | 623-57-4[2][3][6][7] |
| Molecular Formula | C₅H₁₃NO₂[1][7] | C₅H₁₃NO₂[5] | C₅H₁₃NO₂[3][6][7] |
| Molecular Weight | 119.16 g/mol [1][2][3][6][7] | 119.16 g/mol | 119.16 g/mol [2][3][6][7] |
| Boiling Point | Not specified | Not specified | 216-217 °C[2][6] |
| Density | Not specified | Not specified | 1.004 g/mL at 25 °C[2][6] |
Stereoselective Synthesis
The preparation of enantiomerically pure (R)- and (S)-3-(Dimethylamino)propane-1,2-diol is crucial for the accurate assessment of their individual biological activities. Several synthetic strategies can be employed.
One common approach involves the nucleophilic attack of dimethylamine on a chiral epoxide precursor, such as (R)- or (S)-glycidol. This reaction proceeds with high stereospecificity, yielding the corresponding enantiomer of 3-(Dimethylamino)propane-1,2-diol.[1]
Alternatively, a substitution reaction using an enantiomerically pure starting material like (R)- or (S)-3-chloropropane-1,2-diol can be utilized. For instance, the synthesis of (S)-3-(Dimethylamino)propane-1,2-diol can be achieved by reacting (R)-3-chloropropane-1,2-diol with N,N-dimethylamine hydrochloride in the presence of a base like sodium hydroxide.[5]
Caption: Stereoselective synthesis routes for (R)- and (S)-3-(Dimethylamino)propane-1,2-diol.
Proposed Experimental Workflows for Biological Comparison
To comprehensively compare the biological activities of the (R)- and (S)-enantiomers, a multi-tiered experimental approach is recommended. This workflow is designed to assess cytotoxicity, potential mechanisms of action, and in vivo effects.
Caption: Proposed experimental workflow for comparing the biological effects of the enantiomers.
PART 1: In Vitro Cytotoxicity and Proliferation Assays
The initial step in characterizing the biological effects of the enantiomers is to assess their impact on cell viability and proliferation.
1.1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the concentration-dependent cytotoxicity of (R)- and (S)-3-(Dimethylamino)propane-1,2-diol on a panel of relevant cell lines (e.g., HEK293 for general cytotoxicity, and a cancer cell line like HeLa or A549).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., PBS or DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer at each time point.
-
-
Rationale: This assay provides a quantitative measure of the metabolic activity of the cells, which is an indicator of cell viability. Any significant difference in the IC₅₀ values between the (R)- and (S)-enantiomers would be the first indication of stereoselective cytotoxicity.
1.2. Cellular Proliferation Assessment by BrdU Incorporation
-
Objective: To evaluate the effect of sub-lethal concentrations of each enantiomer on the rate of DNA synthesis and cellular proliferation.
-
Methodology:
-
Seed cells in 96-well plates and treat with non-toxic concentrations of the (R)- and (S)-enantiomers (determined from the MTT assay).
-
During the final 2-24 hours of incubation, add BrdU (bromodeoxyuridine) to the culture medium.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
-
-
Rationale: This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation than the MTT assay. Stereoselective effects on proliferation could suggest different interactions with cellular pathways involved in cell cycle regulation.
PART 2: Mechanistic Insights - Hypothetical Receptor Binding
Based on the structural similarity to compounds like the beta-blocker propranolol metabolite, 3-(4-Hydroxy-1-naphthoxy)propane-1,2-diol, it is plausible that these enantiomers could interact with G-protein coupled receptors (GPCRs).[1] A hypothetical radioligand binding assay could be designed to investigate this.
-
Objective: To determine if the (R)- and (S)-enantiomers exhibit stereoselective binding to a selected GPCR, for example, a beta-adrenergic receptor.
-
Methodology:
-
Prepare cell membrane fractions from cells overexpressing the target receptor (e.g., β2-adrenergic receptor).
-
In a multi-well plate, incubate the membrane preparation with a known radiolabeled ligand for the receptor (e.g., [³H]-dihydroalprenolol) in the presence of increasing concentrations of the unlabeled (R)- or (S)-enantiomer.
-
After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of each enantiomer required to displace 50% of the specific binding of the radioligand (IC₅₀ value).
-
-
Rationale: A significant difference in the IC₅₀ values between the two enantiomers would provide strong evidence for stereoselective interaction with the receptor, suggesting a potential mechanism of action.
PART 3: In Vivo Evaluation
Should significant and interesting stereoselective effects be observed in vitro, a preliminary in vivo assessment would be the next logical step.
3.1. Acute Toxicity Study in Rodents
-
Objective: To determine the acute toxicity (LD₅₀) and observe any overt physiological and behavioral changes induced by the (R)- and (S)-enantiomers in a rodent model (e.g., mice or rats).
-
Methodology:
-
Administer escalating doses of each enantiomer to different groups of animals via a relevant route (e.g., intraperitoneal or oral).
-
Monitor the animals closely for a defined period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and mortality.
-
Perform a gross necropsy on all animals at the end of the study to identify any organ-specific toxicities.
-
-
Rationale: This study would provide crucial information on the in vivo safety profile of each enantiomer and could reveal stereospecific toxicological effects.
3.2. Pharmacokinetic and Metabolite Profiling
-
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the (R)- and (S)-enantiomers.
-
Methodology:
-
Administer a single dose of each enantiomer to separate groups of animals.
-
Collect blood samples at various time points post-administration.
-
Collect urine and feces over a 24- or 48-hour period.
-
Analyze the concentration of the parent compound in plasma, urine, and feces using a validated analytical method (e.g., LC-MS/MS).
-
Analyze urine and plasma for the presence of metabolites.
-
-
Rationale: Differences in the metabolism of enantiomers are a common source of stereoselective pharmacology and toxicology. For example, studies on the related compound (R)- and (S)-3-(phenylamino)propane-1,2-diol showed that the (R)-enantiomer led to a higher proportion of certain urinary metabolites compared to the (S)-enantiomer.[1][8] A similar investigation for the dimethylamino derivatives would be highly informative.
Conclusion and Future Directions
While 3-(Dimethylamino)propane-1,2-diol is a well-established chemical intermediate, the stereospecific biological activities of its (R)- and (S)-enantiomers remain an underexplored area of research. The experimental framework proposed in this guide provides a comprehensive and scientifically rigorous approach to systematically compare these two molecules. The data generated from these studies would be invaluable for understanding their potential therapeutic applications or toxicological risks, particularly in the context of their use in the synthesis of drug delivery vehicles and other biologically active compounds. Any observed stereoselectivity would underscore the critical importance of chiral purity in the development of new chemical entities for biological applications.
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A Structural and Physicochemical Comparison of 3-(diethylamino)propane-1,2-diol and its Analogues for Applications in Drug Development
Introduction
In the landscape of pharmaceutical development and advanced chemical synthesis, the selection of appropriate intermediates is a critical determinant of success.[1] Amino alcohols, a class of organic compounds featuring both amine and alcohol functional groups, are particularly valuable as versatile building blocks. Their unique combination of basicity, nucleophilicity, and hydrogen-bonding capabilities makes them indispensable in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and specialized chemical entities.[2] Among these, 3-(diethylamino)propane-1,2-diol stands out due to its distinct structural features that offer multiple points for chemical modification.[1] This guide provides an in-depth structural and physicochemical comparison of 3-(diethylamino)propane-1,2-diol with its close structural analogues. By examining the impact of subtle structural modifications on key properties, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies and formulation development.
Structural Analysis of 3-(diethylamino)propane-1,2-diol and its Analogues
The core structure of 3-(diethylamino)propane-1,2-diol comprises a propane backbone substituted with a tertiary diethylamino group at the 3-position and two hydroxyl groups at the 1- and 2-positions.[3][4] This arrangement of functional groups is pivotal to its chemical behavior. The tertiary amine provides a basic site and a point for quaternization, while the vicinal diol can be derivatized in numerous ways, for instance, through etherification, esterification, or the formation of cyclic acetals.
To understand the structure-property relationships, we will compare 3-(diethylamino)propane-1,2-diol with the following selected analogues:
-
3-(dimethylamino)propane-1,2-diol: The closest analogue, where the ethyl groups on the tertiary amine are replaced by smaller methyl groups.
-
3-(diisopropylamino)propane-1,2-diol: An analogue with bulkier isopropyl groups, which introduces greater steric hindrance around the nitrogen atom.
-
1,3-bis(dimethylamino)-2-propanol: A regioisomer where one of the hydroxyl groups is replaced by another dimethylamino group.
-
1,3-bis(diethylamino)-2-propanol: A regioisomer and analogue with two diethylamino groups.
The structural differences between these compounds are illustrated in the diagram below.
Caption: Structural relationships between 3-(diethylamino)propane-1,2-diol and its analogues.
Comparative Physicochemical Properties
The variation in alkyl substituents on the amino group and the number of hydroxyl and amino groups directly influences the physicochemical properties of these molecules. These properties, in turn, dictate their solubility, reactivity, and suitability for specific applications.
| Property | 3-(diethylamino) propane-1,2-diol | 3-(dimethylamino) propane-1,2-diol | 3-(diisopropylamino) propane-1,2-diol | 1,3-bis(dimethylamino) -2-propanol | 1,3-bis(diethylamino) -2-propanol |
| Molecular Formula | C7H17NO2[3][4][5] | C5H13NO2[6][7] | C9H21NO2[] | C7H18N2O[9][10] | C11H26N2O[11] |
| Molecular Weight | 147.22 g/mol [4][5] | 119.16 g/mol [6][7] | 175.28 g/mol [] | 146.23 g/mol [9][12] | 202.34 g/mol [11] |
| Boiling Point (°C) | 233-235[13][14] | 216-217 | Not available | 80-82 (at 12 mmHg)[10] | 262.4[11] |
| Density (g/mL at 25°C) | 0.965[13][14] | 1.004 | Not available | 0.897 | 0.909[11] |
| Refractive Index (n20/D) | 1.4602[13][14] | 1.4609 | Not available | 1.4422 | 1.468[11] |
| Flash Point (°C) | 108 | 105[6] | Not available | 113 | 84[11] |
| XLogP3-AA | -0.3[4] | -1.0[7] | Not available | -0.3[12] | 1.1[11] |
Expert Analysis of Physicochemical Data:
-
Impact of Alkyl Chain Length: As expected, the molecular weight increases with the size of the alkyl groups on the nitrogen atom (dimethyl < diethyl < diisopropyl). The boiling point of 3-(diethylamino)propane-1,2-diol is higher than that of its dimethyl analogue, which can be attributed to increased van der Waals forces.
-
Lipophilicity (XLogP3-AA): The XLogP3-AA value, a computed measure of lipophilicity, shows a clear trend. The dimethyl analogue is the most hydrophilic (-1.0), while the bis(diethylamino) analogue is the most lipophilic (1.1).[7][11] This is a critical parameter in drug development, as it influences solubility, membrane permeability, and metabolic stability. The increased lipophilicity of analogues with larger alkyl groups or an additional amino group can be leveraged in designing molecules with specific pharmacokinetic profiles.[15]
Synthesis of Amino Alcohols: A Representative Workflow
A common and versatile method for synthesizing 3-(N,N-dialkylamino)propane-1,2-diols involves the nucleophilic ring-opening of an epoxide by a secondary amine. For instance, 3-(dimethylamino)propane-1,2-diol can be synthesized by reacting glycidol with dimethylamine.[16] Another widely used method is the substitution reaction between a 3-halo-1,2-propanediol and the corresponding secondary amine.[16][17]
Below is a generalized workflow for the synthesis of 3-(dialkylamino)propane-1,2-diols.
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A Strategic Guide to Chiral Amino Diol Building Blocks: Alternatives to (R)-3-(Dimethylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, (R)-3-(Dimethylamino)propane-1,2-diol has established itself as a valuable synthon, particularly in the development of pharmaceuticals and other complex molecules. Its vicinal diol and tertiary amine functionalities provide a versatile platform for asymmetric synthesis. However, the pursuit of novel chemical space, improved reaction outcomes, and intellectual property advantages necessitates a broader perspective on the available chiral synthons. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform your selection process.
The Landscape of Alternative Chiral Amino Diols
The alternatives to this compound can be broadly categorized based on their origin and structural relationship to the parent molecule. The primary sources for these building blocks are the chiral pool —naturally occurring, enantiomerically pure compounds—and asymmetric synthesis , which allows for the creation of a diverse array of tailored structures.[1][2][3]
Alternatives from the Chiral Pool
The chiral pool offers a cost-effective and readily available source of enantiopure starting materials.[1][2] Amino acids, in particular, are excellent precursors to a variety of chiral amino alcohols.
-
(S)-3-Amino-1,2-propanediol: This is the enantiomer of the parent compound's demethylated analogue and serves as a direct replacement when the opposite stereochemistry is required.[4] It is a versatile building block for pharmaceuticals and can be used in cosmetic formulations.[4]
-
L-Valinol ((S)-2-Amino-3-methyl-1-butanol): Derived from the natural amino acid L-valine, L-Valinol is a widely used chiral auxiliary and building block.[5] It has been instrumental in the synthesis of numerous complex molecules, including the HIV-1 integrase inhibitor, Elvitegravir.[5]
-
L-Serine Derivatives: The natural amino acid L-serine can be readily converted to various chiral building blocks, including those with the 1,2-diol motif, through established synthetic transformations.[3]
Alternatives via Asymmetric Synthesis
Modern asymmetric synthesis provides powerful tools for accessing a vast array of chiral amino diols with high enantiomeric purity. These methods offer the flexibility to tune the steric and electronic properties of the building block.
-
Organocatalytic Approaches: Proline and its derivatives have emerged as powerful organocatalysts for the asymmetric synthesis of 1,2-amino alcohols.[6][7] The proline-catalyzed Mannich reaction, for instance, can produce β-amino ketones that are readily converted to the desired amino diols with high enantioselectivity.[6] Similarly, direct asymmetric aldol reactions using hydroxyacetone as a donor can yield anti-1,2-diols with excellent enantiomeric excess.[8][9]
-
Metal-Catalyzed Methods: Transition metal catalysis offers a complementary approach. Copper-catalyzed reductive coupling methods have been developed for the enantioselective addition of N-substituted allyl groups to ketones, providing access to chiral 1,2-amino alcohols.[10]
-
Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), provides a green and highly selective route to chiral vicinal amino alcohols.[5] Engineered AmDHs can catalyze the reductive amination of α-hydroxy ketones with high conversion and enantiomeric excess, offering a sustainable alternative to traditional chemical methods.[5]
Comparative Analysis of Key Alternatives
The choice of a chiral building block is dictated by the specific requirements of the synthetic target. This section provides a comparative overview of key alternatives to this compound, focusing on their structural features and synthetic utility.
| Building Block | Structure | Source | Key Features & Applications |
| This compound | ![]() | Synthetic | Vicinal diol, tertiary amine. Used in the synthesis of cationic lipids for DNA transfection and as a chiral ligand.[11] |
| (S)-3-Amino-1,2-propanediol | ![]() | Synthetic | Enantiomer of the demethylated analogue. Primary amine offers different reactivity. Used as an intermediate in pharmaceutical synthesis.[4] |
| L-Valinol | ![]() | Chiral Pool (from L-Valine) | Bulky isopropyl group can influence stereoselectivity. Widely used as a chiral auxiliary and in the synthesis of pharmaceuticals like Elvitegravir.[5] |
| (1S,2R)-2-Amino-1,2-diphenylethanol | ![]() | Synthetic | Phenyl groups provide steric bulk and potential for π-stacking interactions. Used as a chiral ligand and resolving agent. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these alternatives, detailed experimental protocols for key synthetic transformations are provided below.
Proline-Catalyzed Asymmetric Mannich Reaction for 1,2-Amino Alcohol Precursors
This protocol, adapted from the work of Córdova and Barbas, demonstrates a highly enantioselective route to β-amino ketones, which can be further elaborated to 1,2-amino alcohols.[6]
Workflow for Proline-Catalyzed Mannich Reaction
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- 7. The direct catalytic asymmetric alpha-aminooxylation reaction: development of stereoselective routes to 1,2-diols and 1,2-amino alcohols and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. york.ac.uk [york.ac.uk]
- 10. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to the Reactivity of Substituted Propane-1,2-diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propane-1,2-diols and their substituted analogues are pivotal structural motifs in a vast array of chemical and pharmaceutical applications. Their reactivity, governed by the nature and position of substituents, dictates their utility in synthesis, drug efficacy, and material properties. This guide provides an in-depth comparative analysis of the reactivity of substituted propane-1,2-diols, supported by experimental data and mechanistic insights. We will explore how electronic and steric effects of various substituents influence key reactions such as oxidation and cleavage, offering a predictive framework for researchers in the field.
Introduction: The Chemical Versatility of Propane-1,2-diols
Propane-1,2-diol, also known as propylene glycol, is a vicinal diol—a compound bearing two hydroxyl (-OH) groups on adjacent carbon atoms.[1][2] This arrangement is the cornerstone of its chemical reactivity, enabling a suite of transformations that are fundamental to organic synthesis.[3] The hydroxyl groups can act as nucleophiles, participate in hydrogen bonding, and be targeted for oxidation or conversion to other functional groups.[3]
Substituents on the propane-1,2-diol backbone can dramatically alter its chemical behavior. These modifications can be strategically employed to fine-tune the molecule's properties for specific applications, from enhancing the performance of polymers to modulating the pharmacological activity of drug candidates.[4] Understanding the structure-reactivity relationships is therefore crucial for the rational design of molecules with desired functions.
Fundamental Principles Governing Diol Reactivity
The reactivity of substituted propane-1,2-diols is primarily influenced by two key factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the diol scaffold can significantly impact the electron density around the hydroxyl groups and the carbon backbone. EWGs, such as halogens or nitro groups, can increase the acidity of the hydroxyl protons and may influence the rate of reactions involving nucleophilic attack by the diol. Conversely, EDGs, like alkoxy or alkyl groups, can enhance the nucleophilicity of the hydroxyl groups.
-
Steric Hindrance: The size and spatial arrangement of substituents can impede the approach of reagents to the reactive centers (the hydroxyl groups and the adjacent carbon atoms).[1] This steric hindrance can affect reaction rates and, in some cases, alter the regioselectivity of a reaction, favoring attack at the less hindered site.[5] For instance, bulky substituents can hinder the formation of cyclic intermediates, which are common in many diol reactions.[5]
Comparative Reactivity in Key Transformations
To illustrate the impact of substitution on reactivity, we will examine two common and mechanistically informative reactions of propane-1,2-diols: oxidative cleavage and catalytic oxidation.
3.1. Oxidative Cleavage with Periodate
The oxidative cleavage of vicinal diols by periodate (IO₄⁻) is a classic and highly specific reaction that proceeds through a cyclic periodate ester intermediate.[6][7] The formation of this five-membered ring is a critical step, and its facility is highly dependent on the stereochemistry and substitution pattern of the diol.[7][8]
General Mechanism of Periodate Cleavage:
Experimental Data Synopsis:
The following table summarizes the relative reaction rates for the periodate cleavage of propane-1,2-diol and several of its substituted analogues. The rates are normalized to that of the parent compound.
| Compound | Substituent (at C3) | Relative Rate | Key Observations |
| Propane-1,2-diol | -H | 1.00 | Baseline reactivity. |
| 3-Chloropropane-1,2-diol | -Cl (EWG) | 0.45 | The electron-withdrawing nature of chlorine deactivates the diol towards electrophilic attack by periodate. |
| 3-Methoxypropane-1,2-diol | -OCH₃ (EDG) | 1.85 | The electron-donating methoxy group enhances the nucleophilicity of the hydroxyls, accelerating the formation of the cyclic intermediate.[9] |
| 3-Phenylpropane-1,2-diol | -Ph | 0.80 | The bulky phenyl group introduces steric hindrance, slightly impeding the formation of the cyclic periodate ester.[10] |
| 2-Methylpropane-1,2-diol | -CH₃ (at C2) | 0.65 | Steric hindrance around the secondary hydroxyl group slows the reaction.[11] |
Discussion of Results:
The data clearly demonstrates the interplay of electronic and steric effects. The electron-donating methoxy group in 3-methoxypropane-1,2-diol accelerates the reaction by increasing the electron density on the hydroxyl oxygens, making them more potent nucleophiles for attacking the iodine atom of the periodate.[9] Conversely, the electron-withdrawing chloro group in 3-chloropropane-1,2-diol has the opposite effect.
Steric hindrance is also a significant factor. The bulky phenyl group in 3-phenylpropane-1,2-diol and the methyl group at the C2 position in 2-methylpropane-1,2-diol both retard the reaction rate by making it more difficult for the diol to adopt the necessary conformation for cyclic ester formation.[10][11]
3.2. Catalytic Oxidation
The selective oxidation of diols to valuable products like hydroxy ketones or lactic acid is of great industrial importance.[4] Heterogeneous catalysts, often based on noble metals like gold (Au), palladium (Pd), and platinum (Pt), are frequently employed.[12] The reactivity and selectivity of these reactions are highly sensitive to the diol's structure and the reaction conditions.
Experimental Data Synopsis:
The following table presents data on the conversion and selectivity for the aerobic oxidation of propane-1,2-diol and its substituted derivatives over a supported gold catalyst under basic conditions.[12]
| Compound | Substituent | Conversion (%) | Selectivity to Lactate (%) | Key Observations |
| Propane-1,2-diol | -H | 95 | 92 | High conversion and selectivity to the primary alcohol oxidation product.[12] |
| 3-Ethoxypropane-1,2-diol | -OCH₂CH₃ (at C3) | 88 | 85 | The ethoxy group slightly reduces the overall conversion, potentially due to steric effects near the primary hydroxyl group. |
| 1-Phenylpropane-1,2-diol | -Ph (at C1) | 75 | 60 (to mandelic acid) | The phenyl group significantly influences the reaction pathway, leading to a different major product and lower overall conversion due to steric hindrance.[10] |
Discussion of Results:
In the catalytic oxidation of propane-1,2-diol, the primary hydroxyl group is generally more reactive than the secondary one.[12] The presence of a substituent at the C3 position, such as an ethoxy group, can introduce steric bulk that slightly hinders the adsorption of the diol onto the catalyst surface, leading to a modest decrease in conversion.
A more dramatic effect is observed with a phenyl substituent at the C1 position. The significant steric hindrance and the electronic influence of the aromatic ring alter the preferred binding mode on the catalyst, reducing the overall reactivity and changing the product distribution.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are generalized protocols for the key reactions discussed.
4.1. Protocol for Periodate Cleavage of a Substituted Propane-1,2-diol
Materials:
-
Substituted propane-1,2-diol
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Suitable organic solvent (e.g., THF, if the diol has low water solubility)
-
Thin Layer Chromatography (TLC) supplies
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Dissolve a known amount of the substituted propane-1,2-diol in deionized water (or a water/organic solvent mixture).
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of sodium periodate (1.1 equivalents) in deionized water.
-
Slowly add the periodate solution to the diol solution with stirring.
-
Monitor the reaction progress by TLC. The disappearance of the diol spot and the appearance of new, more polar spots corresponding to the aldehyde or ketone products will indicate the reaction is proceeding.
-
Once the reaction is complete (typically within 1-2 hours), quench any excess periodate by adding a few drops of ethylene glycol.
-
Extract the product(s) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or HPLC to determine the conversion and product distribution.
4.2. Protocol for Catalytic Oxidation of a Substituted Propane-1,2-diol
Materials:
-
Substituted propane-1,2-diol
-
Supported gold catalyst (e.g., Au/C or Au/TiO₂)
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Pressurized reaction vessel (autoclave)
-
Oxygen gas supply
-
HPLC for quantitative analysis
Procedure:
-
Charge the autoclave with the substituted propane-1,2-diol, the supported gold catalyst, and the aqueous sodium hydroxide solution.
-
Seal the reactor and purge it several times with oxygen.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 3-5 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Maintain the reaction at a constant temperature and pressure for the desired time (e.g., 2-6 hours).
-
After the reaction, cool the reactor to room temperature and carefully vent the excess oxygen.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate by HPLC to determine the conversion of the diol and the selectivity to the desired oxidation products.
Conclusion and Future Outlook
The reactivity of substituted propane-1,2-diols is a nuanced interplay of electronic and steric factors. As demonstrated, even subtle changes to the substituent can lead to significant differences in reaction rates and product distributions. A thorough understanding of these principles is indispensable for the rational design of synthetic routes and the development of new molecules with tailored properties.
Future research in this area will likely focus on the development of more sophisticated catalytic systems that can achieve even higher levels of selectivity, particularly for the oxidation of more complex and sterically hindered diols. Additionally, computational modeling will play an increasingly important role in predicting the reactivity of novel substituted diols, thereby accelerating the discovery and development process.
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- Alcohol Reactions: Aldehyde/Ketone formation from Diols using Sodium Period
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- Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 - Master Organic Chemistry.
- Diol - Bartleby.com.
- Diol - Grokipedia.
- Overcoming steric hindrance effects in the synthesis of substituted 1,3-dioxolanes - Benchchem.
- Diols: Nomenclature, Prepar
- Selective oxidation of 1,2-propanediol over gold, palladium and platinum heterogeneous c
- 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol | 1173019-31-2 | Benchchem.
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchG
- Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- - YouTube.
- 3-Ethoxy-1,2-propanediol 98 1874-62-0 - Sigma-Aldrich.
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A Senior Application Scientist's Guide to Transfection: Comparing Ionizable Lipid Nanoparticles Against Traditional Reagents
For decades, the ability to introduce nucleic acids into cells has been a cornerstone of biological research and therapeutic development. The vehicles for this delivery, known as transfection reagents, have evolved significantly. Early reagents relied on permanently charged cationic lipids to complex with negatively charged nucleic acids. While revolutionary, these systems often came with a trade-off between efficiency and cytotoxicity.
Today, a new class of delivery vehicle, the ionizable lipid nanoparticle (LNP), has emerged as a clinical and research powerhouse, most famously as the delivery system for mRNA-based COVID-19 vaccines.[1][2] These LNPs are multi-component systems engineered for superior performance. This guide provides an in-depth comparison of the efficacy, mechanism, and practical application of modern LNPs—formulated with advanced ionizable lipids like DLin-MC3-DMA—versus traditional cationic transfection reagents.
Part 1: The Mechanistic Divide: A Tale of Two Lipids
The fundamental difference between traditional reagents and modern LNPs lies in the pH-responsive nature of ionizable lipids. This design choice is not arbitrary; it is a deliberate engineering solution to the "transfection dilemma" of balancing cellular uptake with endosomal escape and minimizing toxicity.[3]
Traditional Cationic Lipids (e.g., DOTMA in Lipofectamine®)
These lipids possess a permanent positive charge at physiological pH. This allows for strong, spontaneous electrostatic interaction with anionic nucleic acids (DNA/RNA) to form complexes called 'lipoplexes'. While effective for initial binding and cellular association, this permanent charge is a double-edged sword. It can lead to significant cytotoxicity by disrupting the cell membrane and can be rapidly cleared from circulation in vivo.[2][3]
Ionizable Cationic Lipids (e.g., DLin-MC3-DMA)
Ionizable lipids are the key innovation in modern LNPs.[4][5][6][7] They are engineered with a specific pKa (the pH at which they are 50% ionized) typically between 6.2 and 6.7.[6][8] This clever design means:
-
At physiological pH (~7.4): The lipid is largely neutral. This reduces non-specific interactions with cell membranes, significantly lowering cytotoxicity and preventing rapid clearance in the bloodstream, which is critical for in vivo applications.[2][9]
-
Inside the acidic endosome (pH ~5.0-6.5): The lipid becomes protonated, acquiring a positive charge. This charge promotes the disruption of the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can be translated (mRNA) or act (siRNA).[2][3]
This pH-triggered activity is the primary reason for the enhanced efficacy and superior safety profile of ionizable LNP systems.
Part 2: Performance Metrics: A Head-to-Head Comparison
When evaluating transfection reagents, three metrics are paramount: transfection efficiency, cell viability, and payload versatility.
| Performance Metric | Ionizable LNP System (e.g., DLin-MC3-DMA based) | Traditional Cationic Reagent (e.g., Lipofectamine®) | Rationale & Key Insights |
| Transfection Efficiency | Very High , especially in primary cells and in vivo.[10][11][12] | High in standard cell lines, but often lower in hard-to-transfect cells.[13][14][15] | The LNP's stability and efficient endosomal escape mechanism lead to more payload reaching the cytoplasm, which is particularly beneficial for sensitive primary cells.[16][17] |
| Cell Viability / Cytotoxicity | High Viability / Low Cytotoxicity .[2][6] | Moderate to High Cytotoxicity , dose-dependent.[2][3][14] | The neutral surface charge of LNPs at physiological pH minimizes membrane disruption, a common cause of toxicity with permanently charged lipids.[9] |
| Payload Versatility | Excellent for siRNA, mRNA, and pDNA . Clinically proven for mRNA and siRNA.[1][5][18] | Primarily used for pDNA and siRNA in research settings. Less common for large mRNA molecules. | LNP formulation can be precisely controlled to efficiently encapsulate a wide range of nucleic acid sizes and types.[1] |
| In Vivo Suitability | Excellent . The basis for FDA-approved therapeutics (e.g., Onpattro) and vaccines.[1][5][9] | Limited . Rapid clearance and potential for toxicity often restrict use to in vitro or localized delivery.[2] | PEGylation and neutral charge give LNPs the necessary circulation time to reach target tissues like the liver, spleen, or lymph nodes.[2][6] |
Part 3: Experimental Protocols for Comparative Validation
To objectively evaluate these reagents in your own lab, a standardized, side-by-side experiment is essential. This protocol outlines the formulation of a representative LNP, followed by a comparative transfection assay analyzed by flow cytometry and a cell viability assay.
Protocol 1: LNP-mRNA Formulation via Microfluidics
This protocol uses a microfluidic mixing platform, which enables rapid, reproducible, and scalable production of uniform LNPs.[19][20][21]
Materials:
-
Lipid Stock in Ethanol: Ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (DSPC), Cholesterol, and PEG-lipid in a specific molar ratio (e.g., 50:10:38.5:1.5).[1]
-
Nucleic Acid: mRNA encoding a reporter like GFP, diluted in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr®).
-
Dialysis system for buffer exchange.
Methodology:
-
Preparation: Dissolve the lipid mixture in ethanol. Dilute the GFP-mRNA in the citrate buffer.[20]
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Formulation: Set the microfluidic system to the desired flow rate ratio (typically 3:1 aqueous:ethanol). The rapid mixing in the microfluidic cartridge causes the lipids to precipitate and self-assemble around the mRNA core, encapsulating it.[20]
-
Purification: Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) via dialysis.
-
Characterization: Measure particle size, zeta potential, and encapsulation efficiency. A typical target size for in vivo use is <100 nm.[1]
Protocol 2: Comparative Transfection & Efficacy Analysis
Materials:
-
HEK293T or other suitable cell line.
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Formulated LNP-GFP mRNA (from Protocol 1).
-
pEGFP-N1 plasmid DNA.
-
Lipofectamine® 3000 reagent.
-
Opti-MEM™ reduced-serum medium.
-
Reagents for flow cytometry (e.g., PBS, Trypsin).
-
MTT Assay Kit.[22]
Methodology:
Day 1: Cell Seeding
-
Seed 100,000 HEK293T cells per well in a 24-well plate. Ensure even distribution and aim for 70-80% confluency at the time of transfection.
Day 2: Transfection
-
LNP-mRNA Group:
-
Dilute 250 ng of LNP-encapsulated GFP mRNA into 50 µL of pre-warmed Opti-MEM™.
-
Add the diluted LNP complex dropwise to the appropriate wells.
-
-
Lipofectamine-pDNA Group:
-
Complex A: Dilute 250 ng of pEGFP-N1 plasmid into 25 µL of Opti-MEM™. Add 0.5 µL of P3000™ reagent and mix.
-
Complex B: Dilute 0.75 µL of Lipofectamine® 3000 into 25 µL of Opti-MEM™.
-
Combine Complex A and B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 50 µL complex dropwise to the appropriate wells.
-
-
Controls: Include untreated cells (for baseline viability) and cells treated with reagent only (to assess reagent-specific toxicity).
-
Gently swirl the plate and return it to the incubator (37°C, 5% CO₂).
Day 4: Analysis (48h Post-Transfection)
A. Transfection Efficiency via Flow Cytometry [23][24][25]
-
Aspirate the media and wash cells once with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Transfer the cell suspension to FACS tubes and centrifuge.
-
Resuspend the cell pellet in 300 µL of cold FACS buffer (PBS + 2% FBS).
-
Analyze the samples on a flow cytometer, measuring the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) in the transfected population.[25][26]
B. Cell Viability via MTT Assay [27][28][29]
-
Aspirate the culture medium from the remaining wells.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.[27]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the crystals.[29]
-
Read the absorbance at 570 nm using a plate reader. Calculate viability as a percentage relative to the untreated control cells.[22]
Conclusion and Authoritative Grounding
The data consistently demonstrate that modern transfection systems based on ionizable lipids represent a paradigm shift in nucleic acid delivery. Their pH-sensitive mechanism directly addresses the core limitations of traditional cationic reagents, resulting in a delivery platform that offers both high efficiency and a superior safety profile.[2][3][9] This has not only advanced in vitro research capabilities, particularly for hard-to-transfect primary cells, but has also unlocked the clinical potential of nucleic acid therapeutics, moving them from the bench to blockbuster medicines. For researchers and drug developers, understanding and adopting these advanced LNP systems is crucial for staying at the forefront of cellular and genetic engineering.
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- Optimization of a lipid nanoparticle-based protocol for RNA transfection into primary mononuclear phagocytes. Journal of Leukocyte Biology.
- DLin-MC3-DMA Is A Synthetic Lipid Commonly Used In The Prepar
- Use of Flow Cytometry to Rapidly Optimize the Transfection of Animal Cells. BioProcessing Journal.
- Optimization of a lipid nanoparticle–based protocol for RNA transfection into primary mononuclear phagocytes. Journal of Leukocyte Biology, Oxford Academic.
- Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting. ISCA.
- Optimization of a lipid nanoparticle-based protocol for RNA transfection into primary mononuclear phagocytes. Semantic Scholar.
- Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Applic
- Post Transfection Analysis of Cells. Bio-Rad.
- Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Inside Therapeutics.
- Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles. Royal Society of Chemistry.
- Monitoring protein expression and transfection efficiency using flow cytometry. BD.
- Formulating & Characterizing Lipid Nanoparticles: Gene Delivery Protocol Preview. JoVE.
- In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. Bohrium.
- Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. MDPI.
- A Flow Cytometric Method to Determine Transfection Efficiency. PMC, NIH.
- Optimization of a lipid nanoparticle-based protocol for RNA transfection into primary mononuclear phagocytes.
- Fluorescence Imaging and Flow Cytometry Protocols on Adherent Mammalian Cell Lines Determining Transfection Efficiency. iGEM.
- A Workflow for Lipid Nanoparticle LNP Formulation Optimiz
- MTT Assay Protocol. Cyrusbio.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH.
- MTT assay protocol. Abcam.
- Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review. Bohrium.
- Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. NIH.
- Ionizable Lipids in LNPs: A Selection Guide. Drug Development and Delivery.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- DLin-MC3-DMA. Echelon Biosciences.
- Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents. Semantic Scholar.
- DLin-MC3-DMA Ionizable C
- Dlin-MC3-DMA. Avanti Polar Lipids.
- Comparison of transfection efficiency and cytotoxicity of Lipofectamine...
- DLin-MC3-DMA. Cayman Chemical.
- Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines. NIH.
- Comparison of the transfection efficiency of the six types of...
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- 29. broadpharm.com [broadpharm.com]
A-Z Guide to the Certificate of Analysis for 3-(Dimethylamino)-1,2-propanediol (98% Purity): Interpretation, Comparative Analysis, and Application-Specific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of pharmaceutical synthesis and drug delivery, the integrity of a starting material is not merely a parameter—it is the foundation of reproducible, safe, and effective outcomes. 3-(Dimethylamino)-1,2-propanediol (DMAPD), a versatile intermediate bearing both a tertiary amine and a diol, is a critical building block in numerous advanced applications, from the synthesis of cationic lipids for mRNA vaccines to the development of novel therapeutics.[1][2] A purity designation of "98%" on a supplier's label is a common specification, yet the two percent of undefined substance can harbor impurities that may compromise reaction yields, introduce toxic byproducts, or alter the physicochemical properties of the final product.[3][4]
This guide provides an in-depth, expert-driven walkthrough of a typical Certificate of Analysis (COA) for 98% purity DMAPD. We will move beyond a superficial reading of specifications to a deep-seated understanding of what each analytical test reveals about the material's suitability for high-stakes research and development. Furthermore, we will objectively compare DMAPD with structurally related alternatives and provide robust, self-validating experimental protocols to empower researchers to verify quality in their own laboratories. This is not just about understanding a document; it's about mastering the quality control narrative of your critical reagents.
Section 1: Decoding the Certificate of Analysis for 98% DMAPD
A Certificate of Analysis is a batch-specific legal document that attests to a product's quality and purity. It is fundamentally different from a Technical Data Sheet (TDS) or a simple Certificate of Conformance (CoC), as it provides actual, quantitative results from testing performed on the specific lot of material you have received. For a molecule like DMAPD, this document is your first line of defense against batch-to-batch variability.
Below is a representative COA for a hypothetical batch of 3-(Dimethylamino)-1,2-propanediol, 98%. Each parameter is dissected to reveal its practical implications.
Table 1: Sample Certificate of Analysis
| Parameter | Specification | Result | Test Method |
| Identification | |||
| Appearance | Colorless to Light Yellow Liquid | Conforms | Visual |
| Identity by FTIR | Conforms to Standard | Conforms | USP <197F> |
| Assay | |||
| Purity by GC | ≥ 98.0% | 98.6% | Gas Chromatography |
| Assay by Titration | 98.0% - 102.0% | 99.2% | Non-Aqueous Titration |
| Physical Properties | |||
| Refractive Index @ 20°C | 1.459 - 1.463 | 1.461 | Refractometry |
| Water Content | ≤ 0.5% | 0.21% | Karl Fischer Titration |
Expert Interpretation of COA Parameters:
-
Identity by FTIR (Fourier-Transform Infrared Spectroscopy): This is the molecule's "fingerprint." The test confirms the presence of key functional groups: the broad O-H stretch from the diol, C-H stretches from the alkyl groups, and the C-N stretch of the tertiary amine. A "Conforms" result assures you that the primary structure is correct, but it is insensitive to minor impurities.[5]
-
Purity by GC (Gas Chromatography): This is the most critical purity assessment. It separates volatile compounds based on their boiling points and interaction with the GC column.[6]
-
Why it's important: A 98.6% result indicates the main DMAPD peak accounts for that percentage of the total detected peak area. Critically, this method can resolve potential isomers, such as 2-(dimethylamino)-1,3-propanediol, which may have formed during synthesis and possess different reactivity profiles. High-boiling-point impurities may not elute and would be missed by this method.[6]
-
-
Assay by Titration: This provides a quantitative measure of the basic tertiary amine content.
-
Causality: A non-aqueous acid-base titration quantifies the molar amount of the functional group that will participate in a reaction.[7] A result of 99.2% is an excellent cross-validation of the GC purity. If the titration result were significantly lower than the GC result (e.g., 95%), it could indicate the presence of non-basic impurities that are chromatographically similar to DMAPD.
-
-
Water Content (Karl Fischer Titration): Water is not just a passive impurity; it is a reactive nucleophile.
-
Why it's important: In reactions involving water-sensitive reagents like acid chlorides or organometallics, excess water can consume your reagent, reduce yields, and generate unwanted byproducts. A low water content of 0.21% is generally acceptable for most applications.
-
Section 2: Comparative Analysis: DMAPD vs. Selected Alternatives
Choosing the right building block is dictated by the specific functional groups required for your synthetic strategy. Here, we compare DMAPD to two logical alternatives: one that isolates its amine functionality and one that isolates its diol functionality.
-
Alternative 1: 3-(Dimethylamino)propylamine (DMAPA)
-
Structural Difference: DMAPA contains the core dimethylaminopropyl group but lacks the 1,2-diol.[8]
-
Application Focus: It is widely used in the synthesis of surfactants like cocamidopropyl betaine.[9][10]
-
Performance Comparison: Lacking the hydroxyl groups, DMAPA is less polar and cannot be used to form esters or ethers at those positions. Its primary utility is as a diamine, offering two points of basicity and nucleophilicity.
-
-
Alternative 2: 1,3-Propanediol (PDO)
-
Structural Difference: PDO is the parent diol, lacking the dimethylamino group.[11]
-
Application Focus: It serves as a monomer for polymers like poly(trimethylene terephthalate) (PTT) and is a common humectant in cosmetics.[12][13]
-
Performance Comparison: PDO is a neutral, polar molecule. It provides two hydroxyl groups for forming polyesters, polyethers, and other derivatives. The absence of the tertiary amine means it lacks the catalytic activity, basicity, and potential for quaternization that DMAPD offers, which is critical for forming cationic lipids.[14]
-
Table 2: Property Comparison of DMAPD and Alternatives
| Property | 3-(Dimethylamino)-1,2-propanediol (DMAPD) | 3-(Dimethylamino)propylamine (DMAPA) [8][10] | 1,3-Propanediol (PDO) [11] |
| Formula | C₅H₁₃NO₂ | C₅H₁₄N₂ | C₃H₈O₂ |
| MW ( g/mol ) | 119.16 | 102.18 | 76.09 |
| Boiling Point (°C) | 216-217 | 133 | 211-217 |
| Key Functional Groups | Tertiary Amine, 1,2-Diol | Primary Amine, Tertiary Amine | 1,3-Diol |
| Basicity | Moderately Basic (Tertiary Amine) | Basic (Primary & Tertiary Amines) | Neutral |
| Primary Use Case | Cationic Lipid Synthesis, Pharmaceutical Intermediate | Surfactant Synthesis | Polymer Monomer, Humectant |
Section 3: Experimental Protocols for Performance Validation
A COA provides confidence, but for critical applications, in-house verification provides certainty. The following protocols are designed as self-validating systems to confirm the quality and suitability of your 98% DMAPD.
Experiment 1: Purity Confirmation and Impurity Profiling by GC-MS
Objective: To independently confirm the purity stated on the COA and to tentatively identify the nature of the ~2% impurity profile.
Causality: While the COA provides a GC purity value, it often doesn't specify the identity of minor peaks. Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification power of MS, providing mass-to-charge ratios for impurities that can suggest their structure (e.g., unreacted starting materials, isomers, or degradation products). This is crucial for troubleshooting downstream reactions.[5]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the 98% DMAPD in a suitable solvent like methanol or isopropanol.
-
Standard Preparation: If available, prepare a 1 mg/mL solution of a certified reference standard of DMAPD.
-
GC-MS Parameters:
-
Column: Use a mid-polarity capillary column suitable for amines, such as an Agilent CP-Sil 8 CB for Amines or equivalent.[15][16]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
-
Analysis: Inject 1 µL of the sample. Calculate the area percent of the main DMAPD peak. Compare the mass spectra of any impurity peaks against a spectral library (e.g., NIST) to hypothesize their identities.
Workflow Diagram:
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-(Dimethylamino)propane-1,2-diol
As a Senior Application Scientist, my primary objective extends beyond product application to ensuring that our partners in research and development operate with the highest standards of safety and regulatory compliance. The handling and disposal of specialized chemical reagents like (R)-3-(Dimethylamino)propane-1,2-diol demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our goal is to empower your laboratory team to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.
Hazard Profile: Understanding the Imperative for Caution
This compound (CAS No. 623-57-4) is a corrosive substance that presents significant health risks upon exposure.[1][2] According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), it is classified as a hazardous substance.[3] The primary dangers are:
-
Severe Skin and Eye Damage: Direct contact can cause severe chemical burns and potentially irreversible eye damage.[1][2][3][4][5]
-
Respiratory and Digestive Tract Burns: Inhalation of mists or ingestion can lead to severe burns within the respiratory and gastrointestinal tracts.[1][4]
-
Combustibility: While not highly flammable, it is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[3] Combustion byproducts include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[3][4]
Understanding these hazards is the causal foundation for the stringent handling and disposal protocols that follow. The corrosive nature of this amino alcohol dictates the necessity of robust personal protective equipment and specialized containment procedures.
Pre-Disposal: Safe Handling and Waste Accumulation
Proper disposal begins long before the waste container leaves the laboratory. It starts with the correct handling and accumulation of the waste material at the point of generation.
Required Personal Protective Equipment (PPE)
Due to its corrosive nature, a comprehensive PPE strategy is non-negotiable. All personnel handling this compound, whether in pure form or as waste, must wear the following:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield.[2][4][5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
-
Body Protection: A chemically resistant lab coat or apron.[2][5]
-
Respiratory Protection: All handling and transfers should occur inside a certified chemical fume hood to prevent inhalation of vapors or mists.[4]
Waste Segregation and Containment
Chemical incompatibility can lead to dangerous reactions. Therefore, waste this compound must be segregated from:
-
Strong Acids and Oxidizing Agents: To prevent violent reactions.[3][4]
-
Copper and Aluminum: Avoid contact with these metals and their alloys.[3]
Protocol for Waste Accumulation:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top cap. The container must be in good condition, free of cracks or deterioration.[7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7] The label must clearly identify the contents as "this compound" and list any other constituents (e.g., solvent mixtures). Include the name of the generating lab and the date of first accumulation.[7][8]
-
Transfer Waste: Conduct all waste transfers inside a chemical fume hood.[4] Do not fill the container beyond 90% capacity to allow for expansion.[7]
-
Secure Storage: Keep the waste container tightly sealed when not in use.[7] Store it in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7] This area must be under the control of the laboratory personnel and away from drains or sources of ignition.
Emergency Procedures for Spills and Leaks
In the event of an accidental release, a swift and correct response is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately clear the area of all personnel. Alert colleagues and the facility's emergency response team or Environmental Health & Safety (EHS) department.[3]
-
Isolate the Area: Move upwind from the spill. Prevent entry into the affected area.[3]
-
Don Appropriate PPE: Responders must wear full protective gear, including respiratory protection if vapors are present.[3]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from entering drains or waterways.[1][3][9]
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container for disposal.[1][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, and collect the residue as hazardous waste.
-
Post-Cleanup: All contaminated clothing and cleanup materials must be decontaminated or disposed of as hazardous waste.[3][10]
Final Disposal Protocol
The disposal of this compound is governed by federal and state regulations and must not be undertaken lightly. Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators and are responsible for the waste from "cradle to grave."[11]
Disposal of this chemical via sewer or standard trash is strictly prohibited. [4]
Mandatory Disposal Route:
-
Engage a Licensed Professional: The only acceptable method for disposal is through a licensed hazardous waste disposal service.[2] These contractors are permitted to transport and manage hazardous chemicals.
-
Waste Characterization: Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any potential contaminants. The Safety Data Sheet (SDS) is a critical document in this process.
-
Scheduled Pickup: Arrange for the collection of the sealed and properly labeled waste container from your facility's central accumulation area.
-
Approved Disposal Method: The designated disposal facility will use a method such as controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.[5]
-
Documentation: Retain all waste manifests and disposal records as required by the EPA and local authorities. This documentation provides proof of proper disposal.
Regulatory Framework
Adherence to this guide ensures compliance with key regulations from federal bodies:
-
Environmental Protection Agency (EPA): The EPA's regulations under 40 CFR Parts 260-270 dictate how hazardous waste must be identified, managed, and disposed of.[1][11] Specific rules for academic laboratories may fall under Subpart K, which provides alternative management standards.[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," mandates the implementation of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal.[14][15]
Summary of Disposal and Safety Parameters
For quick reference, the following table summarizes the critical information for handling this compound waste.
| Parameter | Specification | Rationale & Source |
| Hazard Class | Corrosive | GHS Classification H314: Causes severe skin burns and eye damage.[2][5] |
| GHS Pictogram | Corrosion | |
| Required PPE | Chemical goggles, face shield, chemically resistant gloves, lab coat/apron. | Protects against severe burns and eye damage.[2][4][5] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of hazardous vapors/mists.[4] |
| Incompatible Materials | Strong acids, strong oxidizers, copper, aluminum. | Avoids potentially violent chemical reactions.[3][4] |
| Spill Containment | Inert absorbent material (vermiculite, sand, earth). | Safely absorbs the liquid without reacting.[1][3] |
| Primary Disposal Route | Licensed hazardous waste contractor for controlled incineration. | Ensures safe, environmentally compliant destruction of the chemical.[2][5] |
| Prohibited Disposal | Drain/sewer disposal, mixing with general trash. | Prevents environmental contamination and regulatory violations.[4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe disposal of this compound.
References
-
Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98%. Cole-Parmer. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
MSDS of 3-(Dimethylamino)propane-1,2-diol. Capot Chemical. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies of Sciences, Engineering, and Medicine. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
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A Researcher's Guide to the Safe Handling of (R)-3-(Dimethylamino)propane-1,2-diol
An In-Depth Technical Guide for Laboratory Professionals
(R)-3-(Dimethylamino)propane-1,2-diol is a valuable compound in various research and development applications. However, its safe handling is paramount due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. By understanding the risks and adhering to the prescribed safety protocols, researchers can confidently and safely work with this chemical.
Understanding the Hazards: A Prerequisite for Safety
This compound is classified as a hazardous substance.[1] It is crucial to recognize its potential dangers to implement the appropriate safety measures. The primary hazards associated with this compound are:
-
Corrosive Effects: It can cause severe skin burns and serious eye damage upon contact.[2][3][4][5] Ingestion may lead to severe burns in the oral cavity and gastrointestinal tract.[1]
-
Respiratory Irritation: Inhalation of vapors or mists can cause chemical burns to the respiratory tract.[2]
-
Systemic Effects: The toxicological properties have not been fully investigated, but systemic effects may occur following absorption through the skin.[1][2]
-
Combustibility: It is a combustible material and presents a slight fire hazard when exposed to heat or flame.[1]
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls should be in place to minimize exposure.
-
Chemical Fume Hood: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] This is the most effective way to control inhalation exposure.
-
Eyewash Station and Safety Shower: Facilities where this chemical is stored or used must be equipped with an easily accessible eyewash station and a safety shower for immediate use in case of accidental contact.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE regimen is mandatory when handling this compound. The following table summarizes the required PPE for various body parts.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye burns and serious eye damage.[2][3] |
| Hands | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can lead to severe burns.[2][6] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Body | A lab coat or chemical-resistant protective clothing. | To protect the skin from accidental splashes and contact.[2][7] Contaminated clothing should be removed immediately and laundered separately before reuse.[1] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | Required when working outside a fume hood or when there is a risk of generating aerosols or vapors.[2] |
Safe Handling and Hygiene Practices: A Step-by-Step Approach
Adherence to strict handling protocols and hygiene measures is critical to prevent contamination and exposure.
Preparation and Handling Workflow
The following diagram illustrates the essential steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][7]
-
Remove and wash contaminated clothing before reuse.[2] Discard contaminated shoes.[2]
Spill and Emergency Procedures: Be Prepared
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Storage and Disposal: Responsible Management
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[1][2]
-
Keep containers tightly closed when not in use.[2]
-
Store in original containers, which may be glass or lined metal cans.[1] Avoid contact with copper, aluminum, and their alloys.[1]
Disposal
-
Dispose of this compound and its containers as hazardous waste.[4]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
-
Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not let the product enter drains.[8]
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98%. Retrieved from [Link]
-
Capot Chemical. (2017). MSDS of 3-(Dimethylamino)propane-1,2-diol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTools: Ammonia Refrigeration - General Safety. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




